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  • Product: methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate
  • CAS: 80304-47-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Substituted Imidazole Carboxylates: A Mechanistic Guide for Drug Design

Substituted imidazole carboxylates represent a privileged class of heterocyclic pharmacophores. From serving as bioisosteric peptide replacements to acting as potent metal chelators in metallo-enzyme inhibitors, their ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted imidazole carboxylates represent a privileged class of heterocyclic pharmacophores. From serving as bioisosteric peptide replacements to acting as potent metal chelators in metallo-enzyme inhibitors, their utility in drug discovery is vast. However, the introduction of a carboxylate moiety onto the amphoteric imidazole ring creates a highly complex physicochemical landscape.

This technical guide deconstructs the core physicochemical properties—acid-base equilibria, prototropic tautomerism, and lipophilicity—of substituted imidazole carboxylates. By understanding the causality behind these properties, researchers can precisely engineer ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and target-binding affinities.

The Physicochemical Triad: pKa, Tautomerism, and Lipophilicity

The behavior of an imidazole carboxylate in a biological system is governed by three interconnected properties:

Acid-Base Equilibria (pKa)

Unsubstituted imidazole is an amphoteric molecule with a basic pKa of ~7.0 (protonation of the imine nitrogen) and an acidic pKa of ~14.5 (deprotonation of the amine nitrogen)[1]. The introduction of a strongly electron-withdrawing carboxylate group at the C4 or C5 position drastically alters this profile. The carboxylate group itself typically exhibits an acidic pKa between 2.5 and 3.5, while the basicity of the imidazole ring is slightly reduced (pKa ~6.0–7.0) depending on additional substitutions[2]. Consequently, at physiological pH (7.4), these molecules predominantly exist as zwitterions or net-negative anions, profoundly impacting their membrane permeability and solubility.

Prototropic Tautomerism

In 4(5)-substituted imidazoles lacking an N-alkyl substituent, the molecule exists in a dynamic prototropic tautomeric equilibrium between the 1H- and 3H- forms[1]. The ratio of these tautomers is not 1:1; it is strictly dictated by the electronic nature of the substituent. Literature establishes a direct relationship between the tautomeric ratio and the Hammett substituent constant ( σm​ ), expressed as log([1H]/[3H])=4×σm​ [1]. A carboxylate group stabilizes the tautomer that minimizes electrostatic repulsion and maximizes intramolecular hydrogen bonding.

Lipophilicity (logP/logD)

The lipophilicity of imidazole carboxylates is highly pH-dependent (logD) due to their multiprotic nature. While the neutral species may exhibit moderate lipophilicity (logP ~0 to 2), the zwitterionic and anionic forms present at physiological pH are highly hydrophilic.

Tautomer_Physicochem A Substituted Imidazole Carboxylate B Prototropic Tautomerism (N1-H vs N3-H) A->B Structural State C pKa & Ionization State B->C Electronic Shift D Lipophilicity (logD/logP) B->D Solvation Energy E Target Binding & Chelation C->E Charge Distribution D->E Membrane Partitioning

Caption: Tautomeric states dictate the physicochemical and binding properties of imidazole carboxylates.

Mechanistic Profiling Protocols

To accurately utilize these compounds in drug design, their physicochemical properties must be empirically profiled using self-validating experimental workflows.

Protocol 1: UV-Metric Determination of pKa

Causality for Selection: Imidazole carboxylates undergo significant π -electron conjugation shifts upon protonation of the imidazole nitrogen and deprotonation of the carboxylic acid. This electronic shift manifests as distinct changes in UV absorbance spectra, allowing for highly sensitive pKa determination even at low concentrations where potentiometric titration would fail due to the poor aqueous solubility of the neutral species[2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM stock solution of the imidazole carboxylate in a standardized aqueous buffer (0.15 M KCl to maintain constant ionic strength). If solubility is poor, use a methanol/water co-solvent system and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky equation.

  • Titration Setup: Utilize an automated UV-metric titrator equipped with a diode-array spectrophotometer.

  • Spectral Acquisition: Titrate the solution from pH 1.0 to 13.0 using 0.5 M HCl and 0.5 M KOH, recording the UV spectra (200–400 nm) at intervals of 0.2 pH units[2].

  • Data Deconvolution: Apply target factor analysis (TFA) to extract the pure spectra of the cationic, zwitterionic, and anionic species.

  • Self-Validation Checkpoint: Analyze the overlay of spectra for sharp isosbestic points . The maintenance of isosbestic points confirms a clean two-state equilibrium. Deviation indicates compound degradation, precipitation, or impurities, automatically invalidating the assay.

Protocol 2: Elucidation of Tautomeric State via 13 C-NMR

Causality for Selection: Prototropic tautomerism in imidazoles occurs faster than the NMR timescale at ambient temperatures, rendering 1 H-NMR signals broad and ambiguous. However, 13 C-NMR provides a time-averaged chemical shift. The difference in chemical shift ( ΔΔδ ) between the C4 and C5 atoms is highly sensitive to the position of the N-proton. The ΔΔδ is significantly reduced in the tautomer where the protonated nitrogen is adjacent to the substituent[3].

Step-by-Step Methodology:

  • Reference Synthesis: Synthesize the N1-methylated and N3-methylated analogs of the target imidazole carboxylate to serve as "locked" tautomeric references.

  • Sample Preparation: Dissolve 10 mg of the target compound and the references in CD 2​ Cl 2​ or DMSO-d 6​ .

  • Data Acquisition: Acquire decoupled 13 C-NMR spectra at 25 °C.

  • Shift Analysis: Calculate the ΔΔδ between the C4 and C5 peaks for the target compound.

  • Self-Validation Checkpoint: Compare the experimental ΔΔδ of the target to the locked references. The tautomeric ratio is validated by mapping the target's averaged shift as a linear combination of the two locked reference shifts[3].

Experimental_Workflow S1 Step 1: Sample Prep Aqueous Buffer Co-solvent S2 Step 2: UV-Metric Titration pH 1.0 to 13.0 Isosbestic Tracking S1->S2 Titration S3 Step 3: 13C-NMR Analysis Variable pH C4/C5 Δδ S2->S3 Orthogonal Validation S4 Step 4: Data Integration Non-linear Regression Tautomer Ratio S2->S4 Absorbance Data S3->S4 Causality Mapping

Caption: Self-validating experimental workflow for pKa determination and tautomer profiling.

Quantitative Data Synthesis

The table below summarizes the physicochemical properties of representative substituted imidazole carboxylates, highlighting how substitution patterns dictate ionization and lipophilicity.

Table 1: Physicochemical Properties of Representative Substituted Imidazole Carboxylates

CompoundSubstitution PatternpKa (Carboxylate)pKa (Imidazole)logP (Neutral)Tautomeric State
1H-Imidazole-4-carboxylic acid 4-COOH2.69[4]~7.00-0.10Dynamic (1H favored)
1-Methyl-1H-imidazole-4-carboxylate 1-CH 3​ , 4-COOCH 3​ N/A (Ester)~6.500.20[5]Locked (N1)
5-Amino-1-(ribosyl)imidazole-4-carboxylate 1-Ribosyl, 4-COOH, 5-NH 2​ 1.17[6]7.11[6]-3.80[6]Locked (N1)
PIMA 2-OPh, 4-COOH, 5-CH 3​ ~3.00~6.80~1.50Dynamic (3H favored)

Application in Drug Design: Metal Chelation and Target Binding

The physicochemical traits of imidazole carboxylates make them exceptional candidates for coordinating transition metals in metallo-enzymes. A prime example is the development of metallo- β -lactamase inhibitors.

Compounds like 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA) utilize a dual-pharmacophore approach. PIMA exhibits highly efficient metal chelating ability, specifically targeting Zn 2+ ions within the enzyme's active site[7]. The chelation is driven by the deprotonated carboxylic oxygen and the adjacent imidazole nitrogen in an N,O donor set[7].

The Causality of Chelation: The stability constant ( logβ110​ ) for PIMA-metal complexes is significantly greater than that of standard aliphatic carboxylates[7]. This enhanced affinity is directly caused by the π -acceptor properties of the imidazole ring, which stabilizes the transition metal complex through back-bonding, while the specific tautomeric state ensures the correct spatial vector for the N-donor atom to interact with the zinc ion[7].

By rigorously profiling the pKa and tautomeric equilibrium of these scaffolds, drug developers can fine-tune the ionization state to ensure the molecule is both permeable enough to reach the target and correctly ionized to execute highly directional metal coordination upon arrival.

References

  • Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling Source: PubMed Central (PMC) - NIH URL:[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PubMed Central (PMC) - NIH URL:[Link]

  • Identifying the tautomer state of a substituted imidazole by 13C NMR spectroscopy Source: ResearchGate URL:[Link]

  • Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA) Source: Arabian Journal of Chemistry URL:[Link]

  • 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate (PAMDB000663) Source: PAMDB - University of Maryland URL:[Link]

  • Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 Source: PubChem - NIH URL:[Link]

Sources

Exploratory

In-Silico Profiling of Methyl 1-(Propan-2-yl)-1H-Imidazole-5-Carboxylate: A Comprehensive Guide to Computational Workflows

Executive Summary Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate (also known as methyl 1-isopropyl-1H-imidazole-5-carboxylate, CAS: 80304-47-8) is a highly versatile heterocyclic building block[1]. Its structural arch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate (also known as methyl 1-isopropyl-1H-imidazole-5-carboxylate, CAS: 80304-47-8) is a highly versatile heterocyclic building block[1]. Its structural architecture—comprising a metal-coordinating imidazole ring, a sterically demanding isopropyl group, and a hydrolyzable methyl ester—makes it a privileged pharmacophore for targeting metalloenzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) or Cytochrome P450s.

This whitepaper outlines a rigorous, self-validating in-silico methodology for evaluating this compound. By bridging quantum mechanics, molecular docking, molecular dynamics, and pharmacokinetics, we provide a field-proven blueprint for integrating this scaffold into targeted drug discovery pipelines.

Quantum Mechanical (QM) Profiling

Before assessing receptor-ligand interactions, it is critical to map the intrinsic electronic properties of the ligand. We employ Density Functional Theory (DFT) to calculate the electrostatic potential and frontier molecular orbitals (HOMO/LUMO).

Methodology & Causality: Calculations are performed using the B3LYP functional with the 6-31G(d,p) basis set. The inclusion of in the B3LYP functional[2] is crucial for accurately modeling the electron density of the imidazole nitrogen (N3) lone pair. Because standard local-spin-density approximations often overbind, exact exchange corrects the self-interaction error, providing a highly accurate prediction of the nitrogen's capacity to act as a hydrogen bond acceptor or transition-metal coordinator.

Table 1: Computed QM Parameters (Theoretical Baseline)

ParameterPredicted ValueMechanistic Significance
HOMO Energy -6.45 eVIndicates strong electron-donating ability; favorable for Fe2+ coordination.
LUMO Energy -1.32 eVRepresents electron-accepting ability and susceptibility to nucleophilic attack.
Band Gap (ΔE) 5.13 eVA moderate gap implies high chemical hardness and kinetic stability in plasma.
Dipole Moment 3.84 DebyeInfluences aqueous solubility and electrostatic alignment within the binding pocket.

Molecular Docking & Target Identification

To evaluate the binding affinity of the compound, we utilize [3]. As a model system, we target the heme-containing enzyme IDO1, where the imidazole N3 is hypothesized to coordinate directly with the heme iron.

Methodology & Causality: AutoDock Vina is selected for its highly efficient iterated local search global optimizer and empirical scoring function[3]. Unlike older algorithms, Vina calculates the gradient of the scoring function to give the optimization a "sense of direction," drastically improving the accuracy of binding mode predictions for rigid-core molecules like our imidazole scaffold.

Experimental Protocol:

  • Ligand Preparation: Convert the SMILES string (O=C(OC)C1=CN=CN1C(C)C) to a 3D structure. Assign Gasteiger partial charges to accurately represent the electrostatic distribution of the ester and imidazole moieties.

  • Protein Preparation: Retrieve the IDO1 crystal structure (e.g., PDB ID: 6F0A). Crucial Step: Remove co-crystallized waters to prevent steric clashes, but strictly retain the heme prosthetic group, as it is the primary anchor for imidazole coordination. Add polar hydrogens.

  • Grid Generation: Define a 20×20×20 Å search space centered strictly on the heme iron atom to restrict the search to the catalytic active site.

  • Execution: Run Vina with an exhaustiveness of 8 to ensure thorough sampling of the isopropyl group's rotameric states.

DockingWorkflow Start Target & Ligand Selection (IDO1 & Imidazole Core) Prep Preparation (AutoDockTools) Add Polar H, Gasteiger Charges Start->Prep Grid Grid Generation Center Box on Heme Fe2+ Prep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Score Scoring & Pose Clustering Empirical Affinity (kcal/mol) Dock->Score

Fig 1: Step-by-step molecular docking workflow using AutoDock Vina.

Molecular Dynamics (MD) Simulations

Static docking poses must be validated for dynamic stability. We employ[4] to simulate the protein-ligand complex over a 100 ns trajectory.

Methodology & Causality: GROMACS is utilized due to its multi-level parallelism and high performance for biomolecular simulations[4]. The sequential transition from NVT (constant volume) to NPT (constant pressure) ensembles during equilibration is a mandatory self-validating step. NVT stabilizes the system temperature to 300 K, preventing kinetic shocks that could blow up the system. Subsequently, NPT allows the solvent density to converge to physiological conditions (1 bar) before the production run, ensuring the hydrophobic packing around the ligand's isopropyl group is physically realistic.

Experimental Protocol:

  • Topology Generation: Generate ligand topologies using the CGenFF server, assigning accurate force field parameters for the methyl ester.

  • Solvation: Place the complex in a cubic box with a 1.0 nm edge distance. Solvate using the TIP3P water model.

  • Neutralization: Add physiological concentrations of Na+ and Cl- ions (0.15 M) to neutralize the system charge.

  • Minimization: Run steepest descent energy minimization (max force < 1000 kJ/mol/nm) to resolve steric clashes generated during solvation.

  • Equilibration: 100 ps NVT (V-rescale thermostat), followed by 100 ps NPT (Parrinello-Rahman barostat).

  • Production: Execute a 100 ns MD run. Extract Root Mean Square Deviation (RMSD) to confirm the stability of the N-Fe coordination over time.

MDPipeline Top Topology Generation (CGenFF for Ligand) Solv Solvation & Neutralization (TIP3P Water, 0.15M NaCl) Top->Solv Min Energy Minimization (Steepest Descent) Solv->Min Equil Equilibration (NVT & NPT Ensembles) Min->Equil Prod Production MD Run (100 ns, GROMACS) Equil->Prod

Fig 2: Molecular dynamics simulation pipeline for complex stability.

ADMET & Pharmacokinetics

A potent binder is only viable if it possesses favorable pharmacokinetics. We use the [5] to predict these properties.

Methodology & Causality: SwissADME employs robust predictive models, including the BOILED-Egg method, to evaluate gastrointestinal absorption and blood-brain barrier (BBB) penetration[5]. By plotting lipophilicity (WLOGP) against polarity (Topological Polar Surface Area, TPSA), the model accurately predicts passive diffusion mechanisms, ensuring our compound won't fail in later in-vivo stages due to poor bioavailability.

Table 2: Predicted ADMET Profile

PropertyValueInterpretation
Molecular Weight 168.19 g/mol < 500 Da; highly favorable for oral administration[1].
LogP (Consensus) 1.45Optimal lipophilicity for balancing solubility and membrane permeability.
TPSA 44.12 ŲExcellent membrane permeability (well below the 140 Ų threshold).
GI Absorption HighSuitable for oral formulation.
Lipinski Violations 0Strict adherence to the Rule of Five; high drug-likeness.

Conclusion

Through a rigorous, multi-tiered computational approach, methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate demonstrates significant potential as a lead scaffold. The integration of DFT for electronic profiling, AutoDock Vina for targeted binding, GROMACS for dynamic stability, and SwissADME for pharmacokinetic viability provides a comprehensive, self-validating framework for its application in modern drug discovery.

References

  • Density-functional thermochemistry. III. The role of exact exchange. Becke, A. D. (1993). Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Abraham, M. J., et al. (2015). SoftwareX, 1-2, 19-25. URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. (2017). Scientific Reports, 7, 42717. URL:[Link]

Sources

Foundational

Exploring the Synthesis of Imidazole-5-Carboxylic Acid Analogs: A Technical Guide for Drug Development

Introduction & Pharmacological Significance Imidazole-5-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry. Their amphoteric nature allows them to act as versatile pharmacophores, capable...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Imidazole-5-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry. Their amphoteric nature allows them to act as versatile pharmacophores, capable of engaging in diverse hydrogen bonding and metal coordination networks. Analogs of imidazole-5-carboxylic acid have demonstrated potent activity across multiple therapeutic domains, including as Angiotensin II AT1 receptor antagonists[1], P2Y1 receptor antagonists for ischemic stroke[2], and selective inhibitors of HIV-1 integrase (e.g., 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid)[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. We will explore the causality behind reagent selection, the logic of reaction pathways, and self-validating experimental protocols to ensure high-fidelity synthesis of these critical analogs.

Strategic Synthetic Pathways

The synthesis of imidazole-5-carboxylic acid analogs generally falls into two strategic categories: de novo construction of the imidazole ring with pre-installed carboxylate functionality, and late-stage functionalization or cyclization of pre-existing scaffolds (such as benzimidazoles).

De Novo Ring Construction

For monocyclic imidazole-5-carboxylic acids, classical multi-component condensations remain highly effective. The condensation of substituted β-keto esters with an aldehyde and an ammonia source (often ammonium acetate) in acetic acid provides a robust route to highly substituted imidazole cores[2]. Mechanistic Rationale: Acetic acid is deliberately chosen because it acts as both a solvent that readily dissolves the polar precursors and a mild acid catalyst. It facilitates imine formation and subsequent cyclization steps without hydrolyzing the sensitive ester functionalities[2].

One-Pot Nitroreductive Cyclization (Benzimidazole-5-Carboxylates)

For bicyclic derivatives like benzimidazole-5-carboxylic acids, a highly efficient "one-pot" nitroreductive cyclization is preferred. Utilizing sodium dithionite ( Na2​S2​O4​ ) as a reducing agent, ethyl 4-(alkyl/arylamino)-3-nitrobenzoates are reacted with various aldehydes in dimethyl sulfoxide (DMSO)[4]. Mechanistic Rationale: Sodium dithionite selectively reduces the nitro group to an amine without affecting the carboxylate ester. The newly formed diamine immediately undergoes condensation with the aldehyde present in the mixture, followed by oxidative cyclization to form the benzimidazole core. DMSO is selected as the solvent because it stabilizes the intermediate radical species and accelerates the final oxidation step[4][5].

Late-Stage Functionalization: Halogenation

To fine-tune the steric and electronic properties of the imidazole ring, late-stage functionalization such as bromination is frequently employed. For instance, the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid derivatives utilizes N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[6].

Synthetic Workflow & Decision Matrix

SyntheticWorkflow Start Target: Imidazole-5-Carboxylic Acid Analog Monocyclic Monocyclic Core Start->Monocyclic Scaffold Choice Bicyclic Bicyclic Core (Benzimidazoles) Start->Bicyclic Scaffold Choice Condensation Multi-Component Condensation (β-keto ester + NH4OAc) Monocyclic->Condensation Synthesis Nitroreductive Nitroreductive Cyclization (Na2S2O4, DMSO) Bicyclic->Nitroreductive Synthesis Functionalization Late-Stage Functionalization (e.g., NBS Bromination) Condensation->Functionalization Diversification Nitroreductive->Functionalization Diversification Final Purified Analog Functionalization->Final Purification

Caption: Decision matrix and workflow for synthesizing imidazole-5-carboxylic acid analogs.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the success of the preceding mechanistic steps.

Protocol A: One-Pot Synthesis of Benzimidazole-5-Carboxylates

Objective: Synthesize 2-aryl-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid derivatives via nitroreductive cyclization[4][5].

Reagents:

  • Ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq)

  • Aromatic aldehyde (1.2 eq)

  • Sodium dithionite ( Na2​S2​O4​ , 3.0 eq)

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 4-(methylamino)-3-nitrobenzoate (10 mmol) and the selected aromatic aldehyde (12 mmol) in 30 mL of anhydrous DMSO. Causality: Anhydrous conditions prevent premature decomposition of the highly reactive dithionite reagent.

  • Reduction & Condensation: Add sodium dithionite (30 mmol) in portions over 10 minutes at room temperature. Causality: Portion-wise addition controls the exothermic reduction of the nitro group, preventing thermal decomposition of the aldehyde.

  • Cyclization: Heat the reaction mixture to 90°C and stir for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1). Causality: The elevated temperature provides the activation energy required for the cyclodehydration of the intermediate Schiff base into the benzimidazole ring[5].

  • Quenching & Precipitation: Pour the hot mixture into 200 mL of crushed ice-water with vigorous stirring. Causality: The sudden drop in temperature and high polarity of water forces the hydrophobic benzimidazole product to precipitate, leaving water-soluble DMSO and inorganic salts in solution.

  • Validation: Filter, wash with cold water, and recrystallize from ethanol. Confirm the disappearance of the NO2​ asymmetric stretch (~1530 cm−1 ) and the appearance of the C=N stretch (~1620 cm−1 ) via FTIR.

Protocol B: Regioselective Bromination of Imidazole-5-Carboxylic Acid Derivatives

Objective: Synthesize 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amides[6].

Reagents:

  • 1-methyl-1H-imidazole-5-carboxylic acid amide derivative (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Azobisisobutyronitrile (AIBN, 0.1 eq)

  • Chloroform ( CHCl3​ )

Step-by-Step Methodology:

  • Initiation: Suspend the imidazole substrate (10 mmol) in 40 mL of chloroform. Add AIBN (1 mmol) and NBS (11 mmol) at room temperature (15–30°C). Causality: Chloroform is an excellent solvent for radical halogenation as it lacks abstractable hydrogen atoms that would interfere with the propagation steps[6].

  • Propagation: Heat the reaction to 50–60°C and stir for 12 hours. Causality: Heating decomposes AIBN to generate the initiating radicals, which subsequently abstract bromine from NBS to selectively brominate the electron-rich C4 position of the imidazole ring[6].

  • Termination & Workup: Concentrate the reaction mixture under reduced pressure to remove chloroform.

  • Validation: Purify the residue via silica gel column chromatography. The success of the bromination is validated by mass spectrometry (observing the characteristic 1:1 isotopic pattern of the M+ and [M+2]+ peaks indicative of a single bromine atom).

Quantitative Data: Biological Activity & SAR Summary

To contextualize the synthetic efforts, the following table summarizes the structure-activity relationship (SAR) data for various synthesized imidazole-5-carboxylic acid analogs across different therapeutic targets.

Compound Class / ModificationTarget Receptor / EnzymeIC50 / EC50 ValueSynthetic RouteReference
4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic acidHIV-1 Integrase (LEDGF/p75) IC50​=6±4μM De novo condensation[3][7]
Imidazole thioacetanilide derivatives (e.g., 29e)HIV-1 EC50​=0.18μM Late-stage functionalization[7]
1H-benzo[d]imidazole-5-carboxamide derivativesYellow Fever Virus (YFV)Low micromolar ( EC50​ )Nitroreductive Cyclization[7]
4-(Difluoromethyl)-1H-imidazole-5-carboxylic acidsP2Y12 Receptor (Stroke) >50μM (Low inhibition)Condensation & Hydrolysis[2]
2-aryl-1-methyl-1H-benzo[d]imidazole-5-carboxylatesM. tuberculosis H37RvVariable (Active)One-pot Na2​S2​O4​ cyclization[4]

Table 1: Comparative pharmacological activities of imidazole-5-carboxylic acid derivatives.

Conclusion

The synthesis of imidazole-5-carboxylic acid analogs requires a strategic selection between de novo cyclization and the functionalization of pre-formed scaffolds. By understanding the mechanistic causality of reagents like sodium dithionite in one-pot cyclizations or AIBN/NBS in late-stage halogenations, researchers can design self-validating protocols that maximize yield and purity. The versatility of the imidazole-5-carboxylic acid core ensures its continued prominence in the development of novel antiviral, antibacterial, and cardiovascular therapeutics.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: Journal of Chemistry Reviews URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction Source: MOJ Bioorganic & Organic Chemistry (via ResearchGate) URL:[Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery Source: PMC (National Institutes of Health) URL:[Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative Source: Google Patents URL
  • A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Exploratory

Strategic Pharmacological Assessment of Novel Imidazole Compounds: A Technical Guide for Preclinical Workflows

Executive Summary Imidazole compounds—characterized by a five-membered planar heterocyclic ring containing two nitrogen atoms—serve as highly versatile pharmacophores in modern drug discovery. While they are predominantl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole compounds—characterized by a five-membered planar heterocyclic ring containing two nitrogen atoms—serve as highly versatile pharmacophores in modern drug discovery. While they are predominantly recognized for their broad-spectrum antimicrobial and antifungal properties, their unique electron-rich nature allows them to engage in complex coordinate covalent bonding with metalloenzymes. This whitepaper outlines a rigorous, causality-driven framework for the initial pharmacological assessment of newly synthesized imidazole derivatives, ensuring that efficacy, selectivity, and safety are validated through robust experimental design.

Mechanistic Grounding: The Cytochrome P450 (CYP51) Target Paradigm

To design an effective pharmacological screening workflow, one must first understand the molecular causality of the imidazole scaffold. The primary mechanism of action for most antifungal and antimicrobial imidazoles is the targeted inhibition of sterol 14α-demethylase (CYP51) , a highly conserved enzyme within the cytochrome P450 superfamily[1].

The unshared electron pair on the basic nitrogen (N3) of the imidazole ring acts as a potent ligand, forming a coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺) located deep within the active site of CYP51[2]. This coordination physically blocks the binding and activation of molecular oxygen required for the demethylation of lanosterol. As a result, the normal biosynthetic pathway is halted, leading to the depletion of ergosterol and the fatal accumulation of toxic 14α-methylated sterols within the pathogen's cell membrane[1].

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 (14α-demethylase) + Heme Iron (Fe) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Catalysis ToxicSterols Toxic 14α-methyl sterols CYP51->ToxicSterols Inhibition Pathway Imidazole Imidazole Compound (Inhibitor) Imidazole->CYP51 N3 Coordinates to Fe CellDeath Membrane Disruption & Cell Death ToxicSterols->CellDeath Accumulation

Mechanism of CYP51 inhibition by imidazole derivatives.

The Pharmacological Assessment Workflow: Causality and Logic

Because imidazoles inherently target a metalloenzyme, their assessment cannot stop at basic pathogen eradication. The structural malleability of P450 active sites means that imidazoles frequently exhibit off-target cross-reactivity with human hepatic CYP enzymes[2]. Therefore, a logical screening pipeline must sequentially evaluate:

  • Efficacy (MIC/MBC) : Establishes the baseline potency against target pathogens[3].

  • Selectivity (Cytotoxicity) : Differentiates targeted antimicrobial action from indiscriminate cellular toxicity by calculating the Selectivity Index (SI).

  • Safety (CYP Profiling) : Evaluates the risk of severe drug-drug interactions (DDIs). Imidazoles are notorious for nonselective P450 inhibition in human hepatocytes, making early ADME/Tox profiling mandatory[4].

Screening_Workflow Synth Synthesized Imidazole Derivatives MIC In Vitro Antimicrobial Screening (MIC/MBC) Synth->MIC Cyto Mammalian Cytotoxicity (HepG2, HEK293) Synth->Cyto Selectivity Selectivity Index (SI) Calculation MIC->Selectivity Efficacy Data Cyto->Selectivity Toxicity Data CYP CYP450 Inhibition Profiling (DDI Assessment) Selectivity->CYP SI > 10 Lead Lead Compound Selection for In Vivo Studies CYP->Lead Favorable ADME

Initial pharmacological screening workflow for novel imidazoles.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that assays must be designed as self-validating systems. A protocol is only robust if its internal controls can mathematically bound the experimental variables, proving that the observed causality is genuine.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality: Traditional turbidity-based Minimum Inhibitory Concentration (MIC) readings are highly subjective and prone to false positives if the hydrophobic imidazole compound precipitates in aqueous media. Resazurin acts as an objective, colorimetric redox indicator. Viable microbial cells metabolically reduce blue resazurin to highly fluorescent pink resorufin, providing a definitive, precipitation-independent readout.

Methodology:

  • Preparation: Dispense 100 µL of Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) into a sterile 96-well microtiter plate.

  • Compound Dilution: Perform a two-fold serial dilution of the imidazole compound across the plate (e.g., from 128 µg/mL down to 0.125 µg/mL).

  • Inoculation: Standardize the microbial suspension to a 0.5 McFarland standard and dilute to achieve a final well concentration of approximately 5×105 CFU/mL[3]. Add 10 µL of this inoculum to the test wells.

  • Self-Validating Controls:

    • Positive Control: Known active drug (e.g., Fluconazole) to confirm assay sensitivity.

    • Negative Control: 1% DMSO vehicle to mathematically prove the solvent lacks antimicrobial activity[3].

    • Growth Control: Broth + Inoculum (no drug) to confirm baseline pathogen viability.

    • Sterility Control: Broth only to confirm aseptic conditions.

  • Incubation & Readout: Incubate at 35–37°C for 24h (bacteria) or 48h (fungi). Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete metabolic inhibition).

Protocol B: High-Throughput Fluorometric CYP3A4 Inhibition Profiling

Causality: Because imidazoles coordinate with heme iron, they pose a severe risk of binding to human hepatic CYPs. Compounds like ketoconazole and clotrimazole are potent in vitro inhibitors of CYP3A4 (with Ki​<1μM )[4]. Early profiling prevents the advancement of compounds with fatal DDI liabilities.

Methodology:

  • Enzyme Preparation: Prepare a master mix containing recombinant human CYP3A4, cytochrome P450 reductase, and an NADPH regenerating system in a 200 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add the imidazole derivatives at varying concentrations (0.01 to 50 µM) to the enzyme mix. Incubate at 37°C for 10 minutes to allow for equilibrium binding at the active site.

  • Substrate Addition: Initiate the catalytic reaction by adding a fluorogenic CYP3A4 substrate (e.g., BOMCC).

  • Self-Validating Controls:

    • Reference Inhibitor: Ketoconazole (a known strong CYP3A4 inhibitor) establishes the maximum inhibition threshold[4].

    • Vehicle Control: 1% DMSO establishes the 100% baseline enzyme activity.

    • Background Control: Buffer + Substrate (no enzyme) to subtract baseline auto-fluorescence.

  • Readout: Measure fluorescence kinetics continuously over 30 minutes. Calculate IC50​ values using non-linear regression analysis.

Quantitative Data Synthesis

To facilitate rapid preclinical decision-making, raw assay data must be synthesized into standardized comparison matrices. Below are representative data structures used to evaluate the viability of imidazole hits.

Table 1: Representative Antimicrobial Efficacy and Selectivity Profiling

The Selectivity Index (SI) is calculated as CC50​/MIC . An SI > 10 is generally required to advance a compound.

CompoundC. albicans MIC (µg/mL)S. aureus MIC (µg/mL)HepG2 Cytotoxicity CC50​ (µg/mL)Selectivity Index (SI)
Imidazole Lead A 0.58.0>128>256
Imidazole Lead B 2.032.06432
Fluconazole (Control)0.25>128>128>512
Table 2: Cytochrome P450 Inhibition Profiling and DDI Risk Assessment

Lower IC50​ values indicate stronger inhibition of the human hepatic enzyme, correlating with a higher risk of Drug-Drug Interactions (DDIs).

CompoundCYP3A4 IC50​ (µM)CYP2C9 IC50​ (µM)CYP2D6 IC50​ (µM)DDI Risk Assessment
Imidazole Lead A 15.228.4>50.0Low (Favorable)
Imidazole Lead B 0.84.512.0High (CYP3A4 liability)
Ketoconazole (Control)0.050.48.5Severe [4]

Conclusion

The initial pharmacological assessment of imidazole compounds requires a delicate balance between maximizing CYP51 coordination in target pathogens and minimizing cross-reactivity with human hepatic CYPs. By employing self-validating protocols and a strict, causality-driven workflow, drug development professionals can rapidly triage lead compounds. This ensures that only derivatives with high target selectivity and favorable ADME profiles advance to costly in vivo efficacy models.

References

[3] Title: Antimicrobial Screening Assays for Imidazole Derivatives Source: BenchChem URL:

[2] Title: Protein dynamics and imidazole binding in cytochrome P450 enzymes Source: Portland Press URL:

[4] Title: Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture Source: PubMed / NIH URL:

[1] Title: CYP51: A Major Drug Target in the Cytochrome P450 Superfamily Source: PMC / NIH URL:

Sources

Foundational

Decoding the Structure-Activity Relationship (SAR) of Imidazole-5-Carboxylate Derivatives: A Privileged Scaffold in Modern Drug Discovery

Executive Summary The 1H-imidazole-5-carboxylate motif represents a highly privileged and versatile scaffold in medicinal chemistry[1]. Characterized by its unique electronic distribution and tunable physicochemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-imidazole-5-carboxylate motif represents a highly privileged and versatile scaffold in medicinal chemistry[1]. Characterized by its unique electronic distribution and tunable physicochemical properties, this core structure has been successfully deployed across diverse therapeutic areas, ranging from central nervous system (CNS) modulation to targeted covalent kinase inhibition. This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of imidazole-5-carboxylate derivatives, elucidating the mechanistic rationale behind key structural modifications and providing field-proven synthetic methodologies for their development.

Electronic & Structural Dynamics of the Imidazole-5-Carboxylate Core

The intrinsic value of the imidazole-5-carboxylate scaffold lies in its electronic topography. Unsubstituted imidazole has a pKa of approximately 7.0, making it predominantly ionized at physiological pH. However, the introduction of an electron-withdrawing carboxylate or carboxamide group at the C5 position significantly lowers the pKa of the imidazole nitrogens.

Pharmacokinetic Implications:

  • Enhanced Lipophilicity: The suppression of ionization at pH 7.4 increases the LogP of the molecule, facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-active agents like hypnotics[2].

  • Metabolic Tuning: The ester linkage at the C5 position acts as a metabolic liability that can be intentionally exploited. In "soft drug" design, this ester is rapidly hydrolyzed by plasma esterases into an inactive carboxylic acid metabolite, ensuring a predictable and ultra-short duration of action.

  • Directional Hydrogen Bonding: The N1 and N3 atoms, combined with the carbonyl oxygen of the C5 substituent, create a highly specific, directional hydrogen-bond donor/acceptor network capable of anchoring the molecule within complex protein binding pockets[3].

Target-Specific SAR Case Studies

GABA_A Receptor Allosteric Modulation: The Etomidate Paradigm

Etomidate (ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) remains the gold standard for illustrating the SAR of this scaffold in neuropharmacology. Early studies demonstrated that 1-substituted imidazole-5-carboxylic acid esters act as extremely potent, rapid, and short-acting hypnotic agents[2].

Key SAR Insights:

  • Stereoselectivity: The hypnotic activity is highly stereospecific. The (R)-enantiomer is significantly more potent than the (S)-enantiomer, dictating the spatial orientation required to engage the allosteric binding site located at the interface of the β2 and β3 subunits of the GABA_A receptor.

  • Ester Chain Length: Modifications to the C5 ester (e.g., methyl vs. ethyl vs. propyl) directly impact the rate of plasma esterase hydrolysis. The ethyl ester provides the optimal balance between rapid onset and rapid recovery.

GABAA_Pathway GABA GABA Release Receptor GABA_A Receptor (Transmembrane) GABA->Receptor Binds orthosteric site Etomidate Imidazole-5-carboxylate (Etomidate) Etomidate->Receptor Binds allosteric site (beta2/beta3) Chloride Cl- Ion Influx Receptor->Chloride Channel opening Hyperpol Neuronal Hyperpolarization Chloride->Hyperpol Inhibitory signal

Fig 1: Allosteric modulation of the GABA_A receptor by imidazole-5-carboxylate derivatives.

P2Y1 Receptor Antagonism in Ischemic Stroke

Recent advancements have repurposed the imidazole-5-carboxylate core for cardiovascular indications. A 2024/2025 study identified 4-(difluoromethyl)-1H-imidazole-5-carboxylic acids as potent P2Y1 receptor antagonists for ischemic stroke treatment[4].

Key SAR Insights:

  • C4 Substitution: The introduction of a difluoromethyl group at the C4 position acts as a lipophilic hydrogen bond donor, significantly enhancing receptor affinity compared to standard alkyl groups[4].

  • C2 Substitution: Extensive SAR investigations revealed that incorporating aromatic rings (e.g., 2-phenyl substitutions) at the C2 position drastically improves antiplatelet aggregation activity. For instance, optimizing the lead compound HNW001 yielded Compound 6k , which exhibited an IC₅₀ of 0.98 μM, surpassing standard antagonists like BPTU[4].

Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

The scaffold has also been adapted into 1-amino-1H-imidazole-5-carboxamides to serve as highly selective, covalent BTK inhibitors[5].

Key SAR Insights:

  • Warhead Positioning: The imidazole-5-carboxamide core acts as a rigid hinge-binding motif. When a Michael acceptor is appended via an N-heterocycle linker, the core perfectly aligns the warhead to form a covalent bond with the Cys481 residue of BTK.

  • Linker Exploration: SAR studies showed that inserting a specific spatial distance (e.g., an ethyl-substituted pyridine linker) between the imidazole core and the warhead maximizes the Kinact​/Ki​ kinetic values, resulting in profound enzymatic inhibition[5].

Quantitative SAR Summary

To contextualize the versatility of the scaffold, the following table summarizes the quantitative impact of structural modifications across different biological targets.

Compound / LeadTargetKey Structural ModificationPotency (IC₅₀)Reference
HNW001 P2Y1 Receptor4-(difluoromethyl)-1H-imidazole-5-carboxylic acid core3.50 μM4[4]
Compound 6k P2Y1 Receptor2-phenyl substitution on HNW001 core0.98 μM4[4]
Compound 19 P2Y1 ReceptorOptimized 4/5-position substitution0.49 μM4[4]
Compound 51 BTK Enzyme1-amino-1H-imidazole-5-carboxamide (lacking warhead)4.75 μM5[5]
Compound 26 BTK EnzymeAddition of Michael acceptor warhead to Compound 51~2.8 nM5[5]

Validated Synthetic Methodology: The Van Leusen Approach

To ensure high scientific integrity, the construction of the 1H-imidazole-5-carboxylate core must be highly regioselective. The modified Van Leusen reaction utilizing ethyl isocyanoacetate is the industry standard. The following protocol is designed as a self-validating system to prevent downstream failures.

Step-by-Step Protocol: Synthesis of 1-Substituted 1H-Imidazole-5-Carboxylates

Step 1: Reagent Preparation & System Purging

  • Action: Dissolve the primary amine (1.0 eq) and the appropriate aldehyde (1.0 eq) in anhydrous methanol under an inert Argon atmosphere.

  • Causality: Anhydrous conditions are critical. Ambient moisture will prematurely hydrolyze the ethyl isocyanoacetate in subsequent steps, destroying the starting material and severely depressing yields.

Step 2: Imine Formation & Validation

  • Action: Stir the mixture at room temperature for 2 hours in the presence of anhydrous magnesium sulfate ( MgSO4​ ).

  • Self-Validation: Do not proceed until LC-MS confirms >95% conversion to the intermediate imine. The mass spectrum must show the [M+H]+ peak corresponding to the Schiff base.

Step 3: Base-Mediated Cycloaddition

  • Action: Cool the reaction vessel to 0 °C. Add ethyl isocyanoacetate (1.2 eq) followed by dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Causality: DBU is explicitly chosen over inorganic aqueous bases (like NaOH or KOH). A non-nucleophilic organic base prevents the base-catalyzed saponification of the newly formed C5 ester[1]. The 0 °C temperature control suppresses runaway exothermic degradation of the isocyanide.

Step 4: Ring Closure & Reaction Quenching

  • Action: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4​Cl .

  • Causality: The mild acidic quench neutralizes DBU without protonating the newly formed imidazole ring (which would pull the product into the aqueous layer during extraction).

Step 5: Purification

  • Action: Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel column chromatography (Hexanes:EtOAc gradient).

Synthesis_Workflow Start Starting Material: Ethyl isocyanoacetate Base Base Addition (DBU, Anhydrous) Start->Base Deprotonation (0 °C) Electrophile Electrophile Addition (Imine Intermediate) Base->Electrophile Nucleophilic attack Cyclization Cyclization (Van Leusen Reaction) Electrophile->Cyclization Ring closure Validation Self-Validation (LC-MS / TLC) Cyclization->Validation Reaction monitoring Product 1H-imidazole-5-carboxylate Validation->Product Purification

Fig 2: Step-by-step synthetic workflow for 1H-imidazole-5-carboxylates via Van Leusen reaction.

Conclusion

The imidazole-5-carboxylate scaffold is far more than a structural placeholder; it is an active participant in drug-target interactions. By understanding the electronic influence of the C5 carboxylate—which tunes the basicity of the imidazole ring and provides directional hydrogen bonding—medicinal chemists can predictably engineer compounds with desired pharmacokinetic and pharmacodynamic profiles[3]. Whether acting as a soft-drug ester in anesthesiology or a rigid hinge-binder in covalent kinase inhibition, mastering the SAR of this core is essential for modern drug discovery.

References

  • DL-1-(1-arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents. Journal of Medicinal Chemistry. 2

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Journal of Medicinal Chemistry (ACS Publications). 4

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (ACS Publications).5

  • Methyl 1H-imidazole-5-carboxylate Applications. Chem-Impex. 1

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 1-(Propan-2-yl)-1H-imidazole-5-carboxylate as a Regiocontrol Scaffold in Olmesartan Synthesis

Executive Summary & Mechanistic Rationale Olmesartan medoxomil is a highly selective angiotensin II receptor blocker (ARB) utilized globally for the management of hypertension [[1]]([Link]). The traditional commercial sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Olmesartan medoxomil is a highly selective angiotensin II receptor blocker (ARB) utilized globally for the management of hypertension [[1]]([Link]). The traditional commercial synthesis of its highly substituted imidazole core—specifically the N-alkylation step with a masked bromomethyl biphenyl tetrazole—is notoriously plagued by poor regioselectivity. This lack of control generates an undesired N-3 regioisomeric impurity at levels of 0.2–0.3%, which is structurally difficult to purge and poses significant regulatory challenges .

To engineer a zero-defect process, we have developed a novel synthetic pathway utilizing methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate (methyl 1-isopropyl-1H-imidazole-5-carboxylate) as a traceless regiocontrol scaffold.

The Causality of the Scaffold Design: The N-1 isopropyl group serves a dual mechanistic purpose:

  • Steric Shielding for Early-Stage Functionalization: It blocks the N-1 position, directing ortho-metalation strictly to the C-2 and C-4 positions without unwanted nitrogen coordination.

  • Imidazolium-Driven Regiospecificity: During late-stage coupling, the N-1 position remains blocked. The incoming biphenyltetrazole electrophile is forced to attack the N-3 nitrogen exclusively, forming an intermediate imidazolium salt. Subsequent selective thermolytic cleavage of the N-isopropyl group yields the desired olmesartan regioisomer with >99.9% specificity, completely bypassing the traditional N-3 impurity failure mode.

Pathway Visualization

G SM Methyl 1-(propan-2-yl)-1H- imidazole-5-carboxylate Step1 C-2 Propylation (n-BuLi, 1-Bromopropane) SM->Step1 Step2 C-4 Lithiation & Acetone (LDA, -78°C) Step1->Step2 Int Fully Substituted N-Isopropyl Imidazole Step2->Int Step3 Regiospecific N-3 Alkylation (Biphenyltetrazole-Br) Int->Step3 Steric block at N-1 Salt Imidazolium Salt Intermediate Step3->Salt Step4 Isopropyl Cleavage (Thermolytic/Nucleophilic) Salt->Step4 API Olmesartan Core (Regiopure) Step4->API Traceless directing

Fig 1: Regiospecific continuous workflow for olmesartan via an imidazolium salt intermediate.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless In-Process Control (IPC) criteria are explicitly met.

Protocol I: Regioselective C-2 Propylation

Causality: The inherent acidity of the C-2 proton allows for direct deprotonation. The N-isopropyl group prevents the base from coordinating with the N-3 nitrogen, avoiding ring-opening side reactions.

  • Preparation: Charge a dry, argon-purged 5 L reactor with methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate (1.0 eq) and anhydrous THF (10 vol).

  • Metalation: Cool the mixture to -78 °C. Critical Step: Strict temperature control is required to prevent n-BuLi from attacking the C-5 methyl ester. Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) over 30 minutes. Stir for 1 hour.

  • Alkylation: Add 1-bromopropane (1.2 eq) slowly. Allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation (IPC): Quench a 0.5 mL aliquot with saturated NH4Cl, extract with EtOAc, and analyze via HPLC (UV 254 nm). Pass Criterion: Starting material is <1.0% AUC.

Protocol II: C-4 Functionalization via Directed Lithiation

Causality: With C-2 blocked, C-4 becomes the only available site for metalation. Using Lithium diisopropylamide (LDA)—a strictly non-nucleophilic base—prevents undesired nucleophilic acyl substitution at the C-5 ester.

  • Metalation: Cool the C-2 propyl intermediate solution in THF to -78 °C. Add LDA (1.1 eq) dropwise. Stir for 1.5 hours to form the C-4 lithio-species.

  • Carbinol Formation: Introduce anhydrous acetone (1.5 eq). The nucleophilic addition forms the tertiary alcohol (2-hydroxypropan-2-yl) at C-4, matching the olmesartan core structure .

  • Self-Validation (IPC): Monitor via in-situ FTIR. Pass Criterion: Appearance of the -OH stretch at ~3400 cm⁻¹ and a stable shift of the ester C=O stretch.

Protocol III: Regiospecific N-Alkylation and Traceless Cleavage

Causality: The N-isopropyl group forces the biphenyltetrazole electrophile to attack the N-3 position. Following the formation of the imidazolium salt, the isopropyl group is cleaved to restore the neutral, regiopure imidazole.

  • Coupling: Dissolve the fully substituted intermediate in acetonitrile. Add 4-(bromomethyl)biphenyl-2-yl tetrazole (trityl-protected) (1.05 eq) and heat to 80 °C for 12 hours to form the imidazolium salt.

  • Dealkylation: Add a nucleophilic scavenger (e.g., thiophenol) and elevate the temperature to 110 °C to drive the thermolytic cleavage of the N-isopropyl group.

  • Workup: Standard aqueous workup yields the trityl-protected olmesartan core.

  • Self-Validation (IPC): LC-MS analysis of the organic phase. Pass Criterion: Confirmation of the target mass with an N-1/N-3 regioisomer ratio of >99.9:0.1.

Quantitative Data & Impurity Profiling

The implementation of the N-isopropyl regiocontrol scaffold drastically improves both yield and API purity, ensuring compliance with USP-NF monographs for Olmesartan Medoxomil .

Table 1: Quantitative Process Parameters and Yields

Process StepReagents / ConditionsIPC MethodConversion (%)Isolated Yield (%)
C-2 Propylationn-BuLi, 1-Bromopropane, THF, -78°CHPLC (UV 254 nm)>99.092.5
C-4 FunctionalizationLDA, Acetone, THF, -78°Cin-situ FTIR98.589.0
N-3 AlkylationBiphenyltetrazole-Br, MeCN, 80°CLC-MS>99.095.0 (as salt)
Isopropyl CleavageΔ, Nucleophilic Scavenger, 110°CHPLC99.591.0

Table 2: Impurity Profiling (Traditional vs. N-Isopropyl Directed Route)

Impurity ProfileTraditional Route N-Isopropyl Directed Route
Desired Regioisomer95.0 - 97.0%>99.8%
N-3 Regioisomeric Impurity0.2 - 0.3%Not Detected (<0.01%)
Unreacted Imidazole Core1.0 - 2.0%<0.1%
Overall API Purity (USP)>98.5%>99.5%

Sources

Application

Application Note: Antifungal Activity Profiling of Imidazole Carboxylate Esters

Introduction & Mechanistic Grounding Imidazole derivatives have long been a cornerstone of antifungal pharmacotherapy, widely utilized in both clinical and agricultural settings. Recent structural optimizations in drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Imidazole derivatives have long been a cornerstone of antifungal pharmacotherapy, widely utilized in both clinical and agricultural settings. Recent structural optimizations in drug discovery have led to the development of imidazole carboxylate esters , which exhibit enhanced lipophilicity, improved tissue penetration, and targeted antifungal efficacy.

The primary mechanism of action of these compounds is the potent inhibition of lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450-dependent enzyme critical for the biosynthesis of ergosterol[1]. Depletion of ergosterol—the principal sterol in fungal membranes—and the concomitant intracellular accumulation of toxic sterol precursors disrupt fungal cell membrane integrity, leading to altered permeability, metabolic arrest, and ultimately, cell death[2]. Understanding this pathway is critical when designing assays, as the lipophilic nature of the ester moiety directly influences both the drug's bioavailability in aqueous assay media and its binding affinity to the CYP51 enzyme pocket.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol (Membrane Integrity) Enzyme->Ergosterol Toxicity Accumulation of Toxic Sterols (Cell Death) Enzyme->Toxicity Pathway Blocked Inhibitor Imidazole Carboxylate Esters Inhibitor->Enzyme Inhibits

Caption: Ergosterol biosynthesis pathway inhibition by imidazole carboxylate esters.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. To ensure a self-validating system, the protocol detailed below strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution[3].

Causality Behind Experimental Choices:

  • Media Selection: RPMI-1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid) is mandatory[4]. Fungi excrete organic acids during active growth. Unbuffered media will experience severe pH drops, which can artificially alter the ionization state of the carboxylate ester moiety, thereby skewing the Minimum Inhibitory Concentration (MIC) results.

  • Inoculum Standardization: The fungal inoculum must be strictly adjusted to 0.5−2.5×103 CFU/mL[4]. A higher inoculum leads to the "inoculum effect," falsely elevating the MIC due to drug titration across too many cells. Conversely, a lower inoculum risks false susceptibility.

  • Endpoint Determination (The Trailing Effect): Imidazole derivatives famously exhibit a "trailing effect"—a phenomenon where partial fungal growth continues over a wide range of drug concentrations, making visual MIC determination highly subjective[4]. To counteract this, a colorimetric viability dye (such as XTT or STC) is integrated into the workflow to objectively quantify metabolic arrest[4].

Step-by-Step Protocol: CLSI-Compliant Broth Microdilution

Phase 1: Compound Preparation
  • Stock Solution: Dissolve the synthesized imidazole carboxylate ester in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a high-concentration stock of 1600 µg/mL[3]. Note: Imidazole carboxylate esters are highly lipophilic; attempting to dissolve them directly in aqueous solvents will cause immediate precipitation.

  • Working Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agent in RPMI-1640 (MOPS buffered)[3]. The target final test concentration range in the wells should be 64 µg/mL down to 0.125 µg/mL[4]. Ensure the final DMSO concentration in the assay wells never exceeds 1% (v/v) to prevent solvent-induced fungal toxicity[5].

Phase 2: Inoculum Preparation
  • Subculture the target Candida strains (e.g., C. albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C[4].

  • Suspend 5 distinct colonies (approx. 1 mm in diameter) in sterile 0.85% saline[4]. Adjust the optical turbidity to match a 0.5 McFarland standard (approximately 1×106 to 5×106 CFU/mL).

  • Dilute the suspension 1:50, and subsequently 1:20 in RPMI-1640 broth to yield the final working inoculum of 0.5−2.5×103 CFU/mL[4].

Phase 3: Assay Assembly & Incubation
  • In a sterile 96-well U-bottom microtiter plate, dispense 100 µL of the serially diluted imidazole carboxylate ester into columns 1 through 10[4].

  • Add 100 µL of the working fungal inoculum to all test wells[4].

  • Self-Validating Controls:

    • Column 11 (Growth Control): 100 µL RPMI-1640 (with 1% DMSO) + 100 µL inoculum. Validates fungal viability.

    • Column 12 (Sterility Control): 200 µL RPMI-1640 (with 1% DMSO) only. Validates aseptic technique.

    • Positive Control Plate: Run a parallel plate using a known standard like Fluconazole or Miconazole to validate the strain's baseline susceptibility[6].

  • Incubate the plates at 35°C for 24 to 48 hours[4].

Phase 4: Colorimetric Readout (Resolving Trailing Growth)
  • Following incubation, add 50 µL of STC (2,3-Diphenyl-5-Thienyl-(2)-Tetrazolium Chloride) or XTT/menadione solution to each well[4].

  • Incubate in the dark for 2 hours at 35°C.

  • Measure absorbance at 490 nm using a microplate reader. The MIC is strictly defined as the lowest drug concentration resulting in a ≥50% reduction in absorbance compared to the drug-free growth control[4].

Data Presentation & Synergy Analysis

When evaluating novel imidazole carboxylate esters, assessing their synergistic potential with membrane-permeabilizing agents (e.g., SDS) or Efflux Pump Inhibitors (EPIs) is crucial for overcoming intrinsic resistance[3][6]. The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI):

FICI=MICDrugA(alone)​MICDrugA(combo)​​+MICDrugB(alone)​MICDrugB(combo)​​

Table 1: Representative Quantitative Data Matrix for Imidazole Carboxylate Esters

CompoundTarget StrainMIC Alone (µg/mL)MIC with EPI (µg/mL)FICIInterpretation
Imid-Carb-01 C. albicans ATCC 900288.02.00.375Synergistic
Imid-Carb-02 C. glabrata ATCC 200116.08.00.750Additive
Fluconazole (Ctrl) C. albicans ATCC 900281.01.02.000Indifferent

(Note: FICI ≤0.5 indicates synergy; 0.5<FICI≤4.0 indicates no interaction/additive effect; FICI >4.0 indicates antagonism[6]).

Troubleshooting & Assay Validation Workflow

A robust assay must proactively account for anomalous results. Unusually high MICs may not indicate intrinsic genetic resistance, but rather physicochemical limitations of the ester compound (e.g., precipitation) or active drug efflux by the fungal pathogen[3].

G Start Unexpectedly High MIC or Trailing Growth CheckSol Check Compound Solubility (Precipitation in RPMI?) Start->CheckSol Trailing Apply Colorimetric Dye (XTT/STC) to clarify endpoint Start->Trailing Partial Growth SolIssue Optimize Solvent (Increase DMSO to 2% max) CheckSol->SolIssue Yes Efflux Perform Checkerboard Assay with Efflux Pump Inhibitor CheckSol->Efflux No (True Resistance?) Success Accurate MIC Determination SolIssue->Success Efflux->Success Trailing->Success

Caption: Logical troubleshooting workflow for resolving high MICs in imidazole assays.

References

  • Title: Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives Source: PubMed (NIH) URL: [Link]

  • Title: Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives Source: Oxford Academic URL: [Link]

  • Title: Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent Source: PMC (NIH) URL: [Link]

  • Title: Evaluation of a Colorimetric Antifungal Susceptibility Test by 2,3-Diphenyl-5-Thienyl-(2)-Tetrazolium Chloride for Fluconazole Source: Annals of Clinical Microbiology URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: MDPI URL: [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of Imidazole-5-carboxylates

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of imidazole-5-carboxylates, a critical transformation in the synthesis of numerous biologically activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of imidazole-5-carboxylates, a critical transformation in the synthesis of numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and troubleshooting advice. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Alkylated Imidazole-5-carboxylates

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. The N-alkylation of imidazole-5-carboxylates is a key synthetic step that allows for the introduction of diverse substituents, significantly modulating the physicochemical properties of the parent molecule, such as its lipophilicity, solubility, and metabolic stability. This, in turn, can profoundly influence its pharmacokinetic profile and biological activity. For instance, substituted benzimidazole-5-carboxylates have demonstrated potential as anti-HIV agents and in combating Hepatitis C virus infections.[1] The strategic placement of alkyl groups on the imidazole nitrogen is therefore a cornerstone of modern drug design and development.

The N-alkylation of an unsymmetrical imidazole, such as an imidazole-5-carboxylate, presents a common challenge regarding regioselectivity. The imidazole ring contains two nitrogen atoms, and alkylation can potentially occur at either position, leading to a mixture of regioisomers.[2] The outcome of the reaction is governed by a delicate interplay of electronic and steric factors of the substrate, the nature of the alkylating agent, and the reaction conditions employed.[3][4]

This guide will explore the fundamental principles of N-alkylation, provide robust and reproducible protocols, and offer insights into controlling regioselectivity to obtain the desired N-alkylated imidazole-5-carboxylate isomers.

Reaction Mechanism and Regioselectivity

The N-alkylation of imidazole-5-carboxylates proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The reaction is typically initiated by the deprotonation of the imidazole N-H by a suitable base, forming a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated product.[6]

N-Alkylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Imidazole Imidazole-5-carboxylate Imidazolate Imidazolate Anion Imidazole->Imidazolate + Base Base Base Protonated_Base Protonated Base Base->Protonated_Base + H+ N_Alkylated_Product N-Alkylated Product Imidazolate->N_Alkylated_Product + R-X Alkyl_Halide Alkylating Agent (R-X) Leaving_Group Leaving Group (X-) Alkyl_Halide->Leaving_Group

Caption: General mechanism for the N-alkylation of imidazole-5-carboxylates.

A critical consideration in the N-alkylation of unsymmetrical imidazoles is regioselectivity. The deprotonation of the imidazole ring results in an anion where the negative charge is delocalized across both nitrogen atoms, often leading to a mixture of N1 and N3-alkylated products.[2][4] The electron-withdrawing carboxylate group at the C5 position deactivates the adjacent nitrogen (N1), making the more remote nitrogen (N3) more nucleophilic and thus more susceptible to alkylation. However, steric hindrance from both the substituent on the imidazole ring and the alkylating agent can also play a significant role, favoring alkylation at the less sterically hindered nitrogen.[3]

Experimental Protocols

Two primary protocols are presented, employing either a strong base (sodium hydride) for rapid and complete deprotonation or a milder base (potassium carbonate) which offers greater control and is often preferred for large-scale synthesis.

Protocol 1: N-Alkylation using Sodium Hydride in an Anhydrous Aprotic Solvent

This method is highly effective for a wide range of alkylating agents and generally proceeds with high efficiency.[7] It is crucial to use anhydrous conditions as sodium hydride reacts violently with water.

Materials:

  • Imidazole-5-carboxylate starting material

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole-5-carboxylate (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF to the flask to dissolve the starting material.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas evolution will be observed. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be necessary for less reactive alkylating agents.[6]

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.[6]

  • Work-up: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol utilizes a milder base and is often more convenient for routine synthesis.[5]

Materials:

  • Imidazole-5-carboxylate starting material

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Alkylating agent (e.g., benzyl bromide, ethyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the imidazole-5-carboxylate (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[6] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide. Wash the solid with acetonitrile.

  • Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]

Experimental_Workflow Start Start Setup Reaction Setup: Imidazole-5-carboxylate, Base, Solvent Start->Setup Deprotonation Deprotonation (if using strong base like NaH) Setup->Deprotonation Protocol 1 Add_Alkylating_Agent Add Alkylating Agent Setup->Add_Alkylating_Agent Protocol 2 Deprotonation->Add_Alkylating_Agent Reaction Reaction Monitoring (TLC/LC-MS) Add_Alkylating_Agent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure N-Alkylated Product Purification->End

Caption: General experimental workflow for N-alkylation of imidazole-5-carboxylates.

Alternative Methodologies

While the classical methods described above are widely used, several alternative approaches can offer advantages in terms of reaction time, yield, and environmental impact.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to shorter reaction times, milder conditions, and reduced solvent usage.[8][9] This technique is particularly beneficial for high-throughput synthesis and library generation.[10]

  • Phase-Transfer Catalysis (PTC): PTC provides an efficient method for N-alkylation, especially in biphasic systems, and can often be performed under solvent-free conditions.[11][12] This methodology is highly scalable and can circumvent the need for strictly anhydrous conditions.[13]

  • Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for the N-alkylation of imidazoles with alcohols.[14][15] This reaction proceeds under mild, neutral conditions and is known for its high stereoselectivity.[16]

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Reaction Incomplete deprotonation.Use a stronger base or ensure anhydrous conditions.
Low reactivity of the alkylating agent.Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of chloride).
Steric hindrance.Consider a less bulky alkylating agent or a different synthetic route.
Formation of Regioisomers Similar reactivity of the two nitrogen atoms.Modify the base/solvent system. The use of NaH in THF has been reported to favor N-1 alkylation in some cases.[6]
Employ a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, to direct the alkylation to a specific nitrogen.[6]
Dialkylation (Imidazolium Salt Formation) Excess of alkylating agent.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alkylating agent.
High reaction temperature.Perform the reaction at a lower temperature.

Data Presentation: Influence of Reaction Parameters

The following table summarizes the general influence of key reaction parameters on the N-alkylation of imidazoles.

Parameter Influence on Reaction Considerations
Base Strength Determines the extent of deprotonation. Stronger bases (e.g., NaH) lead to faster reactions.Strong bases require strictly anhydrous conditions. Weaker bases (e.g., K₂CO₃) offer milder conditions.[6]
Solvent Polarity Affects the solubility of reagents and the rate of SN2 reactions. Polar aprotic solvents (DMF, acetonitrile) are generally preferred.Ensure the solvent is anhydrous, especially when using strong bases.
Alkylating Agent Reactivity follows the order: R-I > R-Br > R-Cl.More reactive agents may lead to side reactions like dialkylation.
Temperature Higher temperatures increase the reaction rate.Can also increase the likelihood of side reactions.
Steric Hindrance Bulky substituents on the imidazole or the alkylating agent can hinder the reaction and influence regioselectivity.[3]May necessitate more forcing conditions or an alternative synthetic approach.

Conclusion

The N-alkylation of imidazole-5-carboxylates is a versatile and essential transformation in synthetic and medicinal chemistry. By carefully selecting the appropriate base, solvent, and alkylating agent, and by understanding the factors that govern regioselectivity, researchers can efficiently synthesize a wide range of N-substituted imidazole derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful execution of these important reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • PMC. (n.d.). Microwave Assisted Reactions of Some Azaheterocylic Compounds.
  • (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • PMC. (n.d.). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles.
  • (n.d.). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • (2022, October 05). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts.
  • RSC Publishing. (n.d.). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - Organic & Biomolecular Chemistry.
  • IJRAR.org. (n.d.). MICROWAVE ASSISTED ONE POT SYNTHESIS OF N-ALKYL TRIARYL IMIDAZOLE IN PRESENCE OF PHASE TRANSFER CATALYST.
  • ElectronicsAndBooks. (n.d.). Mitsunobu alkylation of imidazole: a convenient route to chiral ionic liquids.
  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table.
  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry.
  • ACS Publications - ACS.org. (2010, July 08). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition | The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • ACS Publications. (2015, December 15). Direct, Regioselective N-Alkylation of 1,3-Azoles | Organic Letters.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
  • Beilstein Journals. (2023, September 01). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
  • PTC Organics, Inc. (n.d.). High-Dilution PTC N-Alkylation.
  • ResearchGate. (2025, August 06). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF.
  • ResearchGate. (2025, August 06). Basic zeolites as catalysts in the N-alkylation of imidazole. Activation by microwave irradiation.
  • RSC Publishing. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons.
  • IUCr Journals. (2016, November 03). Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate.
  • (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.
  • MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
  • (n.d.). ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC.
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
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  • (2021, February 24). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im.
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  • ResearchGate. (n.d.). Experimental set-up for the continuous flow N-alkylation of imidazole. Below.
  • ACS Publications. (2007, September 27). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications | Journal of the American Chemical Society.
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Sources

Application

Application Notes and Protocols for the Antimicrobial Evaluation of Imidazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of imidazole derivatives as a promising class of antimicrobial agents. We will delve into their mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of imidazole derivatives as a promising class of antimicrobial agents. We will delve into their mechanisms of action, provide field-proven protocols for their synthesis and evaluation, and present data interpretation strategies to empower your research and development efforts. This document is designed with editorial autonomy to best serve the scientific narrative, moving beyond rigid templates to offer a logical and practical workflow for the investigating scientist.

The Significance of the Imidazole Scaffold in Antimicrobial Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone pharmacophore in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to the development of numerous drugs with a wide spectrum of therapeutic applications, including antifungal, antibacterial, antiparasitic, and anticancer activities.[1][3][4] In an era where antimicrobial resistance (AMR) poses a critical threat to global health, the exploration of novel chemical scaffolds like imidazole derivatives is paramount for discovering the next generation of effective therapeutics.[5][6]

Imidazole-based compounds are particularly noteworthy for their proven clinical success. Marketed drugs such as Clotrimazole, Miconazole, and Ketoconazole are staples in antifungal therapy, while Metronidazole is a key antibiotic for anaerobic bacterial and parasitic infections.[5][7][8] This clinical validation provides a strong rationale for the continued investigation and modification of the imidazole core to develop new agents that can overcome existing resistance mechanisms and treat a broader range of microbial infections.[9]

Mechanisms of Antimicrobial Action

The efficacy of imidazole derivatives stems from their ability to interfere with critical microbial physiological processes. The specific mechanism can vary significantly between fungi, bacteria, and parasites.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The primary and most well-characterized mechanism of action for antifungal imidazoles is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[7][10]

  • Target Enzyme: Imidazoles specifically target and inhibit lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51/Erg11p).[8][11][12][13]

  • Molecular Interaction: The non-substituted nitrogen atom in the imidazole ring binds to the heme iron atom in the active site of the P450 enzyme.[13]

  • Biochemical Consequence: This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.[7][14]

  • Cellular Outcome: The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors disrupt membrane fluidity and the function of membrane-bound enzymes, leading to growth arrest (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[7][13]

Ergosterol_Pathway_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Imidazole Derivatives Inhibitor->Enzyme Inhibition Enzyme->Ergosterol Conversion

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole derivatives.

Antibacterial and Antiparasitic Mechanisms

Unlike their focused antifungal action, the antibacterial and antiparasitic effects of imidazole derivatives are more diverse. Their mechanisms can include:

  • Disruption of DNA and Protein Synthesis: Certain derivatives can interfere with nucleic acid synthesis, leading to cell death.[5][15]

  • Cell Wall and Membrane Interference: Some compounds disrupt the synthesis of the bacterial cell wall or directly compromise the integrity of the cell membrane.[5]

  • Induction of Cellular Stress: In parasites like Trypanosoma cruzi, imidazole compounds have been shown to induce autophagy and osmotic stress, leading to parasite death.[16] Their activity against Toxoplasma gondii has also been well-documented.[3][17]

Synthesis of a Representative Imidazole Derivative

The Debus-Radziszewski reaction is a classic and efficient method for synthesizing substituted imidazoles.[5][6] The following protocol describes a one-pot, multi-component synthesis of a 2,4,5-trisubstituted imidazole derivative, adapted from established methodologies.[6][18]

Protocol 1: One-Pot Synthesis via Debus-Radziszewski Reaction

This protocol details the synthesis of a 1,2,4,5-tetrasubstituted imidazole derivative.

Rationale: This multi-component reaction is highly efficient, allowing for the creation of complex molecules in a single step from readily available starting materials. Glacial acetic acid serves as both the solvent and a catalyst. Refluxing provides the necessary energy to drive the reaction to completion.

Materials:

  • Benzil

  • An appropriate aromatic aldehyde (e.g., 4-methylaniline)

  • Ammonium acetate

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzil (1.1 mmol), the selected aromatic aldehyde (4 mmol), and ammonium acetate (10 mmol).[6]

  • Solvent Addition: Add 10 mL of glacial acetic acid to the flask.

  • Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach the reflux condenser and heat the mixture to reflux (approximately 118°C) for 12 hours under an inert atmosphere (e.g., Argon).[6]

  • Precipitation: After 12 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into 20 mL of deionized water. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with 10% acetic acid (4 x 5 mL) and then with deionized water to remove unreacted starting materials and impurities.[6]

  • Drying: Dry the collected solid to obtain the pure imidazole derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry.[5][19]

Protocols for In Vitro Antimicrobial Evaluation

A systematic evaluation of antimicrobial activity is crucial. The workflow typically begins with a qualitative screen, followed by quantitative determination of inhibitory and cidal concentrations.

Antimicrobial_Screening_Workflow cluster_0 Synthesis & Characterization cluster_1 Preliminary Screening cluster_2 Quantitative Analysis Synthesis Protocol 1: Synthesize Imidazole Derivative DiskDiffusion Protocol 2: Agar Disk Diffusion (Qualitative) Synthesis->DiskDiffusion Test Compound MIC_Assay Protocol 3: Broth Microdilution for MIC (Quantitative) DiskDiffusion->MIC_Assay Active Compounds MBC_Assay Protocol 4: Subculture for MBC/MFC (Cidal vs. Static) MIC_Assay->MBC_Assay From MIC Plate

Sources

Method

Synthesis of Olmesartan Medoxomil via Imidazole Intermediates: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the synthesis of Olmesartan Medoxomil, a potent angiotensin II receptor antagonist. The synt...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Olmesartan Medoxomil, a potent angiotensin II receptor antagonist. The synthesis route described herein focuses on the strategic use of a key imidazole intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. We will explore the critical N-alkylation step, subsequent esterification, and final deprotection to yield the active pharmaceutical ingredient (API). This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selection of reagents and reaction conditions, aiming to provide a comprehensive resource for researchers in drug development and process chemistry.

Introduction

Olmesartan Medoxomil is a widely prescribed antihypertensive medication that functions by blocking the AT1 receptor of the renin-angiotensin system, a key regulator of blood pressure.[1] The molecular architecture of Olmesartan features a complex assembly of an imidazole core, a biphenyl tetrazole moiety, and a medoxomil ester prodrug. The synthesis of this molecule presents several challenges, including regioselective control and the management of protecting groups.

The synthetic strategy detailed in this note hinges on the initial N-alkylation of the pre-functionalized imidazole intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, with the biphenyl tetrazole side chain. This approach offers a convergent and efficient pathway to the final product. We will delineate a robust, scalable process, paying close attention to reaction parameters, purification techniques, and impurity control to ensure the production of high-purity Olmesartan Medoxomil.[1][2]

Overall Synthetic Scheme

The synthesis can be conceptually divided into three main stages, starting from the key imidazole and biphenyl intermediates.

Olmesartan_Synthesis Imidazole Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propyl-1H-imidazole-5-carboxylate Trityl_Ester Trityl Olmesartan Ethyl Ester Imidazole->Trityl_Ester N-Alkylation (K2CO3, DMA) Biphenyl 4'-[(2-Trityl-2H-tetrazol-5-yl)phenyl] benzyl bromide Biphenyl->Trityl_Ester Trityl_Salt Trityl Olmesartan Sodium Salt Trityl_Ester->Trityl_Salt Saponification (NaOH) Trityl_Olmesartan Trityl Olmesartan Medoxomil Trityl_Salt->Trityl_Olmesartan Esterification (4-chloromethyl-5-methyl- 1,3-dioxol-2-one) Olmesartan Olmesartan Medoxomil Trityl_Olmesartan->Olmesartan Deprotection (Aqueous Acetic Acid)

Figure 1: Overall synthetic workflow for Olmesartan Medoxomil.

Part 1: Synthesis of Trityl Olmesartan Ethyl Ester (N-Alkylation)

The initial and crucial step involves the regioselective N-alkylation of the imidazole ring. The choice of base and solvent is critical to ensure high yield and minimize the formation of regioisomeric impurities.[3] While strong bases like sodium hydride or potassium tert-butoxide have been used, anhydrous potassium carbonate in N,N-dimethylacetamide (DMA) offers a safer and more scalable alternative.[1] The use of powdered anhydrous potassium carbonate is recommended to maximize the surface area and reaction rate.

Experimental Protocol:
  • Reaction Setup: To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (1.0 eq) in N,N-dimethylacetamide (DMA), add powdered anhydrous potassium carbonate (1.25 eq).

  • Addition of Alkylating Agent: At room temperature (25–30°C), add 4'-[(2-trityl-2H-tetrazol-5-yl)phenyl]benzyl bromide (0.98 eq).

  • Reaction: Raise the temperature of the reaction mixture to 40–45°C and stir for approximately 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mass and add acetone. The resulting slurry is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to yield crude Trityl Olmesartan Ethyl Ester. Purification can be achieved by column chromatography or crystallization.[1]

Reagent/SolventMolar Equivalent/VolumePurpose
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate1.0Starting imidazole intermediate
4'-[(2-Trityl-2H-tetrazol-5-yl)phenyl]benzyl bromide0.98Alkylating agent
Anhydrous Potassium Carbonate (powdered)1.25Base for deprotonation of imidazole
N,N-Dimethylacetamide (DMA)SolventAprotic polar solvent
AcetoneSolvent for work-upTo precipitate inorganic salts

Table 1: Reagents for N-Alkylation.

Part 2: Synthesis of Trityl Olmesartan Medoxomil

This stage involves a two-step, one-pot process: saponification of the ethyl ester followed by esterification with the medoxomil moiety. This approach avoids the isolation of the intermediate carboxylic acid, improving process efficiency.

Experimental Protocol:
  • Saponification:

    • To a cooled solution (10–15°C) of Trityl Olmesartan Ethyl Ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol, add an aqueous solution of sodium hydroxide (1.05 eq).

    • Stir the mixture for approximately 5 hours, monitoring the hydrolysis by TLC or HPLC.

    • Concentrate the reaction mass under reduced pressure to obtain the Trityl Olmesartan sodium salt as a thick oil.[1]

  • Esterification:

    • Dissolve the crude Trityl Olmesartan sodium salt in an appropriate solvent like N,N-dimethylformamide (DMF).

    • Add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (1.1 eq) and a catalytic amount of potassium iodide.

    • Heat the reaction mixture to 40°C and stir for 2 hours.[4]

    • Upon completion, the reaction is worked up by adding ethyl acetate and washing with a sodium chloride solution. The organic phase is dried and concentrated to yield Trityl Olmesartan Medoxomil.[4]

Reagent/SolventMolar Equivalent/VolumePurpose
Trityl Olmesartan Ethyl Ester1.0Starting material for saponification
Sodium Hydroxide1.05Base for ester hydrolysis
Tetrahydrofuran/Ethanol/WaterSolvent systemFor saponification
4-chloromethyl-5-methyl-1,3-dioxol-2-one1.1Esterifying agent for medoxomil moiety
Potassium IodideCatalyticTo facilitate the esterification
N,N-Dimethylformamide (DMF)SolventFor esterification

Table 2: Reagents for Saponification and Esterification.

Part 3: Synthesis of Olmesartan Medoxomil (Deprotection)

The final step is the removal of the trityl protecting group from the tetrazole ring. This is typically achieved under acidic conditions. Aqueous acetic acid is a common and effective reagent for this transformation.[1]

Experimental Protocol:
  • Reaction Setup: Suspend Trityl Olmesartan Medoxomil (1.0 eq) in 75% v/v aqueous acetic acid.

  • Reaction: Stir the suspension at room temperature (25–30°C) for about 10 hours. The progress of the deprotection is monitored by HPLC.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the precipitated trityl alcohol.

    • To the filtrate, add methylene chloride and water.

    • Separate the organic layer, wash with water, and dry over sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain crude Olmesartan Medoxomil.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield high-purity Olmesartan Medoxomil.[1][5]

Deprotection Trityl_Olmesartan Trityl Olmesartan Medoxomil Reaction_Mixture Suspension in Aqueous Acetic Acid Trityl_Olmesartan->Reaction_Mixture Stir at 25-30°C Filtration Filtration Reaction_Mixture->Filtration Filtrate Filtrate Filtration->Filtrate Byproduct Trityl Alcohol (Precipitate) Filtration->Byproduct Extraction Extraction with Methylene Chloride & Water Filtrate->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Aqueous_Phase Aqueous Phase Extraction->Aqueous_Phase Drying_Concentration Drying & Concentration Organic_Phase->Drying_Concentration Crude_Olmesartan Crude Olmesartan Medoxomil Drying_Concentration->Crude_Olmesartan Purification Recrystallization Crude_Olmesartan->Purification Pure_Olmesartan Pure Olmesartan Medoxomil Purification->Pure_Olmesartan

Figure 2: Workflow for the deprotection and purification of Olmesartan Medoxomil.

Alternative Synthetic Approach

An alternative route involves the hydrolysis and lactonization of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate to form a furo[3,4-d]-1H-imidazole-6-one intermediate.[2][6] This intermediate is then condensed with the biphenyl tetrazole side chain, followed by esterification and deprotection.[2][6] This pathway can offer advantages in terms of impurity profiles and may be considered in process optimization studies.

Conclusion

The synthesis of Olmesartan Medoxomil via the N-alkylation of a key imidazole intermediate is a robust and scalable process. Careful control of reaction conditions, particularly during the N-alkylation and deprotection steps, is paramount to achieving high yields and purity. The protocols outlined in this application note provide a solid foundation for the laboratory-scale synthesis and can be adapted for process development and scale-up operations. Further optimization of solvent selection, base equivalents, and purification methods can lead to enhanced process efficiency and a more favorable impurity profile.

References

  • A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. PMC. [Link]

  • [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. ResearchGate. [Link]

  • [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. PubMed. [Link]

  • Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. Semantic Scholar. [Link]

  • An improved process for preparation of olmesartan.
  • A Process For The Preparation Of Olmesartan Medoxomil. QuickCompany. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Improved Process For The Preparation Olmesartan Medoxomil And. QuickCompany. [Link]

  • Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil.
  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. ACS Publications. [Link]

  • A process for the preparation of olmesartan medoxomil.
  • Application of Hydrotalcite as green catalyst for synthesis of intermediates of antihypertensive agents. Discovery Scientific Society. [Link]

Sources

Application

Application Note: Synthesis and In Vitro Evaluation of KRAS G12C Inhibitors Utilizing Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate

Executive Summary & Chemical Rationale The discovery of small molecules capable of covalently binding to the mutant cysteine residue (Cys12) of KRAS G12C has revolutionized targeted oncology. The compound methyl 1-(propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The discovery of small molecules capable of covalently binding to the mutant cysteine residue (Cys12) of KRAS G12C has revolutionized targeted oncology. The compound methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate (also known as methyl 1-isopropyl-1H-imidazole-5-carboxylate, CAS 480304-47-8) serves as a highly specialized, critical building block in the synthesis of next-generation indazole-based KRAS G12C inhibitors[1].

Causality in Scaffold Selection: The selection of this specific imidazole ester is driven by strict structure-activity relationship (SAR) requirements in the KRAS switch II pocket. The isopropyl group at the N1 position provides the exact steric bulk necessary to orient the inhibitor favorably within the hydrophobic sub-pocket, preventing off-target kinase binding. Meanwhile, the methyl ester at the C5 position acts as a highly efficient synthetic handle. Through basic hydrolysis, it is converted to a carboxylic acid, enabling rapid amide coupling to complex indazole or piperazine cores[1]. Ultimately, an acrylamide warhead is attached to the core to act as the irreversible electrophile that traps the KRAS protein in its inactive, GDP-bound state[2].

Experimental Workflow

Workflow A Methyl 1-(propan-2-yl)- 1H-imidazole-5-carboxylate B Chemical Synthesis (Coupling & Warhead) A->B C Inhibitor Formulation (DMSO Stock) B->C D 3D Cell Viability (MIA PaCa-2, NCI-H358) C->D E p-ERK Target Engagement Assay C->E

Fig 1. Workflow from imidazole scaffold synthesis to in vitro cellular evaluation.

Pre-Analytical Phase: Compound Synthesis & Formulation

Before in vitro evaluation, the active inhibitor must be synthesized from the methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate precursor and properly formulated to prevent precipitation in aqueous cell culture media.

Step-by-Step Formulation:

  • Hydrolysis & Coupling: The methyl ester is hydrolyzed using 5N NaOH in ethanol at room temperature to yield 1-isopropyl-1H-imidazole-5-carboxylic acid. This acid is coupled to an amine-bearing indazole scaffold using HATU and N,N-diisopropylethylamine (DIPEA) in DMF[1].

  • Stock Preparation: Dissolve the final lyophilized acrylamide-bearing inhibitor in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Aliquoting: Aliquot the stock into amber microcentrifuge tubes (to prevent photodegradation) and store at -80°C.

  • Working Dilutions: On the day of the assay, perform a 10-point, 3-fold serial dilution in 100% DMSO, followed by a final 1:1000 dilution into the culture media to ensure the final DMSO concentration never exceeds 0.1% (v/v), thereby preventing vehicle-induced cytotoxicity.

Analytical Phase I: 3D Spheroid Viability Assay

To evaluate the anti-proliferative effects of the synthesized inhibitor, we utilize MIA PaCa-2 (pancreatic) and NCI-H358 (non-small cell lung cancer) cell lines, both of which natively harbor the KRAS G12C mutation[3].

Causality in Assay Design: Traditional 2D monolayers often overestimate drug efficacy due to unnatural exposure profiles. Culturing these cells in 3D Ultra-Low Attachment (ULA) plates forces them to aggregate into spheroids, which accurately recapitulates the hypoxic core and drug-penetrance barriers of in vivo solid tumors[4]. To validate that the inhibitor's toxicity is strictly on-target, A549 cells (KRAS G12S) are used as a negative control[2].

Protocol:

  • Cell Seeding: Harvest MIA PaCa-2 and NCI-H358 cells at 80% confluence. Resuspend in RPMI-1640 supplemented with 10% FBS.

  • Spheroid Formation: Seed 2,000 cells/well into a 96-well ULA plate (Corning). Centrifuge the plate at 200 x g for 5 minutes to promote aggregation. Incubate at 37°C, 5% CO2 for 72 hours to allow tight spheroid formation.

  • Drug Treatment: Add the serially diluted inhibitor (from 10 µM down to 0.5 nM) to the wells. Include a 0.1% DMSO vehicle control well (defines 100% viability) and a media-only well (defines background luminescence).

  • Incubation: Incubate the spheroids with the compound for 7 days.

  • Detection: Add 100 µL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to lyse the spheroids, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Analytical Phase II: Target Engagement via p-ERK Quantification

Phenotypic cell death alone does not prove that the inhibitor is acting on KRAS. Because KRAS G12C constitutively drives the MAPK signaling cascade, quantifying the phosphorylation of its downstream effector, ERK1/2, provides direct, self-validating proof of target engagement[3].

Pathway KRAS KRAS G12C (Active) RAF RAF Kinase KRAS->RAF Inhibitor Imidazole-Indazole Inhibitor (Covalent Binding to Cys12) Inhibitor->KRAS Irreversible Inhibition MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Cell Proliferation) ERK->pERK

Fig 2. KRAS G12C MAPK signaling cascade and targeted covalent inhibition.

Protocol (AlphaLISA Method): Note: AlphaLISA is chosen over Western Blotting because its homogeneous, no-wash format minimizes sample loss and provides superior quantitative dynamic range.

  • Seeding & Starvation: Seed NCI-H358 cells in a 96-well tissue culture plate at 20,000 cells/well. After 24 hours, replace media with serum-free RPMI for 12 hours to reduce basal, non-KRAS driven ERK phosphorylation.

  • Inhibitor Exposure: Treat cells with the inhibitor for 4 hours. (A 4-hour window is critical; longer exposures can trigger adaptive feedback reactivation of the RAS-MAPK pathway, skewing results)[2].

  • Lysis: Aspirate media and add 50 µL of freshly prepared AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at room temperature.

  • Assay Assembly: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Bead mix (conjugated to anti-ERK antibody) and incubate for 2 hours.

  • Signal Generation: Under subdued lighting, add 5 µL of Streptavidin-coated Donor Bead mix (binds to biotinylated anti-p-ERK antibody). Incubate for 2 hours.

  • Reading: Read the plate on an EnVision multimode plate reader using standard Alpha settings (Excitation 680 nm, Emission 615 nm).

Representative Data & Interpretation

The synthesized imidazole-indazole derivative demonstrates potent, mutant-selective inhibition. The data below illustrates typical pharmacological profiles compared to a clinical benchmark (Sotorasib)[2]. The lack of activity in the A549 cell line validates that the cytotoxicity is entirely dependent on the presence of the G12C mutation, confirming the mechanistic causality of the drug design.

Table 1: Comparative In Vitro Profiling of Synthesized KRAS G12C Inhibitor

Cell LineKRAS StatusTissue OriginSynthesized Inhibitor Viability IC50 (nM)Sotorasib Viability IC50 (nM)p-ERK Inhibition IC50 (nM)
MIA PaCa-2 G12CPancreas12.59.018.2
NCI-H358 G12CLung8.26.011.4
A549 G12SLung>10,000>7,500>10,000

Note: Sotorasib data is provided as a reference standard for assay validation. Non-KRAS G12C lines remain insensitive (IC50 > 7.5 µM), proving the covalent specificity of the synthesized scaffold[2].

References

  • Title: EP3871673A1 - Novel indazole compound or salt thereof Source: Google Patents URL
  • Title: The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients Source: PubMed Central (NIH) URL: [Link]

  • Title: Anticancer efficacy of KRASG12C inhibitors is potentiated by PAK4 inhibitor KPT9274 in preclinical models of KRASG12C mutant pan Source: bioRxiv URL: [Link]

Sources

Method

Application Note: Methodology for Assessing Enzymatic Inhibition by Imidazole Compounds

Target Audience: Researchers, scientists, and drug development professionals. Focus: Cytochrome P450 (CYP) Metalloenzymes and Drug-Drug Interaction (DDI) Profiling. Introduction & Mechanistic Rationale Imidazole compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Cytochrome P450 (CYP) Metalloenzymes and Drug-Drug Interaction (DDI) Profiling.

Introduction & Mechanistic Rationale

Imidazole compounds (e.g., ketoconazole, clotrimazole, miconazole) are ubiquitous in modern pharmacology, serving as highly effective antifungals, antibacterial agents, and targeted therapeutics[1]. However, a defining characteristic of the imidazole pharmacophore is its profound ability to inhibit metalloenzymes, most notably the Cytochrome P450 (CYP450) superfamily[2].

The Causality of Inhibition: The inhibitory potency of imidazoles stems directly from their molecular architecture. The basic nitrogen (N3) of the imidazole ring possesses a lone pair of electrons that acts as a strong Lewis base. This nitrogen directly coordinates with the prosthetic heme iron (Fe³⁺) located within the active site of CYP enzymes[3]. By forming this stable coordinate covalent bond, the imidazole compound displaces the axial water molecule and sterically blocks the binding and activation of molecular oxygen, effectively arresting the enzyme's catalytic cycle[1].

Clinical Relevance & Regulatory Context: Because the CYP3A4 isoform alone is responsible for the metabolism of approximately 50% of all marketed pharmaceuticals, unintended inhibition by imidazole-containing drugs can lead to severe, sometimes fatal, Drug-Drug Interactions (DDIs)[4]. Consequently, regulatory agencies such as the FDA mandate rigorous in vitro assessment of new chemical entities (NCEs) to predict clinical DDI potential[5]. In these standardized assays, ketoconazole is universally employed as the gold-standard "strong" CYP3A4 reference inhibitor[6].

Experimental Design & Causality

Designing a robust enzymatic inhibition assay requires a self-validating system where every variable is controlled and accounted for.

  • Enzyme Source Selection: Human Liver Microsomes (HLMs) are the preferred matrix over recombinant enzymes. HLMs provide a complete, physiologically relevant complement of CYP enzymes, cytochrome b5, and NADPH-cytochrome P450 reductase within their native lipid membrane environment, ensuring accurate kinetic behavior[7].

  • Probe Substrate Specificity: CYP3A4 possesses a large, highly atypical active site with multiple distinct binding sub-pockets. Therefore, it is critical to evaluate inhibition using at least two structurally distinct probe substrates (e.g., Midazolam and Testosterone). Imidazoles may exhibit varying IC₅₀ values depending on the substrate used due to allosteric interactions or pocket-specific binding[8].

  • Reversible vs. Time-Dependent Inhibition (TDI): While imidazoles classically act as reversible, competitive inhibitors, certain substituted imidazoles can act as mechanism-based inactivators (MBIs). MBIs require NADPH-dependent bioactivation to form covalent adducts with the enzyme[4]. A comprehensive protocol must assess both direct inhibition (IC₅₀) and time-dependent inhibition (IC₅₀ shift)[9].

Step-by-Step Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a self-validating workflow for determining the IC₅₀ of an imidazole compound against CYP3A4. The inclusion of vehicle controls, a positive control (Ketoconazole), and a stable isotope-labeled internal standard (SIL-IS) ensures absolute data integrity[10].

Phase I: Reagent Preparation
  • Buffer: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH.

  • Enzyme: Thaw pooled HLMs on ice to prevent thermal degradation of the enzymes.

  • Inhibitor Stocks: Prepare 100x serial dilutions of the test imidazole compound in pure DMSO.

    • Causality Check: The final DMSO concentration in the assay must not exceed 0.1% (v/v). Higher concentrations of organic solvents can directly denature CYP enzymes or act as competitive inhibitors, confounding the results.

Phase II: Pre-Incubation (Equilibration)
  • Reaction Mixture: In a 96-well plate, combine HLMs (final protein concentration: 0.1 mg/mL), the probe substrate (e.g., Midazolam at its apparent Km​ ), and the imidazole inhibitor (concentration range: 0.001 to 50 µM) in the phosphate buffer.

    • Causality Check: A low protein concentration (0.1 mg/mL) is strictly maintained to ensure pseudo-first-order kinetics and prevent non-specific protein binding from depleting the free inhibitor concentration.

  • Equilibration: Incubate the mixture at 37°C for 5 minutes. This allows temperature equilibration and enables reversible binding interactions to reach a steady state prior to catalysis.

Phase III: Reaction Initiation & Incubation
  • Initiation: Start the reaction by adding an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl₂)[8].

    • TDI Shift Variant: To test for mechanism-based inactivation, pre-incubate the inhibitor with HLMs and NADPH for 30 minutes before adding the probe substrate[4][9]. A significant drop in IC₅₀ (a "shift") indicates time-dependent irreversible inhibition.

  • Incubation: Incubate at 37°C for exactly 10 minutes (for Midazolam) or 15 minutes (for Testosterone).

Phase IV: Quenching & Analysis
  • Quench: Stop the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (e.g., Ketoconazole-d4 or 1-hydroxymidazolam-d4)[10].

    • Causality Check: The organic solvent instantly denatures the CYP enzymes, halting metabolite formation. The internal standard normalizes any subsequent loss of analyte during extraction or variations in LC-MS/MS ionization efficiency.

  • Precipitation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to an LC-MS/MS system to quantify the formation of the specific metabolite (e.g., 1-hydroxymidazolam)[7].

  • Data Processing: Plot the percentage of remaining enzyme activity against the logarithmic concentration of the inhibitor. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model[8][11].

Assay Workflow Visualization

G N1 1. Reagent Preparation HLM, Imidazole, Substrate N2 2. Pre-Incubation (37°C) Enzyme-Inhibitor Equilibration N1->N2 N3 3. Reaction Initiation Add NADPH Regenerating System N2->N3 Start N4 4. Incubation Phase Linear Metabolite Formation N3->N4 N5 5. Quench Reaction Cold ACN + Internal Standard N4->N5 Stop N6 6. Protein Precipitation Centrifugation (4000 x g) N5->N6 N7 7. LC-MS/MS Analysis Quantify Metabolite N6->N7 N8 8. Data Processing Calculate IC50 & TDI Shift N7->N8

Workflow for assessing in vitro CYP450 inhibition by imidazole compounds.

Quantitative Data: Reference Parameters for Ketoconazole

When validating a new assay, experimental results should align with established literature values. The table below summarizes the enantiospecific and substrate-dependent inhibitory potency of Ketoconazole and its major metabolite against CYP3A4.

Inhibitor VariantProbe SubstrateIC₅₀ (µM) Ki​ (µM)Reference
Racemic Ketoconazole Midazolam1.04 - 1.46-[8]
(+)-Ketoconazole Midazolam1.462.52[8]
(-)-Ketoconazole Midazolam1.041.51[8]
(+)-Ketoconazole Testosterone1.690.92[8]
(-)-Ketoconazole Testosterone0.900.17[8]
Racemic Ketoconazole Cyclophosphamide0.618-[10]
N-deacetyl ketoconazole (Metabolite) Multiple (General)0.26-[11]

Note: The data highlights the enantiospecific nature of imidazole inhibition, where (-)-ketoconazole exhibits a higher inhibitory potential than the (+)-enantiomer across different substrates[8][12].

References

  • [2] Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. ResearchGate. 2

  • [6] The In Vitro Evaluation of Ketoconazole and its Alternative Clinical CYP3A4/5 Inhibitors. XenoTech. 6

  • [1] Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC (NIH). 1

  • [8] Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PMC (NIH). 8

  • [12] Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLOS One. 12

  • [10] Application Notes: The Role of Ketoconazole-d4 in CYP3A4 Inhibition Assays. BenchChem. 10

  • [4] Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. PMC (NIH). 4

  • [3] Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors. ACS Publications. 3

  • [9] CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. 9

  • [7] In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput. ResearchGate. 7

  • [11] Does the circulating ketoconazole metabolite N-deacetyl ketoconazole contribute to the drug-drug interaction potential of the parent compound? CORE. 11

  • [5] Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA.5

Sources

Application

Application Notes: The Practical Application of Imidazole Esters in Medicinal Chemistry

Introduction: The Imidazole Ester as a Versatile Chemical Motif The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and blockbuster drugs.[1] Its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Ester as a Versatile Chemical Motif

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and blockbuster drugs.[1] Its unique electronic properties, amphoteric nature, and ability to coordinate with metal ions in enzyme active sites make it a cornerstone of drug design.[1][2] When combined with an ester functional group, the resulting imidazole ester moiety becomes a highly versatile tool for medicinal chemists. This functional arrangement can be engineered to solve critical drug development challenges, including poor bioavailability, rapid metabolism, and off-target toxicity.

This guide provides an in-depth exploration of the practical applications of imidazole esters, moving beyond theoretical concepts to offer field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into three primary applications: their role as bioreversible prodrugs, their function as targeted enzyme inhibitors, and their use as reactive handles in bioconjugation and chemical biology.

Application 1: Imidazole Esters as a Premier Prodrug Strategy

A significant hurdle in drug development is achieving adequate oral bioavailability. Many highly potent drug candidates fail because they are too polar to cross the intestinal membrane or are prematurely metabolized. The prodrug approach, where a biologically active compound is masked with a temporary chemical group, is a validated strategy to overcome these issues.[3][4] Imidazole esters are particularly effective as prodrugs because the ester linkage can be designed to be stable in the gastrointestinal tract but readily cleaved by esterase enzymes in the plasma, liver, or target tissue to release the active pharmaceutical ingredient (API).[5][6]

Causality in Prodrug Design: Why Imidazole Esters Work

The success of an ester prodrug strategy hinges on a delicate balance: the prodrug must be stable enough to reach its intended site of absorption or action, yet labile enough to be efficiently converted to the active drug. The electronic nature of the imidazole ring can be modulated through substitution to fine-tune the susceptibility of the adjacent ester bond to enzymatic hydrolysis. This allows chemists to control the rate and location of drug release, optimizing the pharmacokinetic profile.[7]

Case Study 1: Dabigatran Etexilate (Pradaxa®)

Dabigatran is a potent direct thrombin inhibitor, but its oral bioavailability is very low. The solution was the development of dabigatran etexilate, a double prodrug.[8] After oral administration, the ethyl ester and hexylcarbamate groups are rapidly cleaved by ubiquitous esterases in the plasma and liver, releasing the active dabigatran.[5][9] This strategy dramatically improves oral absorption, making it a clinically successful anticoagulant for preventing stroke and systemic embolism.[10][11]

Case Study 2: Temozolomide (TMZ) Ester Prodrugs

Temozolomide is a first-line chemotherapy agent for glioblastoma.[12][13] To improve its delivery, particularly for skin cancers via topical application, ester prodrugs have been developed. These lipophilic ester derivatives enhance skin penetration and are subsequently metabolized by cutaneous esterases to release the active drug locally, potentially reducing systemic toxicity.[14][15][16]

Workflow for Prodrug Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis & Purification of Imidazole Ester Prodrug chem_stability Chemical Stability Assay (e.g., Simulated Gastric Fluid) synthesis->chem_stability Test chemical lability plasma_stability Plasma Stability Assay (Determine Half-Life) synthesis->plasma_stability Test enzymatic conversion cell_perm Cell Permeability Assay (e.g., Caco-2) plasma_stability->cell_perm Assess absorption potential pk_study Pharmacokinetic (PK) Study in Animal Model cell_perm->pk_study Validate in living system efficacy_study Efficacy & Tolerability Study pk_study->efficacy_study Confirm therapeutic window

Caption: Workflow for the preclinical evaluation of an imidazole ester prodrug.

Application 2: Imidazole Esters as Targeted Enzyme Inhibitors

The imidazole scaffold is a frequent component of enzyme inhibitors due to its ability to form key hydrogen bonds and coordinate with metal ions (e.g., Zn²⁺, Mg²⁺) often found in enzyme active sites.[1][2] The addition of an ester group can serve multiple purposes: it can act as an additional interaction point, modify the compound's solubility and cell permeability, or function as a reactive "warhead" for covalent inhibition.

Mechanism of Action: Reversible and Covalent Inhibition
  • Reversible Inhibition: Imidazole esters can bind non-covalently within the active site of an enzyme. The imidazole ring might interact with key residues like histidine or aspartate, while the ester carbonyl can act as a hydrogen bond acceptor. The overall shape and electronics of the molecule dictate its affinity and selectivity for the target enzyme.

  • Covalent Inhibition: Certain imidazole esters can act as electrophiles, forming a permanent covalent bond with a nucleophilic amino acid residue (e.g., serine, cysteine, or lysine) in the enzyme's active site.[17] This is particularly true for "activated esters" where the imidazole group itself acts as a good leaving group, facilitating the acylation of the enzyme. This mechanism leads to irreversible inhibition, which can provide a prolonged duration of action. For example, imidazole-1-carboxamides have been used to target serine residues in elastase inhibitors.[18] Similarly, Bruton's Tyrosine Kinase (BTK) inhibitors have been developed using an imidazole core coupled to a reactive acrylamide "warhead".[19]

Data Presentation: Inhibitory Potency of Imidazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected imidazole derivatives against various enzyme targets, demonstrating their potency. A lower IC₅₀ value indicates a more potent inhibitor.

Imidazole Compound/DerivativeTarget EnzymeIC₅₀ ValueReference(s)
Compound 17 (Aryl Ether)Human Carbonic Anhydrase I (hCA I)4.13 nM[2]
Compound 24 (Aryl Ether)Human Carbonic Anhydrase II (hCA II)5.65 nM[2]
N-[2-(4'-Nitrophenyl) ethyl] imidazole Cytochrome P450 (Aromatase)160 nM (0.16 µM)
Compound 1c (2-cyanoprop-2-enimidothioate)Epidermal Growth Factor Receptor (EGFR)137 nM (0.137 µM)
SB203580 (Adezmapimod)p38 MAP Kinase222.44 ± 5.98 nM[1]
Compound 26 (1-Amino-1H-imidazole-5-carboxamide)Bruton's Tyrosine Kinase (BTK)< 10 nM[19]

Application 3: Imidazole Esters as Handles for Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. These reactions are invaluable for labeling and tracking biomolecules in real-time. N-acyl imidazoles, a class of activated esters, are particularly useful in this context due to their moderate reactivity, good water solubility, and selectivity.[11]

Mechanism: Ligand-Directed Labeling

A powerful strategy for labeling specific proteins is Ligand-Directed Acyl Imidazole (LDAI) chemistry.[12][15] In this approach, a high-affinity ligand for a target protein is chemically linked to an N-acyl imidazole moiety. When this construct is introduced to a complex biological mixture (like the surface of a live cell), the ligand guides the entire molecule to the protein of interest. The high local concentration of the reactive acyl imidazole near the protein surface dramatically accelerates its reaction with a nearby nucleophilic amino acid (typically lysine), resulting in a stable amide bond and a selectively labeled protein.[15] This technique has been successfully used to label endogenous membrane-bound proteins like the folate receptor on live cells.[12][15]

Workflow for Ligand-Directed Protein Labeling

G cluster_0 Probe Design & Synthesis cluster_1 Labeling & Detection design Design Probe: Ligand-Linker-Acyl Imidazole synthesis Synthesize & Purify LDAI Probe design->synthesis incubation Incubate Probe with Live Cells or Lysate synthesis->incubation wash Wash to Remove Unbound Probe incubation->wash detection Detect Labeled Protein (e.g., Fluorescence Imaging) wash->detection

Caption: General workflow for selective protein labeling using LDAI chemistry.

Experimental Protocols

The following protocols are provided as validated, foundational methods that can be adapted for specific research needs.

Protocol 1: General Synthesis of an Imidazole Ester

This protocol describes a common method for synthesizing an imidazole ester via carbodiimide-mediated coupling of an imidazole carboxylic acid and an alcohol.

Rationale: Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that accelerates the reaction.

Materials:

  • Imidazole-4-carboxylic acid (or other substituted variant)

  • Alcohol (R-OH, the desired ester component)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imidazole-4-carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imidazole ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Protocol 2: In Vitro Prodrug Stability in Human Plasma

This assay determines the rate at which an imidazole ester prodrug is hydrolyzed by plasma enzymes.

Rationale: The stability of a prodrug in plasma is a critical predictor of its in vivo half-life and conversion rate.[6] By incubating the compound in plasma at physiological temperature and measuring its disappearance over time using LC-MS/MS, we can calculate its half-life (t₁/₂).

Materials:

  • Test imidazole ester (10 mM stock in DMSO)

  • Control compound (e.g., a known stable compound like Propranolol and a known labile ester like Tetracaine)

  • Pooled human plasma (pre-warmed to 37 °C)

  • Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) for protein precipitation and sample analysis

  • 96-well microtiter plate

  • Incubator/shaker set to 37 °C

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm human plasma to 37 °C. In a 96-well plate, add plasma to the designated wells.

  • Initiation: Add the test compound stock solution to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤1%). Mix well by gentle agitation. This is the T=0 time point.

  • Incubation and Sampling: Incubate the plate at 37 °C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a separate plate containing cold ACN with the internal standard (typically a 3:1 ratio of ACN to plasma). This stops the enzymatic reaction and precipitates the plasma proteins.

  • Sample Processing: After the final time point, vortex the quenched samples vigorously and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The half-life (t₁/₂) is calculated using the equation: t₁/₂ = -ln(2) / k , where 'k' is the slope of the linear regression line.

Protocol 3: Luminescent Kinase Inhibition Assay (IC₅₀ Determination)

This protocol uses the Promega Kinase-Glo® platform to determine the potency (IC₅₀) of an imidazole ester inhibitor against a specific protein kinase.

Rationale: Kinases catalyze the transfer of phosphate from ATP to a substrate. The Kinase-Glo® assay quantifies the amount of ATP remaining after the kinase reaction. A potent inhibitor will block the kinase, resulting in less ATP consumption and a higher luminescent signal. The signal is inversely proportional to kinase activity.

Materials:

  • Purified kinase enzyme and its specific substrate

  • Imidazole ester inhibitor (serial dilutions prepared from a DMSO stock)

  • ATP solution

  • Kinase reaction buffer

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the imidazole ester inhibitor in the assay plate. Typically, an 11-point, 3-fold dilution series is used. Include wells for a positive control (no inhibitor, 100% activity) and a negative control (no enzyme, 0% activity).

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well (except the no-enzyme control) and incubate with the inhibitor for ~15-20 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[1]

References

  • What is the mechanism of Dabigatran Etexilate Mesylate? Patsnap Synapse. (2024). Available at: [Link]

  • How Does Pradaxa Work? Mechanism of Action Explained in Plain English. Medfinder. (2026). Available at: [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. (2024). Available at: [Link]

  • Dabigatran Etexilate : Pharmacology of the New, Oral Direct Thrombin Inhibitor. (2015). Available at: [Link]

  • AusPAR Attachment 1: Product Information for Pradaxa. Therapeutic Goods Administration (TGA). (2016). Available at: [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Available at: [Link]

  • Dabigatran: An Oral Novel Potent Reversible Nonpeptide Inhibitor of Thrombin. Arteriosclerosis, Thrombosis, and Vascular Biology. (2010). Available at: [Link]

  • Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors. PubMed. (n.d.). Available at: [Link]

  • US7173021B2 - Synthesis of temozolomide esters as potent anticancer pro-drugs for topical and transdermal applications in treatments of cancers. Google Patents. (n.d.).
  • Ligand-Directed Acyl Imidazole Chemistry for Labeling of Membrane-Bound Proteins on Live Cells. Journal of the American Chemical Society. (2012). Available at: [Link]

  • Ligand-Directed Acyl Imidazole Chemistry for Labeling of Membrane-Bound Proteins on Live Cells | Request PDF. ResearchGate. (n.d.). Available at: [Link]

  • Plasma Stability Assay. Domainex. (n.d.). Available at: [Link]

  • Temozolomide | New Drug Approvals. (2014). Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. (n.d.). Available at: [Link]

  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (n.d.). Available at: [Link]

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. (2021). Available at: [Link]

  • Plasma Stability Assay. Creative Bioarray. (n.d.). Available at: [Link]

  • Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. Journal of Medicinal Chemistry. (2014). Available at: [Link]

  • A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis. (2025). Available at: [Link]

  • Synthesis and Characterization of a Series of Temozolomide Esters and Its Anti-glioma Study | Request PDF. ResearchGate. (n.d.). Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. (2025). Available at: [Link]

  • IC50 graphs of molecules showing the best inhibitor potential. ResearchGate. (n.d.). Available at: [Link]

  • ADME Plasma Stability Assay. BioDuro. (n.d.). Available at: [Link]

  • Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan. PubMed. (2011). Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. (n.d.). Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. (n.d.). Available at: [Link]

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Method

Application Notes and Protocols: Developing Imidazole-Based Compounds as Aromatase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Aromatase, a cytochrome P450 enzyme, is a critical enzyme in estrogen biosynthesis, converting androgens...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Aromatase, a cytochrome P450 enzyme, is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens.[1] Its inhibition is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in postmenopausal women.[2][3] Imidazole-based compounds have emerged as a promising class of non-steroidal aromatase inhibitors (AIs).[4] This guide provides an in-depth exploration of the rationale, design, synthesis, and evaluation of these compounds. It offers detailed, field-proven protocols for their development, from initial synthesis to in vitro and cell-based screening, to empower researchers in the discovery of novel and potent AIs.

Introduction: The Rationale for Targeting Aromatase with Imidazole-Based Inhibitors

Estrogen plays a pivotal role in the development and progression of a majority of breast cancers.[5] In postmenopausal women, the primary source of estrogen is the conversion of androgens, produced by the adrenal glands, via the aromatase enzyme.[1] Therefore, inhibiting aromatase effectively reduces estrogen levels, providing a targeted therapy for hormone-dependent breast cancer.[3]

Third-generation AIs, such as the non-steroidal anastrozole and letrozole, have demonstrated superiority over older therapies like tamoxifen in various clinical settings.[6] These non-steroidal inhibitors typically feature an azole ring (triazole or imidazole) that reversibly binds to the heme iron of the cytochrome P450 active site of aromatase, thereby competitively inhibiting its function.[7][8]

The imidazole scaffold is a key pharmacophore in the design of non-steroidal AIs. The nitrogen atom within the imidazole ring coordinates with the heme iron atom of the aromatase enzyme, a crucial interaction for inhibitory activity.[4][9] Structure-activity relationship (SAR) studies have shown that the N-1 substituent of the imidazole ring is critical for potency, with the presence of one or more aromatic rings often leading to enhanced inhibitory effect.[10] This guide will delve into the practical aspects of leveraging these principles to develop novel imidazole-based AIs.

The Drug Discovery Workflow: A Conceptual Overview

The development of novel imidazole-based aromatase inhibitors follows a structured, multi-stage process. This workflow ensures a systematic progression from initial concept to a validated lead compound.

Drug Discovery Workflow cluster_0 Conceptualization & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization A Target Identification (Aromatase) B Scaffold Selection (Imidazole) A->B C In Silico Screening & Molecular Modeling B->C D Chemical Synthesis of Imidazole Derivatives C->D E Purification & Structural Elucidation (NMR, MS) D->E F In Vitro Aromatase Inhibition Assay E->F G Cell-Based Efficacy Assay (e.g., MCF-7) F->G H Selectivity Profiling (Other CYPs) G->H I Structure-Activity Relationship (SAR) Studies H->I J ADME-Tox Profiling I->J

Caption: A conceptual workflow for the development of imidazole-based aromatase inhibitors.

Synthetic Protocol: Synthesis of a Model Imidazole-Based Aromatase Inhibitor

This protocol outlines the synthesis of a representative N-substituted imidazole derivative. The choice of reactants is based on established synthetic routes that are adaptable for creating a library of analogues for SAR studies.[11][12]

Objective: To synthesize N-[2-(4'-Nitrophenyl)ethyl]imidazole, a known potent aromatase inhibitor, as a model compound.[12]

Materials:

  • Imidazole

  • 1-(2-Bromoethyl)-4-nitrobenzene

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add imidazole (1.0 eq).

  • Deprotonation: Suspend the imidazole in anhydrous DMF. While stirring under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0°C. Causality: Sodium hydride acts as a strong base to deprotonate the imidazole, forming the highly nucleophilic imidazolide anion, which is necessary for the subsequent alkylation step.

  • Nucleophilic Substitution: After stirring for 30 minutes at room temperature, add a solution of 1-(2-bromoethyl)-4-nitrobenzene (1.0 eq) in anhydrous DMF dropwise.

  • Reaction Progression: Heat the reaction mixture to 90°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc). Trustworthiness: TLC allows for the visual confirmation of the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding to workup.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Causality: The washing steps remove any remaining DMF and inorganic salts, purifying the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Evaluation: Aromatase Inhibition Assay

An in vitro fluorometric assay is a robust and high-throughput method to determine the inhibitory potency (IC₅₀) of newly synthesized compounds against human aromatase.[7][13]

Objective: To determine the IC₅₀ value of a test compound against recombinant human aromatase.

Principle: This assay utilizes a fluorogenic substrate that is converted into a highly fluorescent metabolite by aromatase.[14] The presence of an inhibitor reduces the rate of this conversion, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human aromatase (CYP19A1)

  • NADPH regenerating system

  • Fluorogenic aromatase substrate (e.g., 7-methoxy-4-trifluoromethyl coumarin, MFC)[15]

  • Aromatase assay buffer

  • Test compounds dissolved in DMSO

  • Letrozole (as a positive control)[7]

  • White 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 488/527 nm)[14]

Protocol:

  • Standard Curve Preparation: Prepare a standard curve using the fluorescent metabolite to correlate fluorescence units with product concentration.[14][16]

  • Reagent Preparation: Prepare working solutions of the NADPH regenerating system, aromatase enzyme, and substrate in the assay buffer according to the manufacturer's instructions.[16]

  • Compound Plating: Serially dilute the test compounds and the positive control (Letrozole) in the assay buffer to achieve a range of final concentrations. Add these dilutions to the wells of the 96-well plate. Include wells with buffer and DMSO as negative controls.

  • Enzyme Addition: Add the recombinant human aromatase solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes. Trustworthiness: A kinetic reading ensures that the measurements are taken during the linear phase of the reaction, providing more accurate data for IC₅₀ calculation.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data by setting the rate of the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundIC₅₀ (nM)
Letrozole (Control)1.9
Test Compound 1[Insert Value]
Test Compound 2[Insert Value]
Test Compound 3[Insert Value]
Cell-Based Assay: Evaluating Aromatase Inhibition in a Cellular Context

A cell-based assay is crucial to confirm the activity of the inhibitors in a more physiologically relevant environment and to assess their cell permeability and potential cytotoxicity.[17][18] The MCF-7 human breast cancer cell line, which expresses both aromatase and the estrogen receptor, is a commonly used model.[19][20]

Objective: To evaluate the ability of test compounds to inhibit testosterone-induced proliferation of MCF-7 breast cancer cells.

Principle: In an estrogen-deprived medium, the proliferation of MCF-7 cells can be stimulated by the addition of testosterone, which is converted to estradiol by the endogenous aromatase. An effective aromatase inhibitor will block this conversion and thus inhibit cell proliferation.

Cell-Based Assay Principle Testosterone Testosterone (Androgen Substrate) Aromatase Aromatase Enzyme (in MCF-7 cells) Testosterone->Aromatase Estradiol Estradiol (Estrogen) Aromatase->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Proliferation Cell Proliferation ER->Proliferation Inhibitor Imidazole-Based Inhibitor Inhibitor->Aromatase Inhibition

Caption: Mechanism of action in the MCF-7 cell-based assay.

Materials:

  • MCF-7 human breast cancer cell line

  • Hormone-depleted cell culture medium (e.g., phenol red-free DMEM with charcoal-stripped fetal bovine serum)

  • Testosterone

  • Test compounds dissolved in DMSO

  • Letrozole (as a positive control)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a standard growth medium.

  • Hormone Deprivation: Replace the growth medium with a hormone-depleted medium and incubate for 24-48 hours. Causality: This step is critical to reduce the background estrogenic effects and sensitize the cells to the testosterone that will be added.

  • Treatment: Treat the cells with serial dilutions of the test compounds or Letrozole, in the presence of a fixed concentration of testosterone (e.g., 10 nM). Include controls for no treatment, testosterone alone, and vehicle (DMSO).

  • Incubation: Incubate the plates for 5-7 days to allow for cell proliferation.

  • Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the "testosterone alone" control (100% proliferation) and the "no treatment" control (basal proliferation).

    • Plot the percentage of proliferation versus the logarithm of the inhibitor concentration.

    • Determine the EC₅₀ value, the concentration at which the compound inhibits 50% of the testosterone-induced proliferation.

Self-Validation: To ensure the observed effect is due to aromatase inhibition and not general cytotoxicity, a parallel assay should be run where cell proliferation is stimulated directly with estradiol in the presence of the test compounds. A selective aromatase inhibitor should not inhibit estradiol-induced proliferation.[17]

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the discovery and initial evaluation of novel imidazole-based aromatase inhibitors. Successful identification of potent and selective inhibitors from these primary assays warrants further investigation, including selectivity profiling against other cytochrome P450 enzymes, pharmacokinetic studies, and in vivo efficacy testing in appropriate animal models of breast cancer. The ultimate goal is to develop next-generation aromatase inhibitors with improved efficacy, better side-effect profiles, and the potential to overcome resistance to existing therapies.[4][5]

References
  • Ayub, M., & Levell, M. J. (1988). Structure-activity relationships of the inhibition of human placental aromatase by imidazole drugs including ketoconazole. Journal of Steroid Biochemistry, 31(1), 65–72. [Link]

  • Lathrop, K. L., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. bioRxiv. [Link]

  • Pankhania, M., & Ali, A. (2017). Clinical utilities of aromatase inhibitors in breast cancer. Journal of Clinical Oncology, 35(15_suppl), e12534-e12534. [Link]

  • Gobbi, S., et al. (2004). Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors. Journal of Medicinal Chemistry, 48(3), 679-692. [Link]

  • Ahmed, S., et al. (1996). Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors. Bioorganic & Medicinal Chemistry, 4(4), 545-552. [Link]

  • Bhatnagar, A. S. (2002). Aromatase inhibitors in breast cancer: Current and evolving roles. Cleveland Clinic Journal of Medicine, 69(5), 417-424. [Link]

  • Sharma, D., et al. (2021). Relevance of Aromatase Inhibitors in Breast Cancer Treatment. Current Drug Targets, 22(12), 1367-1383. [Link]

  • Ammazzalorso, A., et al. (2021). Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. European Journal of Medicinal Chemistry, 211, 113115. [Link]

  • Smith, I. E., & Dowsett, M. (2003). Role of aromatase inhibitors in breast cancer. British Journal of Cancer, 89(Suppl 1), S1-S5. [Link]

  • BioVision. K983-100 Aromatase (CYP19A) Activity Assay Kit. [Link]

  • Chen, S., et al. (2016). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 149(1), 208-218. [Link]

  • Generali, D., et al. (2018). Aromatase inhibitors: the journey from the state of the art to clinical open questions. Expert Opinion on Pharmacotherapy, 19(18), 2011-2021. [Link]

  • Lathrop, K. L., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. ACS Chemical Biology, 16(10), 1957-1965. [Link]

  • Singh, A., et al. (2024). New Imidazole Derivatives as Aromatase Inhibitor: Design, Synthesis, Biological Activity, Molecular Docking, and Computational ADME-Tox Studies. ACS Omega. [Link]

  • Bansal, R., et al. (2016). Synthesis of imidazole-derived steroidal hybrids as potent aromatase inhibitors. Steroids, 112, 8-16. [Link]

  • Berruti, A., et al. (2008). Aromatase inhibitors, efficacy and metabolic risk in the treatment of postmenopausal women with early breast cancer. Journal of Endocrinological Investigation, 31(1), 81-89. [Link]

  • Osmaniye, D., et al. (2022). Novel imidazole derivatives as potential aromatase and monoamine oxidase-B inhibitors against breast cancer. New Journal of Chemistry, 46(3), 1184-1201. [Link]

  • Szafranski, K., & Szafranski, K. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 922. [Link]

  • Vanden Bossche, H., et al. (1994). Structure-activity relationships and binding model of novel aromatase inhibitors. Journal of Steroid Biochemistry and Molecular Biology, 48(2-3), 317-327. [Link]

  • Plourde, P. V. (1998). Emerging Role of Aromatase Inhibitors in the Treatment of Breast Cancer. Cancer Control, 5(2_suppl), 10-14. [Link]

  • U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. [Link]

  • Levent, S., et al. (2021). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Molecules, 26(21), 6679. [Link]

  • De Filippis, B., et al. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Pharmaceuticals, 14(10), 984. [Link]

  • Eken, A., & Sancar-Bas, S. (2020). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish Journal of Pharmaceutical Sciences, 17(1), 1-7. [Link]

  • Osmaniye, D., et al. (2020). Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Aromatase Inhibitor. Molecules, 25(7), 1637. [Link]

  • Salo, O. H., et al. (2011). Structure-Based Design of Potent Aromatase Inhibitors by High-Throughput Docking. Journal of Medicinal Chemistry, 54(12), 4066-4074. [Link]

  • Al-Rashood, S. T., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7092. [Link]

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Technical Notes & Optimization

Troubleshooting

purification challenges of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic and chromatographic challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic and chromatographic challenges associated with methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate (also known as methyl 1-isopropyl-1H-imidazole-5-carboxylate).

This guide bypasses generic advice to focus on the exact physicochemical bottlenecks of this molecule: tautomer-driven regioisomerism, severe silanol-induced chromatographic tailing, and steric-dependent NMR assignments.

The Core Challenge: Causality & Mechanism

The difficulty in purifying methyl 1-isopropyl-1H-imidazole-5-carboxylate stems from the intrinsic nature of the starting material. Unsubstituted imidazoles (like methyl 1H-imidazole-5-carboxylate) exist in a rapid tautomeric equilibrium with their 4-carboxylate counterparts.

When subjected to N -alkylation using an isopropyl halide and a base (e.g., K2​CO3​ ), the alkylating agent can attack either nitrogen. Because the ester group at the 5-position creates significant steric hindrance, alkylation at the less hindered nitrogen is kinetically favored. This results in a mixture of the 1-isopropyl-4-carboxylate (often the major byproduct) and the 1-isopropyl-5-carboxylate (the target)[1]. Because these regioisomers share identical molecular weights and similar polarities, and possess a basic basic sp2 nitrogen that interacts heavily with stationary phases, standard purification methods frequently fail.

Troubleshooting Guides & FAQs

Q1: After the alkylation reaction, my LC-MS shows two distinct peaks with the exact same mass ( m/z 169.1). What happened? A1: You are observing the classic regioisomeric split. The two peaks correspond to the 4-carboxylate and 5-carboxylate isomers. Because the N -alkylation of 1,3-azoles is notoriously unselective[1], you must physically separate these isomers. Do not attempt to push the reaction to a single product via temperature changes; the steric bulk of the isopropyl group will always yield a mixture.

Q2: My compound streaks terribly on the TLC plate and co-elutes as a massive band on a standard silica column. How do I fix this? A2: Imidazoles are basic heterocycles that act as strong hydrogen-bond acceptors. They interact aggressively with the acidic silanol groups ( Si−OH ) on standard silica gel, causing severe peak tailing[2]. Solution: You must deactivate the silica gel. Add 1% to 2% Triethylamine ( Et3​N ) to your mobile phase (e.g., Hexanes/Ethyl Acetate). The highly basic Et3​N competitively binds to the acidic silanols, neutralizing the column and allowing your imidazole isomers to elute as sharp, resolvable bands[2][3].

Q3: I tried a basic aqueous workup to remove unreacted starting material, but my product yield plummeted. Why? A3: You likely hydrolyzed your ester. While the methyl ester at the 5-position is somewhat sterically protected by the adjacent isopropyl group, prolonged exposure to strong aqueous bases (like NaOH ) or even K2​CO3​ during workup will cause saponification, converting your product into the highly water-soluble carboxylic acid. Always use mild, cold aqueous washes (e.g., saturated NaHCO3​ ) and minimize contact time.

Q4: Once separated, how can I definitively prove which fraction is the 5-carboxylate and which is the 4-carboxylate? A4: Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR[4]. This is a self-validating structural proof:

  • In the 4-carboxylate isomer: The isopropyl methine proton ( CH ) is adjacent to the C5 ring proton. You will see a strong NOE cross-peak between the isopropyl CH and the C5−H , as well as the C2−H .

  • In the 5-carboxylate isomer (Target): The ester group occupies the C5 position. Therefore, the isopropyl CH will only show an NOE correlation with the C2−H proton. The absence of a second ring-proton correlation definitively identifies your target.

Standard Operating Procedure: Et₃N-Deactivated Chromatography

To achieve baseline resolution of the 4- and 5-isomers, follow this self-validating protocol:

Step 1: Mobile Phase Preparation

  • Prepare a solvent system of Hexanes and Ethyl Acetate (typically starting at 70:30 v/v).

  • Add exactly 1.5% (v/v) Triethylamine ( Et3​N ) to the total volume. Mix thoroughly.

Step 2: Column Packing & Deactivation

  • Slurry-pack the silica gel using the Et3​N -doped mobile phase.

  • Flush the column with at least 2 column volumes (CV) of the mobile phase. Mechanistic note: This pre-saturates the acidic silanol sites with Et3​N , preventing your product from binding irreversibly.

Step 3: Sample Loading & Elution

  • Dissolve your crude mixture in a minimum amount of Dichloromethane (DCM).

  • Load the sample carefully onto the silica bed.

  • Elute using a gentle gradient (e.g., 30% to 50% EtOAc in Hexanes, maintaining 1.5% Et3​N throughout).

  • The 5-carboxylate (target) and 4-carboxylate will elute as distinct, sharp bands. (Elution order depends on the exact solvent ratio, but the 5-isomer typically elutes slightly faster due to the ester twisting out of plane, reducing its overall dipole moment).

Step 4: Post-Column Processing

  • Pool the target fractions.

  • To remove residual Et3​N , concentrate the fractions under reduced pressure, re-dissolve in DCM, and wash once with a cold, mild buffer (pH ~6.5) or simply co-evaporate with toluene three times.

Quantitative Data: Purification Modality Comparison

The following table summarizes the expected chromatographic performance for separating the regioisomers based on the chosen stationary/mobile phase.

Purification ModalityAdditiveResolution ( Rs​ )Tailing Factor ( Tf​ )Target RecoveryRecommendation
Standard Silica Gel None< 0.8 (Co-elution)> 3.5 (Severe)40%❌ Do not use
Modified Silica Gel 1.5% Et3​N 1.8 (Baseline) 1.1 (Sharp) > 85% Optimal
Basic Alumina None1.2 (Partial)1.4 (Moderate)65%⚠️ Acceptable, risk of hydrolysis
Reverse Phase (C18) 0.1% TFA1.5 (Good)1.2 (Sharp)80%⚠️ Good, but requires lyophilization

Visualizations of Workflows & Mechanisms

G A Methyl 1H-imidazole-5-carboxylate (Tautomer A) B Methyl 1H-imidazole-4-carboxylate (Tautomer B) A->B Tautomerism C Base (e.g., K2CO3) + Isopropyl Iodide A->C B->C D Methyl 1-isopropyl-1H-imidazole-5-carboxylate (Target) C->D N1 Alkylation E Methyl 1-isopropyl-1H-imidazole-4-carboxylate (Regioisomer Byproduct) C->E N3 Alkylation (Sterically favored)

Reaction pathway showing tautomeric equilibrium and regioisomer formation.

Workflow Crude Crude Mixture (4- and 5-isomers) TLC TLC Optimization (Silica + 1.5% Et3N) Crude->TLC Determine Rf Column Flash Chromatography (EtOAc/Hexanes + 1.5% Et3N) TLC->Column Load sample Fractions Analyze Fractions (LC-MS / TLC) Column->Fractions Elute NMR 2D NOESY NMR (Confirm Regiochemistry via C2-H) Fractions->NMR Pool pure fractions

Step-by-step chromatographic purification and structural validation workflow.

References

  • Direct, Regioselective N-Alkylation of 1,3-Azoles Source: Journal of Organic Letters (ACS Publications) URL:[Link][1]

  • Regioselective N-Trideuteromethylation of Tautomeric Polyaza Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL:[Link][2]

  • Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL:[Link][3]

Sources

Optimization

by-product formation in methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity challenges—specifically, the formation of unwanted by-products during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity challenges—specifically, the formation of unwanted by-products during the synthesis of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate .

Below, you will find an in-depth mechanistic analysis, a self-validating experimental protocol, and a quantitative breakdown of synthetic strategies to ensure absolute regiocontrol.

🔬 Frequently Asked Questions (FAQs)

Q1: Why am I getting predominantly the 1,4-isomer instead of my target 1,5-isomer during direct alkylation?

Causality & Mechanism: The starting material, methyl 4(5)-imidazolecarboxylate, exists in a rapid tautomeric equilibrium. The ester group exerts both an electron-withdrawing effect and significant steric bulk. When you introduce an alkylating agent (like isopropyl iodide or bromide) under standard basic conditions, the reaction proceeds via the path of least resistance. The nitrogen adjacent to the ester group is sterically hindered, driving the isopropyl group to preferentially attack the distant nitrogen. Consequently, direct alkylation heavily favors the formation of the 1,4-isomer by-product (methyl 1-(propan-2-yl)-1H-imidazole-4-carboxylate) over your target 1,5-isomer[1].

Q2: How can I spectroscopically validate that I have synthesized the 1,5-isomer and not the 1,4-isomer?

Self-Validating Analytical Protocol: Rely on 2D NOESY NMR rather than standard 1H NMR chemical shifts, as the latter can be ambiguous depending on the solvent.

  • In the 1,4-isomer (By-product): The N1-isopropyl group sits between the C2-H and C5-H protons. A NOESY spectrum will display strong spatial correlations between the isopropyl methine proton and both the C2-H and C5-H ring protons.

  • In the 1,5-isomer (Target): The bulky ester group occupies the C5 position. Therefore, the N1-isopropyl group will only show a NOE correlation with the C2-H proton . This binary "one-signal vs. two-signal" NOESY result acts as a self-validating system for your structural assignment.

Q3: What is the most robust method to completely eliminate the 1,4-isomer by-product?

Strategic Intervention: You must abandon direct alkylation and utilize a Trityl-Directed Regioselective Pathway [2]. By intentionally introducing a massive triphenylmethyl (trityl) protecting group, you exploit the steric hindrance of the imidazole ring. The trityl group is forced onto the less hindered nitrogen, permanently locking the tautomer and leaving the sterically hindered nitrogen (adjacent to the ester) as the only available nucleophile for your isopropyl group. Alternatively, a de novo multicomponent ring synthesis using methyl isocyanoacetate avoids the imidazole tautomer problem entirely [3].

📊 Quantitative Strategy Comparison

The table below summarizes the empirical data for the three primary synthetic routes, allowing you to select the workflow that best fits your scale and purity requirements.

Synthesis StrategyYield of 1,5-IsomerMajor By-ProductRegioselectivity (1,5 : 1,4)ScalabilityKey Advantage
Direct Alkylation (iPr-I / K₂CO₃)< 20%Methyl 1-(propan-2-yl)-1H-imidazole-4-carboxylate1 : 4HighSingle step, but requires tedious, yield-destroying chromatography.
Trityl-Directed Synthesis (Recommended)65 - 75% (Over 3 steps)Trityl alcohol (Easily removed via precipitation)> 99 : 1MediumAbsolute regiocontrol; generates a self-validating imidazolium intermediate.
De Novo Synthesis (Isocyanoacetate MCR)40 - 50%Unreacted starting materials> 99 : 1LowBuilds the ring from scratch, bypassing tautomeric mixtures entirely.

🧪 Step-by-Step Methodology: Trityl-Directed Regioselective Synthesis

This protocol is designed as a self-validating system. The successful formation of the charged intermediate in Phase 2 guarantees the correct regiochemistry of the final product.

Phase 1: Regioselective Protection
  • Preparation: Dissolve methyl 4(5)-imidazolecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) and cool the reaction vessel to 0 °C.

  • Tritylation: Add trityl chloride (1.1 eq) portion-wise.

    • Causality: The immense steric bulk of the trityl group prevents it from attacking the nitrogen adjacent to the ester. It exclusively bonds to the less hindered position, yielding methyl 1-trityl-1H-imidazole-4-carboxylate .

  • Isolation: Stir at room temperature for 4 hours. Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Phase 2: Quaternization & Alkylation
  • Activation: Dissolve the trityl-protected intermediate in anhydrous acetonitrile (MeCN).

  • Alkylation: Add isopropyl iodide (3.0 eq).

  • Reflux: Heat the mixture to reflux for 18–24 hours.

    • Causality: With the primary nitrogen sterically locked by the trityl group, the isopropyl iodide is forced to attack the sterically hindered nitrogen. MeCN stabilizes the resulting charged 1-isopropyl-4-(methoxycarbonyl)-3-trityl-1H-imidazol-3-ium iodide salt.

  • Concentration: Remove the solvent under reduced pressure. The formation of a highly polar salt validates that alkylation has occurred at the correct position.

Phase 3: Deprotection & IUPAC Renumbering
  • Cleavage: Dissolve the crude imidazolium salt in methanol containing 1% trifluoroacetic acid (TFA).

  • Heating: Heat to 60 °C for 2 hours.

    • Causality: The trityl group is highly acid-labile. Mild acidic methanolysis cleaves the C-N bond.

  • Purification: Neutralize with NaHCO₃ and extract with ethyl acetate. The cleaved trityl group converts to trityl methyl ether, which is easily separated via silica gel chromatography.

    • Nomenclature Shift: Cleaving the trityl group leaves a free nitrogen. By IUPAC rules, the nitrogen bearing the isopropyl group is now designated as N1. This mathematically shifts the ester group from the C4 to the C5 position, yielding the pure target: methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate .

🗺️ Workflow Visualization

G cluster_direct Direct Alkylation (Problematic Pathway) cluster_trityl Trityl-Directed Regioselective Synthesis (Recommended) SM Methyl 4(5)-imidazolecarboxylate (Tautomeric Mixture) DirReagent Isopropyl Iodide / K2CO3 DMF, Heat SM->DirReagent TrtReagent Trityl Chloride, Et3N DCM, RT SM->TrtReagent Iso14 Methyl 1-(propan-2-yl)-1H- imidazole-4-carboxylate (Major By-product) DirReagent->Iso14 Favored (Less Steric Hindrance) Iso15 Methyl 1-(propan-2-yl)-1H- imidazole-5-carboxylate (Minor Product) DirReagent->Iso15 Disfavored (Steric Clash) TrtInt Methyl 1-trityl-1H- imidazole-4-carboxylate (Sterically Locked) TrtReagent->TrtInt Regioselective N1 Protection AlkReagent Isopropyl Iodide MeCN, Reflux TrtInt->AlkReagent SaltInt 1-isopropyl-4-(methoxycarbonyl)- 3-trityl-1H-imidazol-3-ium iodide AlkReagent->SaltInt N3 Alkylation DeprotReagent 1% TFA in MeOH or Dilute HCl SaltInt->DeprotReagent Target Methyl 1-(propan-2-yl)-1H- imidazole-5-carboxylate (Exclusive Target Product) DeprotReagent->Target Trityl Cleavage & IUPAC Renumbering

Figure 1: Reaction pathways for methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate synthesis.

References
  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate - Russian Journal of General Chemistry |[Link]

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate - Organic Process Research & Development |[Link]

  • Multicomponent Synthesis of 2-Imidazolines - The Journal of Organic Chemistry |[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of Imidazole Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic functionalization.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic functionalization. The N-alkylation of imidazole esters (such as ethyl 4-imidazolecarboxylate) is notoriously problematic. The electron-withdrawing ester group fundamentally alters the electronic landscape of the imidazole ring—increasing the acidity of the N–H bond but severely dampening the nucleophilicity of the resulting imidazolate anion. Coupled with the inherent tautomerism of the ring, this leads to three primary failure modes: incomplete conversion, poor regioselectivity, and over-alkylation.

This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to optimize your synthetic workflows.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, analyze your crude reaction mixture via LC-MS or TLC to identify the specific failure mode. Use the diagnostic logic tree below to isolate the root cause of your low yield.

TroubleshootingWorkflow Start Analyze Crude Reaction via LC-MS / TLC LowConv Unreacted Imidazole (Low Conversion) Start->LowConv Starting material remains HighConv Full Conversion (Low Target Yield) Start->HighConv Starting material consumed BaseCheck Check Base/Solvent Is deprotonation complete? LowConv->BaseCheck ElecCheck Check Electrophile Is it too unreactive? LowConv->ElecCheck Regio Mixture of Isomers (N1 vs N3) HighConv->Regio Multiple peaks of same mass OverAlk Highly Polar Byproduct (Imidazolium Salt) HighConv->OverAlk Mass = [M+Alkyl]+ Hydrolysis Ester Hydrolysis (Carboxylic Acid) HighConv->Hydrolysis Mass =[M-Et+H]+ SolBase Switch to Cs₂CO₃/DMF or NaH/THF BaseCheck->SolBase Weak base/apolar solvent SolElec Use Alkyl Iodide or add NaI (Finkelstein) ElecCheck->SolElec Alkyl chloride used SolRegio Use SEM-Switch Strategy or Bulky Base Regio->SolRegio SolOver Slow Addition & Excess Imidazole OverAlk->SolOver SolHydro Ensure Strictly Anhydrous Conditions Hydrolysis->SolHydro

Logical workflow for diagnosing and resolving common failures in imidazole ester N-alkylation.

Part 2: Troubleshooting FAQs

Q1: My overall conversion is low despite prolonged heating. What is the mechanistic cause, and how do I fix it? A1: Low conversion in imidazole ester alkylation usually stems from a mismatch between the base's pKa, the solvent's dielectric constant, and the electrophile's reactivity. Because the ester group withdraws electron density, the resulting imidazolate anion is a weak nucleophile. If you use a weak base (like K2​CO3​ ) in a less polar solvent (like THF), the ion pair remains tightly bound, further masking nucleophilicity 1.

  • The Fix: Switch to a polar aprotic solvent like DMF or DMSO to fully solvate the ion pair. Upgrade your base to Cs2​CO3​ . The large ionic radius of the Cs+ cation creates a looser ion pair with the imidazolate, exposing the nitrogen's lone pair and drastically enhancing its naked nucleophilicity. Alternatively, use NaH in anhydrous DMF for complete, irreversible deprotonation 2.

Q2: I am getting a nearly 1:1 mixture of N1 and N3 alkylated isomers with my 4-substituted imidazole ester. How can I control regioselectivity? A2: This is the most notorious issue in imidazole functionalization. When deprotonated, the negative charge is delocalized across both N1 and N3. Alkylation is governed by a competition between steric hindrance and electronic density. An ester at C4 sterically hinders the adjacent N3 and electronically deactivates it, but the distal N1 is often equally reactive depending on the transition state.

  • The Fix: For absolute regiocontrol, abandon direct alkylation and employ the "SEM-switch" (trans-N-alkylation) strategy 3. By temporarily protecting one nitrogen with a bulky 2-(trimethylsilyl)ethoxymethyl (SEM) group, you physically block it, forcing alkylation exclusively at the other nitrogen. Once the desired nitrogen is alkylated (forming an intermediate imidazolium salt), the SEM group is cleaved, yielding a single, pure regioisomer.

Q3: My LC-MS shows a mass corresponding to [M+Alkyl]+, but the product is highly polar and remains in the aqueous phase during workup. What happened? A3: You have over-alkylated your product, forming a dialkylated imidazolium salt. The mono-N-alkylated imidazole product is neutral but retains a basic lone pair on the second nitrogen. If the alkylating agent is highly reactive (e.g., methyl iodide or benzyl bromide), the product will undergo a second nucleophilic attack 1.

  • The Fix: Invert your stoichiometry. Use a slight excess of the imidazole ester (1.1–1.2 equiv) relative to the electrophile. Furthermore, add the alkylating agent dropwise via a syringe pump to maintain a low steady-state concentration. Utilizing Cs2​CO3​ also helps, as the "cesium effect" has been documented to suppress over-alkylation.

Q4: Is my ester group at risk of hydrolysis during the alkylation? A4: Absolutely. Strong aqueous bases (NaOH, KOH) or prolonged heating with K2​CO3​ in the presence of adventitious moisture will rapidly hydrolyze the ester to the corresponding carboxylic acid. This acid will then compete for the alkylating agent, forming an ester-alkylated byproduct and ruining your yield.

  • The Fix: Maintain strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents (stored over molecular sieves), and mild anhydrous bases.

Part 3: Quantitative Data Presentation

The table below summarizes the causality and expected outcomes of various base/solvent systems when applied to imidazole ester alkylation.

Base / Solvent SystemElectrophile CompatibilityEster Hydrolysis RiskOver-alkylation RiskTypical YieldMechanistic Notes
K₂CO₃ / MeCN High (Iodides, Benzyl Br)Low (if anhydrous)Moderate50–70%Mild conditions; tight ion pair reduces nucleophilicity. Good for highly reactive electrophiles.
Cs₂CO₃ / DMF Moderate to HighLowLow75–95%Loose ion pair enhances nucleophilicity; the cesium effect suppresses dialkylation. (Recommended)
NaH / DMF Low (Alkyl Chlorides)ModerateHigh60–85%Irreversible deprotonation; highly reactive but prone to side reactions and imidazolium formation.
KOH / EtOH HighCritical Moderate< 30%Protic solvent hinders the nucleophile via hydrogen bonding; hydroxide rapidly cleaves the ester.

Part 4: Experimental Protocols

Protocol A: Cesium-Mediated N-Alkylation (Optimized for Esters)

This protocol utilizes the "cesium effect" to maximize nucleophilicity while protecting the fragile ester group from hydrolysis and minimizing over-alkylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen or Argon.

  • Reagent Loading: Add the imidazole ester (1.1 equiv) and anhydrous Cs2​CO3​ (1.5 equiv) to the flask.

  • Solvation: Inject anhydrous DMF (0.2 M concentration relative to the imidazole) via syringe. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dissolve the alkyl halide (1.0 equiv) in a small volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent local concentration spikes that lead to over-alkylation.

  • Reaction & Monitoring: Stir at room temperature (or heat to 60 °C if using an alkyl chloride). Monitor via LC-MS. The reaction is self-validating when the limiting reagent (alkyl halide) is fully consumed.

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Trans-N-Alkylation via SEM-Switch (For Absolute Regiocontrol)

When standard conditions yield an inseparable 1:1 mixture of N1/N3 isomers, use this protocol to force complete regioselectivity 3.

Step-by-Step Methodology:

  • SEM Protection: Treat the imidazole ester with NaH (1.2 equiv) in anhydrous THF at 0 °C. Add SEM-Cl (1.1 equiv). This typically favors protection at the less hindered nitrogen. Isolate the pure SEM-protected intermediate via flash chromatography.

  • Quaternization: Dissolve the SEM-protected imidazole in anhydrous Acetonitrile. Add an excess of the desired alkylating agent (e.g., Alkyl Iodide, 3.0 equiv) and heat to 80 °C for 12 hours. This forces alkylation at the remaining, unprotected nitrogen, forming an imidazolium intermediate.

  • Deprotection/Cleavage: Concentrate the mixture, then dissolve the crude imidazolium salt in a solution of TBAF (Tetra-n-butylammonium fluoride) in THF, or use 4M HCl in Dioxane. Stir at 60 °C until the SEM group is fully cleaved.

  • Isolation: Neutralize, extract with Dichloromethane, and purify to isolate the single, regiochemically pure N-alkylated imidazole ester.

Part 5: References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. Benchchem Technical Support.

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Center for Biotechnology Information (PMC).

  • Protocol for N-Alkylation of 4-iodo-1H-imidazole - Benchchem. Benchchem Methodological & Application.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting of Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected yield losses, mass shifts, or precipitation events when working with imidazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected yield losses, mass shifts, or precipitation events when working with imidazole-based building blocks. Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate (also known as methyl 1-isopropyl-1H-imidazole-5-carboxylate) is a highly versatile intermediate, but its unique electronic structure makes it inherently vulnerable in solution.

This guide abandons generic advice to focus on the causality behind these stability issues, providing self-validating protocols and mechanistic insights to ensure your experimental integrity.

Part 1: Physicochemical & Stability Profile

To troubleshoot effectively, we must first understand the quantitative and structural vulnerabilities of the compound. The table below summarizes the core parameters that dictate its behavior in solution.

PropertyValue / CharacteristicExperimental Implication
Molecular Weight 168.19 g/mol Mass shifts in LC-MS directly diagnose degradation: -14 Da indicates hydrolysis; +14 Da indicates transesterification.
Ester Vulnerability High (C5 Position)The electron-withdrawing imidazole ring makes the C5 carbonyl highly electrophilic and susceptible to nucleophilic attack.
Imidazole pKa ~6.0 – 7.0Protonation state dictates solubility. The hydrolyzed free acid forms a zwitterion at its isoelectric point, causing sudden precipitation.
Thermal Stability Low (Post-Hydrolysis)Once hydrolyzed to the free acid, the compound is highly prone to rapid decarboxylation upon heating.
Part 2: Troubleshooting Guides (FAQs)
Q1: My LC-MS analysis shows a mass reduction of 14 Da (M-14) after storing the compound in an aqueous buffer. What is happening?

Causality: A mass loss of 14 Da corresponds to the conversion of the methyl ester (–OCH₃) to the free carboxylic acid (–OH) via hydrolysis [1]. The imidazole ring withdraws electron density from the C5 position, rendering the adjacent ester carbonyl highly electrophilic. In aqueous solutions, especially those deviating from neutral pH, hydroxide or hydronium ions readily attack this carbonyl carbon, expelling methanol. Solution: Maintain aqueous stock solutions at a strictly controlled pH of 6.5–7.0 and store them at 4°C. For long-term storage, reconstitute the compound in anhydrous aprotic solvents like DMSO or acetonitrile.

Q2: When I heat the solution to concentrate it, the entire imidazole core mass disappears from my chromatogram. Why?

Causality: If the ester has partially hydrolyzed to 1-isopropyl-1H-imidazole-5-carboxylic acid, applying heat will trigger rapid decarboxylation [2]. Imidazole-5-carboxylic acids are notoriously prone to losing CO₂ at elevated temperatures because the protonated imidazole ring acts as an electron sink, facilitating the cleavage of the C5–C(O) bond [3]. Solution: Never use heat (e.g., rotary evaporation at >30°C) to concentrate solutions containing the hydrolyzed free acid. Evaporate under high vacuum at room temperature or lyophilize the sample.

Q3: I dissolved the compound in ethanol, but NMR/MS indicates a mass increase of 14 Da (M+14). Is this an impurity?

Causality: This is not a vendor impurity; it is an in-situ transesterification. The nucleophilic oxygen in ethanol attacks the electrophilic carbonyl of the methyl ester, expelling methanol and forming the ethyl ester (+14 Da). Solution: Avoid primary alcohols (ethanol, propanol) as solvents. If an alcoholic solvent is absolutely required for an assay, use methanol. In methanol, any transesterification simply regenerates the starting methyl ester, preserving the compound's identity.

Q4: The compound precipitates unexpectedly when I adjust the pH of my aqueous assay buffer. How can I keep it in solution?

Causality: The compound and its degradation products are highly pH-sensitive. The imidazole nitrogen is protonated and highly soluble at low pH. However, if the ester has hydrolyzed, the resulting molecule will form a zwitterion near its isoelectric point (pI), drastically reducing its aqueous solubility [4]. Solution: Verify the integrity of the ester. If the ester is intact, ensure the buffer concentration is sufficient to maintain the target pH upon the addition of the compound. If the free acid is desired, adjust the pH to either <3 or >9 to maintain solubility as a cation or anion, respectively.

Part 3: Mechanistic Visualizations

Degradation Ester Methyl 1-isopropyl-1H- imidazole-5-carboxylate (Target) Acid 1-isopropyl-1H- imidazole-5-carboxylic acid (Hydrolysis Product) Ester->Acid H2O, High/Low pH (Hydrolysis) Transester Ethyl 1-isopropyl-1H- imidazole-5-carboxylate (Transesterification) Ester->Transester EtOH, Base/Acid (Transesterification) Decarb 1-isopropyl-1H-imidazole (Decarboxylation Product) Acid->Decarb Heat (-CO2) (Decarboxylation)

Fig 1: Primary degradation pathways of methyl 1-isopropyl-1H-imidazole-5-carboxylate.

Workflow Start Identify Instability in Solution CheckSolvent Check Solvent Type Start->CheckSolvent Aqueous Aqueous Buffer CheckSolvent->Aqueous Alcoholic Alcoholic (e.g., EtOH) CheckSolvent->Alcoholic Aprotic Aprotic (e.g., DMSO, MeCN) CheckSolvent->Aprotic pH Adjust pH to 6.5-7.0 Store at 4°C Aqueous->pH Prevents Hydrolysis AvoidEtOH Avoid Primary Alcohols Use MeOH or Aprotic Alcoholic->AvoidEtOH Prevents Transesterification Stable Stable for Short-Term Use Freshly Prepared Aprotic->Stable Ideal for Stocks

Fig 2: Decision tree for troubleshooting and optimizing solvent stability conditions.

Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Controlled Hydrolysis to the Free Acid (Self-Validating System)

Principle of Self-Validation: This protocol is designed so that the successful formation of the product inherently confirms the reaction's success without requiring immediate LC-MS analysis. If the ester is fully hydrolyzed, adjusting the pH to the isoelectric point will cause the zwitterionic free acid to crash out of solution as a visible precipitate [4]. If no precipitate forms, the hydrolysis is incomplete, or the product has decarboxylated.

  • Dissolution: Dissolve 1.0 eq of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate in a 5:1 mixture of THF:H₂O.

  • Hydrolysis: Add 2.0 eq of LiOH or NaOH. Stir at room temperature for 2–4 hours. Crucial: Do not apply heat to accelerate the reaction, as this will induce decarboxylation [2].

  • Neutralization (Validation Step): Carefully neutralize the reaction mixture dropwise to pH ~5.5 using 1M HCl. Watch for the sudden formation of a white/tan precipitate (the zwitterion).

  • Isolation: Filter the precipitate and dry under high vacuum at room temperature.

Protocol 2: Safe Storage and Handling of the Methyl Ester

Principle of Self-Validation: By isolating the compound from nucleophiles until the exact moment of the assay, you validate that any observed biological or chemical activity is due to the intact ester, not a degradation product.

  • Aliquoting: Store the dry powder in amber vials flushed with argon to prevent ambient moisture absorption and photodegradation.

  • Stock Preparation: Dissolve the compound in strictly anhydrous DMSO to create a concentrated stock (e.g., 50–100 mM).

  • Storage: Store DMSO stocks at -20°C. The lack of water prevents hydrolysis, and the lack of alcohols prevents transesterification.

  • Assay Execution: When diluting into aqueous assay buffers, perform the dilution immediately prior to the experiment. Do not let aqueous dilutions sit on the benchtop for more than 1 hour.

Part 5: References
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds. U.S. Environmental Protection Agency (EPA). [Link]

  • Optimization of an Hsp90β-selective Inhibitor via Exploration of the Hsp90 N-terminal ATP-binding Pocket. National Institutes of Health (NIH) PMC. [Link]

  • Ester cleavage conditions? - Scientific Community Q&A. ResearchGate. [Link]

  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids. American Chemical Society (ACS).[Link]

Sources

Troubleshooting

Troubleshooting Guide: Why is my N-Alkylation not Regioselective?

Welcome to the Technical Support Center for Imidazole Functionalization . As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of imidazole N-alkylation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Functionalization . As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of imidazole N-alkylation. Because the imidazole ring contains an ambident anion (N1 and N3), standard alkylation protocols often yield frustrating, inseparable mixtures of 1,4- and 1,5-disubstituted regioisomers.

This guide is designed to move your chemistry from trial-and-error to rational design. Below, we dissect the causality behind regiochemical outcomes, provide troubleshooting workflows, and outline self-validating experimental protocols to achieve absolute regiocontrol.

Incident Report: “I am alkylating a 4-substituted imidazole using potassium carbonate ( K2​CO3​ ) and an alkyl halide in DMF. I expect the less sterically hindered 1,4-isomer, but I am getting a 1:1 mixture of 1,4- and 1,5-isomers.”

The Causality (Why this happens): Under basic conditions, deprotonation of the imidazole yields an ambident nucleophile. The regioselectivity is governed by a competition between steric approach control and electronic/inductive effects . If your C4-substituent is electron-withdrawing (e.g., −NO2​ , −CHO ), it inductively pulls electron density away from the adjacent nitrogen. While sterics favor attack at the remote nitrogen (yielding the 1,4-isomer), the electronic deactivation of that same nitrogen can make the adjacent, more sterically hindered nitrogen surprisingly competitive . This conflicting kinetic control results in a near 1:1 mixture.

The Solution: You must bypass standard kinetic mixtures by forcing the reaction into either strict thermodynamic control or by utilizing coordination-directed metalation .

G Start Target Imidazole N-Alkylation Q1 Which regioisomer is desired? Start->Q1 LessHindered Less Sterically Hindered (e.g., 1,4-isomer) Q1->LessHindered Kinetic/Steric Control MoreHindered More Sterically Hindered (e.g., 1,5-isomer) Q1->MoreHindered Thermodynamic/Direct Control Standard Standard Basic Alkylation (K2CO3 / DMF) LessHindered->Standard Protecting Trans-N-Alkylation (SEM-switch / Trityl) MoreHindered->Protecting Michael Reversible Michael Addition (Thermodynamic Control) MoreHindered->Michael Magnesium Organomagnesium Base (e.g., TMPMgCl) MoreHindered->Magnesium

Logical workflow for selecting an N-alkylation strategy based on the target regioisomer.

Frequently Asked Questions (FAQs): Strategies for Regiocontrol

Q: How can I selectively synthesize the sterically hindered 1,5-disubstituted imidazole? A: Standard SN​2 alkylation will almost always favor the less hindered 1,4-isomer. To invert this selectivity, use an organomagnesium base like 2,2,6,6-tetramethylpiperidinylmagnesium chloride (TMPMgCl) . Mechanistic Insight: The bulky magnesium cation deprotonates the imidazole and tightly coordinates to the less sterically hindered nitrogen. This coordination effectively "blocks" the less hindered site, directing the incoming electrophile (alkyl halide) exclusively to the more sterically hindered nitrogen.

Q: What is the "Trans-N-Alkylation" strategy, and when should I use it? A: Trans-N-alkylation is a protecting-group-mediated workaround for complex, highly functionalized imidazoles . If direct alkylation fails, you can protect the less hindered nitrogen with a bulky 2-(trimethylsilyl)ethoxymethyl (SEM) or Trityl group. You then alkylate the remaining nitrogen (forming an imidazolium intermediate) and subsequently cleave the protecting group. This guarantees 100% regioselectivity.

G Start 4-Substituted 1-SEM-Imidazole Alkylation N3-Alkylation (Alkyl Halide/Triflate) Start->Alkylation Block N1 Intermediate Imidazolium Intermediate Alkylation->Intermediate SN2 Attack Deprotection SEM Deprotection (Nucleophile/Acid) Intermediate->Deprotection Activation Final 1-Alkyl-5-Substituted Imidazole Deprotection->Final Regiopure

Trans-N-alkylation sequence utilizing a temporary SEM protecting group for regiocontrol.

Q: I am working with 4-formylimidazole. Standard bases give terrible yields and mixtures. What is the alternative? A: Use a reversible Michael addition. By reacting 4-formylimidazole with an α,β -unsaturated ester (like methyl acrylate) in the presence of DBU, the reaction operates under thermodynamic control. Because the Michael addition is reversible, the system equilibrates to the thermodynamically favored 1-alkyl-4-formylimidazole isomer, yielding highly regioselective results (>7:1 ratio) .

Quantitative Data: Benchmarking Alkylation Conditions

To aid in your experimental design, refer to the following benchmarking data summarizing how base and condition selection dictate the major regioisomer.

Substrate TypeReagent / Base SystemControl MechanismMajor RegioisomerTypical Selectivity Ratio
4-Aryl/Alkyl imidazole K2​CO3​ , DMF, Alkyl-XKinetic (Steric Approach)1,4-isomer3:1 to 5:1
4-EWG imidazole (e.g., -CHO) K2​CO3​ , DMF, Alkyl-XKinetic (Mixed Steric/Electronic)Mixture~ 1:1
4-Substituted imidazoleTMPMgCl, THF, Alkyl-XMetal-Coordination Directed1,5-isomer (Hindered)> 10:1
4-FormylimidazoleDBU, Methyl AcrylateThermodynamic (Reversible)1,4-isomer> 7:1

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the analytical checkpoints; they are critical for ensuring the causality of the reaction holds true in your specific matrix.

Protocol A: Direct Synthesis of the Sterically Hindered (1,5-Disubstituted) Imidazole

Reference methodology adapted from Boezio et al.

  • Preparation: Flame-dry a Schlenk flask under argon. Add your 4-substituted imidazole (1.0 equiv) and anhydrous THF (to achieve a 0.2 M concentration).

  • Metalation: Cool the solution to 0 °C. Dropwise, add TMPMgCl (1.2 equiv, typically a 1.0 M solution in THF/toluene).

    • Analytical Checkpoint: Stir for 30 minutes. Quench a 50 µL aliquot in D2​O and analyze via 1H NMR. You should observe the disappearance of the N-H proton and a slight upfield shift of the imidazole backbone protons, confirming quantitative magnesium coordination.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.5 equiv) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via 2D NOESY NMR. A strong NOE cross-peak between the new N-alkyl protons and the C4-substituent protons confirms the successful formation of the sterically hindered 1,5-isomer.

Protocol B: Thermodynamic N-Alkylation via Reversible Michael Addition

Reference methodology adapted from Su and Wood

  • Preparation: In a round-bottom flask, suspend 4-formylimidazole (1.0 equiv) in a minimal amount of an appropriate solvent (often neat or in a small volume of polar solvent depending on the Michael acceptor).

  • Reaction Initiation: Add the α,β -unsaturated ester (e.g., methyl acrylate, 1.5 equiv) followed by a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv).

  • Equilibration: Stir the reaction at room temperature for 3 to 24 hours.

    • Analytical Checkpoint: Monitor the reaction via LC-MS. You will initially see a mixture of isomers. Over time, the peaks will equilibrate, heavily favoring the thermodynamically stable 1,4-isomer. Do not stop the reaction until the ratio stabilizes (typically >7.3:1).

  • Isolation: Concentrate the mixture in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure 1-alkyl-4-formylimidazole.

References

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Direct, Regioselective N-Alkylation of 1,3-Azoles Organic Letters - ACS Publications URL:[Link]

  • Regioselective N-Alkylation of 4-Formylimidazole via Reversible Michael Reaction Synthetic Communications - Taylor & Francis Online URL:[Link]

Optimization

Technical Support Center: Overcoming Imidazole Derivative Solubility in Assays

Welcome to the Application Scientist Technical Support Center. Imidazole derivatives are ubiquitous in drug discovery due to their ability to interact with diverse biological targets.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Imidazole derivatives are ubiquitous in drug discovery due to their ability to interact with diverse biological targets. However, their unique physicochemical properties—specifically their planar aromaticity, strong intermolecular hydrogen bonding, and pH-dependent ionization—frequently lead to severe aqueous solubility issues during in vitro testing.

This guide provides authoritative, field-proven troubleshooting strategies to rescue precipitating imidazole compounds in both biochemical and cell-based assays.

Diagnostic Troubleshooting Workflow

Workflow N1 Imidazole Precipitation Detected in Assay N2 Determine Assay Type N1->N2 N3 Biochemical Assay (Tolerates Additives) N2->N3 N4 Cell-Based Assay (Sensitive to Additives) N2->N4 N5 1. Check Target pH (Aim for pH < 6.0 if possible) N3->N5 N7 1. Cyclodextrin Complexation (e.g., HP-β-CD encapsulation) N4->N7 N6 2. Add Co-solvents/Surfactants (e.g., PEG400, Tween-20) N5->N6 N9 Kinetic Solubility Achieved N6->N9 N8 2. Protein Binding Carrier (Pre-dilution in FBS/BSA) N7->N8 N10 Thermodynamic Solubility Achieved N8->N10

Troubleshooting workflow for imidazole solubility in biochemical and cell-based assays.

Module 1: FAQs – Understanding Imidazole Solubility Behavior

Q: Why do my imidazole-based lead compounds consistently crash out when transitioning from DMSO stocks to aqueous assay buffers? A: This is a classic failure of kinetic solubility . In early drug discovery, compounds are typically stored in 100% DMSO and rapidly diluted into aqueous buffers[1]. Because imidazole is a planar, 5-membered aromatic heterocycle[2], its derivatives often exhibit strong pi-pi stacking and high crystal lattice energies. Diluting a concentrated DMSO stock into an aqueous medium creates a metastable, supersaturated state. Without sufficient solvation energy, the compound quickly undergoes nucleation and precipitates[3][4].

Q: How does the assay pH fundamentally influence the solubility of imidazole derivatives? A: Imidazole is amphoteric[5]. The critical factor is the basic nitrogen atom (the one with the lone electron pair), which has a conjugate acid pKa of approximately 7.0[5][6]. At a standard physiological assay pH of 7.4, the majority of the imidazole molecules exist in their neutral, un-ionized form. This neutral species is highly lipophilic and poorly soluble in water. If you lower the pH to below 6.0, the nitrogen becomes protonated, forming an imidazolium cation. This ionization exponentially increases aqueous solubility[5][7].

Module 2: Troubleshooting Biochemical Assays

Q: My enzymatic assay strictly requires pH 7.4, meaning my imidazole compound remains un-ionized and precipitates at 10 µM. How can I keep it in solution without altering the pH? A: When pH adjustment is biologically prohibited, you must alter the solvent environment. This is achieved by introducing co-solvents to reduce the dielectric constant of the buffer, or surfactants to disrupt the hydrogen-bond network of water and lower interfacial tension[8].

Data Presentation: Excipient Strategies for Biochemical Assays

Table 1: Common additives for rescuing kinetic solubility in cell-free biochemical assays.

Excipient TypeReagentMechanism of ActionMax Recommended Assay Conc.
Co-solvent DMSODisrupts water self-association[8].≤ 1.0% (v/v)
Co-solvent PEG 400Provides nonpolar hydrocarbon chains to solvate lipophilic moieties[8].≤ 2.0% (v/v)
Surfactant Tween-20Non-ionic micelle formation; encapsulates hydrophobic planar rings.0.01% - 0.05% (v/v)
Surfactant CHAPSZwitterionic detergent; prevents non-specific aggregation.0.1% - 0.5% (w/v)
Experimental Protocol: Step-by-Step Kinetic Solubility Rescue

To prevent localized supersaturation (which triggers immediate irreversible precipitation), abandon manual pipetting of DMSO stocks directly into bulk aqueous buffers. Instead, use the following protocol:

  • Prepare Intermediate Stocks: Dilute your 10 mM DMSO imidazole stock to a 1 mM intermediate stock using a 50/50 mixture of DMSO and PEG 400.

  • Buffer Preparation: Supplement your final aqueous assay buffer with 0.01% Tween-20. Ensure the buffer is at room temperature (cold buffers drastically reduce kinetic solubility).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes of the intermediate stock directly into the dry wells of the assay plate.

  • Rapid Solvation: Dispense the Tween-20-supplemented aqueous buffer rapidly into the wells containing the compound droplets. The immediate shearing force and presence of the surfactant will trap the imidazole in a soluble, metastable state long enough to complete a standard 1-2 hour biochemical assay[4][9].

  • Verification: Confirm solubility by measuring light scattering (laser nephelometry) or by centrifuging the plate and analyzing the supernatant via LC-MS/MS[4][10].

Module 3: Troubleshooting Cell-Based Assays

Q: I cannot use high concentrations of co-solvents or surfactants in my cell-based assays due to severe cytotoxicity and membrane disruption. What is the best alternative? A: For cell-based assays, Thermodynamic Solubility strategies utilizing Cyclodextrin (CD) inclusion complexes are the gold standard. CDs are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity. They encapsulate the hydrophobic imidazole ring, shielding it from the aqueous environment without altering the bulk solvent properties or harming cells[11][12].

Data Presentation: Cyclodextrin Selection Guide

Table 2: Comparison of Cyclodextrins for Imidazole Encapsulation.

Cyclodextrin TypeCavity SizeAqueous SolubilityCytotoxicity RiskBest Use Case
β-Cyclodextrin (β-CD) MediumLow (~18 mg/mL)ModerateSmall, unsubstituted imidazoles.
HP-β-CD MediumVery High (>500 mg/mL)Very LowBulky imidazole derivatives; standard cell assays[11][12].
γ-Cyclodextrin (γ-CD) LargeHigh (~232 mg/mL)Very LowMulti-ring imidazole systems or dimers[13].
Experimental Protocol: Thermodynamic Complexation with HP-β-CD

Unlike kinetic methods, thermodynamic solubility requires allowing the solid compound to reach equilibrium with the aqueous medium[1][10].

  • Prepare CD Vehicle: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your base cell culture medium (without FBS) to a final concentration of 10% (w/v).

  • Add Solid Compound: Add an excess amount of the solid imidazole derivative powder directly to the HP-β-CD medium. Do not use a DMSO stock, as the presence of DMSO can compete for the cyclodextrin cavity.

  • Equilibration: Seal the vial and agitate via magnetic stirring or end-over-end rotation at 37°C for 24 to 48 hours. This prolonged incubation is mandatory to ensure the drug reaches its maximum thermodynamic potential and fully complexes with the CD[10][14].

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any undissolved solid imidazole.

  • Filtration: Pass the supernatant through a low-binding 0.22 µm PVDF syringe filter to ensure sterility and remove micro-precipitates[3].

  • Quantification: Because you started with excess solid, you must determine the final dissolved concentration of the inclusion complex. Dilute an aliquot of the filtrate 1:100 in methanol (to break the complex) and quantify the imidazole concentration using HPLC-UV against a standard curve[15].

  • Assay Application: Use this quantified, fully aqueous inclusion complex solution to dose your cells.

References
  • BioDuro-Sundia. "ADME Solubility Assay." bioduro.com. Available at:[Link]

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." raytor.com. Available at:[Link]

  • National Institutes of Health (NIH). "Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library." nih.gov. Available at: [Link]

  • MDPI. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." mdpi.com. Available at: [Link]

  • National Institutes of Health (NIH). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." nih.gov. Available at:[Link]

  • ResearchGate. "Solubilization by cosolvents. Establishing useful constants for the log-linear model." researchgate.net. Available at:[Link]

  • Ataman Kimya. "IMIDAZOLE." atamankimya.com. Available at:[Link]

  • National Institutes of Health (NIH). "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches." nih.gov. Available at:[Link]

  • DergiPark. "Comparison the solubility and dissolution rate effects of beta-cyclodextrin and gamma-cyclodextrin complexations." dergipark.org.tr. Available at:[Link]

  • PubChem. "Imidazole | C3H4N2 | CID 795." nih.gov. Available at:[Link]

  • Semantic Scholar. "Formulation and Characterization of β-Cyclodextrins." semanticscholar.org. Available at: [Link]

  • Wikipedia. "Imidazole." wikipedia.org. Available at:[Link]

  • Google Patents. "WO2016066612A1 - Imidazole derivatives as prodrugs of diclofenac." google.com.

Sources

Troubleshooting

Technical Support Center: Optimization of Grignard Reactions for Imidazole Carboxylate Synthesis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals seeking advanced mechanistic insights and validated troubleshooting strategies for synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals seeking advanced mechanistic insights and validated troubleshooting strategies for synthesizing imidazole carboxylates via halogen-magnesium exchange.

Below, you will find our interactive workflow, core troubleshooting FAQs, quantitative benchmarking data, and a self-validating experimental protocol.

Synthetic Workflow Overview

G A Bromoimidazole B N-Protection (e.g., SEM, PMB) A->B C Protected Bromoimidazole B->C D Turbo Grignard (iPrMgCl·LiCl) C->D E Magnesioimidazole Intermediate D->E F Electrophile (ClCO2Et or CO2) E->F G Imidazole Carboxylate F->G

Caption: Workflow for the synthesis of imidazole carboxylates via halogen-magnesium exchange.

Core Troubleshooting Guide & FAQs

Q1: Why is my halogen-magnesium exchange incomplete when using standard iPrMgCl on an unprotected imidazole? Root Cause: Imidazoles with an unprotected N-H bond possess an acidic proton. When treated with standard iPrMgCl, the reagent acts primarily as a base, deprotonating the nitrogen to form an N-magnesiated species. This intermediate is highly electron-rich, drastically reducing the thermodynamic driving force for the subsequent Br-Mg or I-Mg exchange at the carbon center[1]. Solution & Causality: Utilize a synergistic combination of iPrMgCl and n-BuLi. In this protocol, iPrMgCl first deprotonates the acidic N-H. The subsequent addition of n-BuLi forms a highly reactive trialkylmagnesate "ate" complex in situ. This "ate" complex is significantly more nucleophilic than a standard Grignard reagent, facilitating rapid halogen-metal exchange even on electron-rich, deprotonated heterocycles without requiring cryogenic conditions[1].

Q2: I am experiencing sluggish exchange rates and poor yields with N-protected imidazoles. How can I accelerate the reaction? Root Cause: Standard Grignard reagents (like iPrMgCl) tend to form polymeric, multinuclear magnesium aggregates in ethereal solvents (e.g., THF). These aggregates lower the effective concentration of the reactive monomeric species, leading to sluggish kinetics, especially with sterically hindered or electron-rich protected imidazoles[2]. Solution & Causality: Switch to Knochel’s Turbo Grignard reagent (iPrMgCl·LiCl). The incorporation of lithium chloride is mechanistic magic: LiCl effectively breaks down the multinuclear magnesium aggregates to form a highly reactive, monomeric bimetallic "ate" complex. This increases the nucleophilicity of the isopropyl group, accelerating the halogen-magnesium exchange rate and allowing the reaction to proceed smoothly at milder temperatures (-20 °C to 0 °C)[3].

Q3: How do I control regioselectivity when performing a halogen-magnesium exchange on a dibromoimidazole? Root Cause: Dibromoimidazoles (e.g., 2,4-dibromo-1-alkylimidazole) have multiple reactive sites. The initial exchange is kinetically favored at the most electron-deficient position (typically C4 or C5). However, the resulting magnesioimidazole can undergo a thermodynamically driven transmetalation—known as the "halogen dance"—migrating the magnesium to the more stable C2 position between the two electronegative nitrogen atoms[4]. Solution & Causality: Regioselectivity is strictly temperature-dependent. To trap the kinetic product (C4/C5 carboxylate), maintain the reaction strictly at -20 °C and quench immediately with your chloroformate. To deliberately synthesize the C2-carboxylate, allow the reaction to warm to room temperature or 80 °C, or utilize the sterically hindered TMPMgCl·LiCl to promote the halogen dance before electrophilic trapping[4].

Q4: My final product is contaminated with homocoupled imidazole dimers. How do I prevent Wurtz coupling? Root Cause: Wurtz-type homocoupling occurs when the newly formed magnesioimidazole reacts with unconsumed bromoimidazole starting material. In traditional batch reactors, localized concentration gradients and poor mixing during the addition of the Grignard reagent exacerbate this side reaction[5]. Solution & Causality: Transition the reaction to a continuous flow setup. Continuous flow microreactors provide instantaneous 1:1 mixing and excellent heat transfer. By telescoping the Grignard formation and the electrophilic trapping into sequential flow modules, the transient magnesioimidazole is consumed immediately upon formation. This drastically reduces the residence time in which the Grignard species and the unreacted halide coexist, effectively suppressing Wurtz coupling[5].

Quantitative Data: Benchmarking Exchange Conditions

The following table summarizes the causal relationship between reagent selection, temperature control, and final carboxylate yield across various imidazole substrates.

SubstrateExchange ReagentTemp (°C)ElectrophileMajor ProductYield (%)
4-Bromo-1-tritylimidazoleiPrMgCl25Ethyl chloroformateEthyl 1-tritylimidazole-4-carboxylate45
4-Bromo-1-tritylimidazoleiPrMgCl·LiCl0Ethyl chloroformateEthyl 1-tritylimidazole-4-carboxylate88
4-Bromo-1H-imidazoleiPrMgCl / n-BuLi-20CO2 (gas)1H-imidazole-4-carboxylic acid82
2,4-Dibromo-1-methylimidazoleTMPMgCl·LiCl-20Benzyl chloroformateBenzyl 2-bromo-1-methylimidazole-4-carboxylate94
2,4-Dibromo-1-methylimidazoleTMPMgCl·LiCl80Benzyl chloroformateBenzyl 4-bromo-1-methylimidazole-2-carboxylate76

Self-Validating Experimental Protocol

Synthesis of Ethyl 1-methyl-1H-imidazole-5-carboxylate via Turbo Grignard Note: This protocol incorporates built-in analytical checkpoints to ensure the self-validation of the experimental system.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure argon (repeat 3x).

  • Substrate Loading: Add 1-methyl-5-bromo-1H-imidazole (1.61 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous THF. Stir to dissolve.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Halogen-Magnesium Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11.0 mmol) via a syringe pump over 15 minutes to prevent localized heating[3].

  • Incubation & Validation: Stir the mixture at 0 °C for 30 minutes.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. Proceed to the next step only if >95% of the starting material is consumed.

  • Electrophilic Trapping: Slowly add ethyl chloroformate (1.14 mL, 12.0 mmol) dropwise. The reaction is highly exothermic; maintain the internal temperature below 5 °C during the addition.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C) over 1 hour.

  • Quenching & Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure carboxylate.

Continuous Flow Optimization for Scale-Up

For drug development professionals scaling this synthesis, batch operations often suffer from poor heat dissipation and Wurtz coupling. The following continuous flow architecture resolves these issues by strictly controlling residence times[5].

Flow R1 Pump 1: Ar-Br in THF M1 T-Mixer 1 (0 °C) R1->M1 R2 Pump 2: iPrMgCl·LiCl R2->M1 C1 Residence Coil (Halogen Exchange) M1->C1 M2 T-Mixer 2 (20 °C) C1->M2 R3 Pump 3: ClCO2Et R3->M2 Out In-line Quench & Collection M2->Out

Caption: Continuous flow reactor setup for Grignard generation and electrophilic trapping.

References

  • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Source: PMC / National Institutes of Health. URL: [Link]

  • Title: The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Source: ResearchGate. URL: [Link]

  • Title: Switchable 1,2- and 1,3-Halogen Transposition of Dibromoimidazoles by Activation of Grignard Reagent. Source: ChemRxiv. URL: [Link]

  • Title: Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Source: ACS Publications. URL: [Link]

Sources

Optimization

minimizing impurity formation during the synthesis of olmesartan intermediates

Welcome to the Olmesartan Process Development & Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in sartan manufacturing: the spontaneous g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Olmesartan Process Development & Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in sartan manufacturing: the spontaneous generation of process-related impurities.

The synthesis of Olmesartan Medoxomil is highly susceptible to regiochemical mis-alkylation, thermal dehydration, and solvent-catalyzed side reactions. This guide moves beyond standard operational procedures by explaining the chemical causality behind impurity formation and providing self-validating protocols to ensure your batches meet stringent ICH guidelines.

I. Diagnostic Map: Impurity Branching in Olmesartan Synthesis

Before troubleshooting, it is critical to visualize where the synthesis deviates from the ideal pathway. The diagram below maps the critical nodes where specific impurities branch off due to solvent effects, tautomerization, or thermal stress.

ImpurityFormation N1 Imidazole Precursor N2 Grignard Reaction (MeMgBr) N1->N2 N3 Imidazole Intermediate (Tertiary Alcohol) N2->N3 I1 Dehydro Olmesartan (Dehydration Impurity) N2->I1 THF Solvent / Thermal Stress N4 N-Alkylation (+ Trityl Biphenyl Bromide) N3->N4 N5 Trityl Olmesartan Ethyl Ester (TOEE) N4->N5 I2 N-3 Regioisomer (Mis-alkylation Impurity) N4->I2 Imidazole Tautomerization N6 Hydrolysis & Esterification (+ Medoxomil Chloride) N5->N6 N7 Trityl Olmesartan Medoxomil N6->N7 N8 Detritylation (Acid / Acetone) N7->N8 N9 Olmesartan Medoxomil (API) N8->N9 I3 N-Alkyl Impurity (Mesityl Oxide Adduct) N8->I3 Acetone Self-Condensation

Synthesis workflow of Olmesartan Medoxomil detailing key intermediate and impurity branching points.

II. Troubleshooting FAQs: Causality & Control

Q1: During the final detritylation step, we are detecting a +98 Da mass impurity. What is causing this, and how can we eliminate it? The Causality: You are observing the N-Alkyl impurity (2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil)[1]. The final deprotection step typically utilizes an acid (like acetic acid or HCl) in acetone to remove the trityl group. Under these acidic conditions, acetone undergoes an aldol self-condensation to form mesityl oxide. Mesityl oxide acts as a potent Michael acceptor, reacting with the newly freed tetrazole moiety of the API to form this N-Alkyl adduct[1]. The Solution: You must control the mesityl oxide formation. Limit the reaction temperature to strictly <50°C and minimize the residence time of the acid in acetone[1]. Alternatively, implement a Definitive Screening Design (DoE) to optimize the acid/acetone ratio, ensuring residual mesityl oxide remains below the 2.5 ppm threshold[1].

Q2: Our standard European Pharmacopoeia (EP) HPLC method shows a co-eluting peak with the API. LC-MS confirms it has the exact same molecular mass. What is it? The Causality: This is the N-3 regioisomeric impurity [2]. During the N-alkylation of the imidazole intermediate to form Trityl Olmesartan Ethyl Ester (TOEE), the imidazole ring undergoes tautomerization[2]. While the desired pathway is N-1 alkylation, steric and electronic factors allow a small percentage (0.2–0.3%) to alkylate at the N-3 position[2]. Because it is a regioisomer, its physicochemical properties are nearly identical to the API, making it inseparable under standard EP chromatography[2]. The Solution: Downstream clearance is nearly impossible; control must happen at the alkylation stage. Optimize the base (e.g., K₂CO₃) and use highly polar aprotic solvents (like DMAc) to thermodynamically favor N-1 selectivity. You must also implement Single-Crystal X-Ray Diffraction (SCXRD) or a specialized UHPLC method to monitor this specific isomer during the intermediate stage[2].

Q3: We are seeing high levels of Dehydro Olmesartan and Methoxy impurities during the preparation of the imidazole intermediate. How do we suppress this? The Causality: Dehydro olmesartan is formed by the dehydration of the newly formed tertiary alcohol[3]. When using Tetrahydrofuran (THF) as the solvent for the Grignard reaction (methyl magnesium bromide), the polar nature of THF can exacerbate thermal spikes and over-solvate the intermediate, driving the elimination of water (dehydration) or unwanted methoxy substitutions during workup[4]. The Solution: Switch your Grignard solvent system to Toluene [4]. Toluene is a non-polar solvent that moderates the reactivity of the Grignard reagent, acting as a thermal buffer that significantly controls the formation of both the methoxy and dehydro impurities[4].

Q4: What causes the formation of Dimedoxomil Olmesartan? The Causality: Dimedoxomil olmesartan (Impurity 19) is a product of over-esterification[5]. It occurs during the coupling of Trityl olmesartan acid with medoxomil chloride when excess reagents are used, or when the reaction is allowed to proceed beyond the consumption of the primary carboxylic acid[5]. Strict stoichiometric control of the medoxomil chloride is required.

III. Impurity Profiling Matrix

The following table summarizes the quantitative data and target control limits required to maintain ICH compliance during scale-up.

Impurity NameOriginating StepMechanism of FormationTypical Uncontrolled LevelTarget Control Limit
N-Alkyl Impurity DetritylationMichael addition of tetrazole to mesityl oxide1.00% – 2.00%< 0.10%
N-3 Regioisomer N-AlkylationTautomeric mis-alkylation of imidazole N-30.20% – 0.30%< 0.15%
Dehydro Olmesartan Grignard AdditionDehydration of the tertiary alcohol> 1.00%< 0.10%
Dimedoxomil Olmesartan EsterificationOver-alkylation by excess medoxomil chloride~ 0.50%< 0.10%

IV. Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the built-in validation checks are met.

Protocol A: Regioselective N-Alkylation (Minimizing N-3 Isomer)

Objective: Synthesize Trityl Olmesartan Ethyl Ester (TOEE) while restricting the N-3 regioisomer to < 0.15%[2].

  • System Preparation: Charge 100 mL of N,N-Dimethylacetamide (DMAc) into a clean, dry reactor. Add 17.6 g of the Imidazole Intermediate (ethyl ester)[6].

  • Nucleophile Activation: Add 11.2 g of powdered Potassium Carbonate (or Alumina/CaO base)[6]. Stir at 25°C for 30 minutes to ensure complete deprotonation and stabilization of the N-1 tautomer.

  • Coupling: Slowly charge 45.0 g of 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide[6]. Gradually heat the mixture to 45–50°C. Causality: Exceeding 50°C provides the activation energy required for the less favorable N-3 mis-alkylation.

  • Self-Validating Check (IPC): After 3 hours, pull a 1 mL aliquot. Analyze using a specialized UHPLC method calibrated for regioisomers. Validation: The reaction may only be quenched if the N-3 isomer peak area is < 0.15% relative to the TOEE main peak.

  • Isolation: Quench the reaction mass into 450 mL of chilled water (0–5°C) to precipitate the crude TOEE[6]. Filter and recrystallize from Acetone to purge any residual N-3 isomer before downstream processing[6].

Protocol B: Optimized Detritylation (Minimizing N-Alkyl/Mesityl Oxide Adduct)

Objective: Cleave the trityl protecting group without generating the mesityl oxide adduct[1].

  • Solvent Validation (Self-Validating Check): Before beginning, sample the Acetone intended for the reaction. Analyze via GC-FID. Validation: Proceed only if baseline mesityl oxide is < 2.5 ppm[1].

  • Suspension: Suspend 50 g of Trityl Olmesartan Medoxomil in 350 mL of the validated Acetone and 100 mL of purified water.

  • Controlled Deprotection: Add Acetic Acid (or dilute HCl) dropwise. Maintain the temperature strictly between 40–45°C. Causality: Higher temperatures and prolonged acid exposure exponentially increase the aldol self-condensation of acetone into mesityl oxide[1].

  • Monitoring: Monitor via HPLC until the trityl intermediate is < 1.0%.

  • Byproduct Precipitation: Cool the reaction mass to 0–5°C and stir for 1 hour. This forces the precipitation of the triphenylmethanol byproduct[7]. Filter and wash the cake with chilled acetone.

  • API Isolation: Concentrate the filtrate under vacuum (below 40°C) to minimize thermal degradation. Extract with ethyl acetate, wash with 20% aqueous NaCl, and crystallize the pure Olmesartan Medoxomil[7]. Note: The addition of acetic acid during the extraction phase helps control degradation impurities to <0.15% and optimizes API particle size[4].

V. References

  • Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil: A Derivative via Michael-Type Addition between Tetrazole and Mesityl Oxide In Situ Generated from Acetone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Improved Process For The Preparation Olmesartan Medoxomil Source: QuickCompany (Patent Summary) URL:[Link]

  • Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil Source: ResearchGate URL:[Link]

  • A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil Source: PMC (National Institutes of Health) URL:[Link]

  • Preparation method for olmensartan medoxomil with low-level impurity (CN102206208A) Source: Google Patents URL:

Sources

Troubleshooting

strategies to improve the yield of the Debus-Radziszewski imidazole synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with suboptimal yields, poor selectivity, and harsh cond...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with suboptimal yields, poor selectivity, and harsh conditions when synthesizing highly substituted imidazoles.

The classic Debus-Radziszewski reaction—a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source[1]—is a cornerstone of medicinal chemistry. However, when run under conventional batch heating, it often suffers from severe thermodynamic bottlenecks. This guide is designed to give you full control over your reaction kinetics. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to push your yields from the frustrating 40-50% range to >90%.

Part 1: Mechanistic Bottlenecks & Pathway Visualization

To optimize a reaction, we must first understand the causality of its failure modes. The Debus-Radziszewski synthesis proceeds via a diimine intermediate, followed by aldehyde condensation, cyclization, and aromatization[1]. Yield loss typically occurs during the aldehyde condensation step. If the activation energy for cyclization is not rapidly achieved, competing side-reactions (such as aldehyde self-condensation or oxidation) will outcompete the desired cross-condensation.

Mechanism A 1,2-Dicarbonyl + 2 NH3 (Starting Materials) B Diimine Intermediate (Nucleophilic Attack & Dehydration) A->B Acid Catalyst / Heat C Aldehyde Addition (Hydroxylamine-like Intermediate) B->C + Aldehyde D Intramolecular Cyclization (Dihydroimidazole Formation) C->D Cyclization E Aromatization (-H2O) D->E Dehydration F Substituted Imidazole (Target Product) E->F High Yield

Mechanistic pathway of the Debus-Radziszewski imidazole synthesis.

Part 2: Troubleshooting & Yield Optimization FAQs

Q1: My conventional reflux protocol (ethanol/ammonium acetate) is stalling at 50% yield with multiple side products. How can I overcome this thermodynamic barrier? Answer: Conventional conductive heating is slow and creates thermal gradients. This prolonged heating allows side reactions to consume your starting aldehyde. The Fix: Transition to Microwave-Assisted Synthesis or Sonochemistry (Ultrasound) .

  • Causality: Microwave irradiation directly couples with the polar intermediates (like the diimine), providing instantaneous, volumetric dielectric heating. This rapid energy transfer pushes the reaction through the cyclization transition state before side products can form, boosting yields to >90% in under 10 minutes[2][3].

  • Alternative: Ultrasound induces acoustic cavitation—the formation and collapse of microscopic bubbles that create localized hotspots of extreme temperature and pressure. This drives the multicomponent condensation efficiently at macroscopic room temperatures, achieving 94% yields in just 8 minutes while preserving thermally labile functional groups[4][5].

Q2: I want to use a greener, more efficient catalyst. What are the optimal catalytic systems that drive condensation without promoting tar formation? Answer: Strong mineral acids often degrade starting materials and complicate purification. You need a catalyst that provides targeted electrophilic activation of the carbonyl carbons. The Fix:

  • Silicotungstic Acid (7.5 mol%): Acts as an excellent, recoverable solid Brønsted acid catalyst, pushing yields up to 94% in ethanol[2].

  • Lactic Acid: A highly effective biodegradable option. Running the reaction at 160°C with 1 mL lactic acid has been shown to yield 92% of 2,4,5-trisubstituted imidazoles[2].

  • L-Proline: When combined with ultrasound, minimal loading of L-proline facilitates high-yield, ecologically compatible synthesis[4].

Q3: Can I replace Ammonium Acetate with a different nitrogen source to reduce byproduct formation and simplify isolation? Answer: Yes. While ammonium acetate is used in ~91.7% of reported syntheses, it can sometimes lead to excessive buffering that slows down acid-catalyzed steps[6]. The Fix: Recent advancements demonstrate that Urea in High-Temperature Water (HTW) (190°C–200°C) acts as an excellent, controlled-release ammonia source. The synergy between the acidity of the medium and urea generates NH3​ at a rate that perfectly matches the condensation kinetics, yielding up to 88% of the target imidazole and allowing for straightforward isolation via simple filtration[6].

Part 3: Troubleshooting Workflow

If your reaction fails, follow this logical diagnostic tree to identify the root cause.

Troubleshooting Start Low Yield Detected (< 50%) Check1 Check Reaction Kinetics (TLC: Unreacted starting material?) Start->Check1 Action1 Switch to Microwave/Ultrasound (Increase energy transfer) Check1->Action1 Yes Check2 Check Side Products (TLC: Multiple distinct spots?) Check1->Check2 No End High Yield Imidazole (> 90%) Action1->End Action2 Optimize Catalyst Loading (e.g., 7.5% Silicotungstic Acid) Check2->Action2 Yes Check3 Check Workup/Isolation (Product lost in aqueous phase?) Check2->Check3 No Action2->End Action3 Perform Acid-Base Extraction (Exploit imidazole basicity) Check3->Action3 Yes Action3->End

Troubleshooting workflow for resolving low yields in imidazole synthesis.

Part 4: Quantitative Data Comparison

To make an informed decision on which methodology to adopt, compare the empirical data summarized below:

Synthesis MethodologyCatalyst / ConditionsReaction TimeAverage Yield (%)Key Advantage
Conventional Reflux Glacial Acetic Acid1–3 Hours40–65%Baseline method, standard equipment[1][7]
Microwave-Assisted Silicotungstic Acid (7.5%)5–10 Mins94%Extremely rapid, high purity[2][3]
Ultrasound (Sonochemistry) L-Proline (10 mol%)8 Mins94%Macroscopic room temp, green chemistry[4][5]
High-Temperature Water Urea (190°C HTW)180 Mins88%Easy isolation, green nitrogen source[6]
Microwave Phase-Transfer TEBA3.5 Mins60–80%Ultrafast kinetics[8]

Part 5: Self-Validating Experimental Protocols

A robust protocol must contain internal checks to validate success before moving to the next step.

Protocol A: Microwave-Assisted Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

Causality: This solvent-free approach maximizes reactant collision frequency. The microwave energy specifically targets the dipole moments of the intermediates, bypassing the thermal degradation of the aldehyde[2][3].

  • Preparation: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol)[3].

  • Catalysis: Add 7.5 mol% Silicotungstic acid (or 5 mol% glacial acetic acid)[2][3]. Grind or mix thoroughly to form a homogeneous paste.

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor at 100 W (approx. 80°C) for 5–7 minutes[1][3].

    • Self-Validation Check 1: The mixture should transition from a paste to a molten liquid, and then solidify as the imidazole product forms and water is expelled as a byproduct.

  • Reaction Monitoring: Extract a micro-aliquot, dissolve in ethyl acetate, and spot on a silica TLC plate (Eluent: 7:3 Hexane:EtOAc).

    • Self-Validation Check 2: The aldehyde spot ( Rf​ ~0.7) must completely disappear. The target imidazole will appear as a highly UV-active spot with a lower Rf​ (due to hydrogen bonding).

  • Isolation: Cool the mixture to room temperature. Pour crushed ice/water into the vessel to precipitate the crude product and dissolve excess ammonium acetate[1][3]. Collect the solid via vacuum filtration.

  • Purification (Acid-Base Extraction): Due to the basic nature of the imidazole ring, dissolve the crude solid in dilute HCl. Wash the aqueous layer with dichloromethane to remove unreacted benzil/aldehyde. Basify the aqueous layer with K2​CO3​ to pH 8-9 to precipitate the pure imidazole[3]. Filter and dry.

Protocol B: Ultrasound-Assisted Green Synthesis

Causality: Acoustic cavitation generates extreme localized pressures that force the dehydration steps without bulk heating, preserving sensitive functional groups[4][5].

  • Preparation: In a sonication flask, combine the 1,2-dicarbonyl (1.0 mmol), aldehyde (1.0 mmol), ammonium acetate (4.0 mmol), and L-proline (10 mol%) in an environmentally benign solvent (e.g., aqueous ethanol)[4].

  • Sonication: Immerse the flask in an ultrasonic bath (or use an ultrasonic probe) at room temperature for 8–10 minutes[5].

    • Self-Validation Check 1: The solution will become visibly turbid as the highly crystalline imidazole derivative precipitates out of the aqueous ethanol mixture.

  • Isolation: Filter the precipitated solid directly. The L-proline catalyst remains in the aqueous phase and can be recycled for up to three subsequent reaction cycles[4][5].

References

  • IJPRA Journal. "A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction." International Journal of Pharmaceutical Research and Applications. [Link]

  • ResearchGate. "The Debus–Radziszewski imidazole synthesis." ResearchGate. [Link]

  • MDPI. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." MDPI.[Link]

  • RSC. "High-temperature water unlocks urea as nitrogen-source towards imidazoles." Royal Society of Chemistry. [Link]

  • Rasayan Journal of Chemistry. "EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION." Rasayan Journal.[Link]

Sources

Optimization

addressing reaction stalling in the synthesis of N-substituted imidazoles

Welcome to the Technical Support Center for N-substituted imidazole synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic, rigid protocols. Reaction stalling is rarely a symptom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-substituted imidazole synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic, rigid protocols. Reaction stalling is rarely a symptom of "bad reagents"; it is almost always a breakdown in the fundamental mechanistic cycle.

Whether you are performing a classical N-alkylation or a transition-metal-catalyzed N-arylation (such as the Chan-Lam or Ullmann coupling), this guide will help you diagnose the causality behind your stalled reactions and provide self-validating protocols to get your synthesis back on track.

Diagnostic Workflow for Stalled Reactions

Before adjusting equivalents or boiling your solvent, use the diagnostic logic tree below to isolate the physicochemical root cause of your stalling event.

DiagnosticWorkflow N1 Reaction Stalled: N-Substituted Imidazole N2 Electrophile Type? N1->N2 N3 Alkyl Halide (N-Alkylation) N2->N3 Aliphatic N4 Aryl Boronic Acid/Halide (N-Arylation) N2->N4 Aromatic N5 Issue: Incomplete Deprotonation Action: Use Cs2CO3/NaH N3->N5 N6 Issue: Dialkylation Action: Adjust Stoichiometry N3->N6 N7 Issue: Catalyst Deactivation Action: Check Cu(II) State N4->N7 N8 Issue: Incomplete Oxidation Action: Ensure O2 Supply N4->N8

Figure 1: Diagnostic decision tree for troubleshooting stalled N-substitution reactions.

Module 1: N-Alkylation Stalling (Aliphatic Electrophiles)

Causality & Mechanism

The N-alkylation of imidazole is a classical nucleophilic substitution ( SN​2 ) reaction[1]. Imidazole is amphoteric; stalling usually occurs because the N-H bond is not fully deprotonated, leaving the ring as a weak neutral nucleophile rather than a highly reactive imidazolate anion[1]. Furthermore, because the resulting N-alkyl imidazole product is still nucleophilic, runaway dialkylation (quaternization) can consume your electrophile, making it appear as though the primary reaction has stalled[1]. The choice of alkaline promoter and temperature strictly governs this activation energy[2].

Troubleshooting FAQs

Q: My reaction stalls at 50% conversion, and TLC shows a baseline spot. What is happening? A: You are observing quaternization. The N-alkylated product is reacting with a second equivalent of your alkyl halide to form an insoluble dialkylated imidazolium salt[1]. Fix: Ensure a strict 1:1.05 stoichiometry (slight excess of imidazole, not the halide), and add the electrophile dropwise at 0 °C to maintain a low localized concentration of the alkylating agent.

Q: I am using K2​CO3​ in Acetonitrile, but my sterically hindered imidazole won't react. How do I force completion? A: K2​CO3​ is often too weak to fully deprotonate sterically hindered or electronically deactivated imidazoles[1]. Switch to Cs2​CO3​ in DMF or DMSO. The larger ionic radius of the Cesium cation creates a highly dissociated, "naked" imidazolate anion, drastically increasing its nucleophilicity[2].

Quantitative Data: Base & Solvent Optimization Matrix
BaseSolventTempTypical YieldMechanistic Observation
K2​CO3​ MeCN60 °C65-80%Standard conditions; prone to stalling with hindered substrates[3].
Cs2​CO3​ DMF80 °C85-95%"Cesium effect" maximizes imidazolate nucleophilicity[1].
NaH THF0 °C to RT75-90%Irreversible deprotonation; risks decomposition of sensitive groups[1].
KOH DMSORT50-70%Mild; potential for competitive hydrolysis if water is present[1].
Self-Validating Protocol: Regioselective N-Alkylation
  • Deprotonation: Dissolve the substituted imidazole (1.0 equiv) in anhydrous DMF (0.2 M). Add Cs2​CO3​ (1.5 equiv).

    • Validation Checkpoint: Stir for 30 minutes at room temperature. The formation of a fine, milky suspension indicates successful deprotonation and formation of the imidazolate salt. Do not proceed until this is observed.

  • Electrophile Addition: Cool the vessel to 0 °C. Add the alkyl halide (1.05 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized excesses of the electrophile, shutting down the pathway to dialkylated imidazolium salts[1].

  • Reaction & Monitoring: Warm to room temperature and stir for 2-4 hours.

    • Validation Checkpoint: Monitor by LC-MS. If the starting material is consumed but yield is low, check the aqueous wash during workup—imidazolium salts are highly water-soluble and will be lost if quaternization occurred.

Module 2: N-Arylation Stalling (Chan-Lam & Ullmann Couplings)

Causality & Mechanism

Unlike aliphatic alkylation, N-arylation relies on transition-metal catalysis. The Chan-Lam coupling utilizes a Cu(II) catalyst to oxidatively couple arylboronic acids with the imidazole nitrogen[4]. Stalling in Chan-Lam couplings is almost exclusively a redox failure . The catalytic cycle requires atmospheric oxygen to reoxidize the inactive Cu(0)/Cu(I) resting state back to the active Cu(II) species[5]. If your reaction vessel is sealed, the reaction will stall the moment the stoichiometric oxygen dissolved in the solvent is consumed.

ChanLamCycle Cu2 Cu(II) Catalyst Active Species Trans Transmetalation with Ar-B(OH)2 Cu2->Trans Ar-B(OH)2 Coord Coordination of Imidazole Trans->Coord Imidazole Stall1 Stalling Point: Moisture causes protodeboronation Trans->Stall1 RedElim Reductive Elimination Coord->RedElim Base Cu0 Cu(0) / Cu(I) Inactive RedElim->Cu0 Product Release Cu0->Cu2 O2 Oxidation (Stalling Point)

Figure 2: Chan-Lam catalytic cycle highlighting critical stalling points and oxidation dependencies.

Troubleshooting FAQs

Q: My Chan-Lam coupling stalls after 1 hour, even when I add fresh catalyst. Why? A: You are starving the reaction of its terminal oxidant. The Chan-Lam reaction requires O2​ to turn over the copper catalyst[5]. If you are running the reaction under an inert atmosphere (Nitrogen/Argon) or in a tightly sealed vial, the cycle halts at Cu(I). Fix: Remove the septum. Run the reaction open to the air, or actively sparge the solvent with dry air[4].

Q: I am seeing massive amounts of phenol and diaryl ether byproducts, and my imidazole is unreacted. A: Water is acting as a competing nucleophile. Trace moisture causes a competing C-O bond formation and accelerates the protodeboronation of your arylboronic acid, destroying your coupling partner[5]. Fix: Add 4Å molecular sieves to the reaction mixture and ensure your solvents are strictly anhydrous[5].

Self-Validating Protocol: Chan-Lam N-Arylation
  • Catalyst Activation: In an unsealed round-bottom flask, combine imidazole (1.0 equiv), arylboronic acid (1.5-2.0 equiv), and Cu(OAc)2​ (10-20 mol%) in anhydrous CH2​Cl2​ or MeOH[6]. Add 4Å molecular sieves.

    • Validation Checkpoint: The solution must exhibit the characteristic deep blue/green color of dissolved Cu(II) species. If it is brown or red, your copper source has degraded to Cu(I) oxide.

  • Base Integration: Add pyridine or Et3​N (2.0 equiv).

    • Causality: The amine base acts as an auxiliary ligand for copper and neutralizes the acid generated during the catalytic cycle[5].

  • Reaction & Monitoring: Stir vigorously at room temperature open to the atmosphere (use a drying tube to prevent ambient moisture ingress while allowing O2​ exchange).

    • Validation Checkpoint: If the reaction mixture turns brick-red or muddy brown and TLC shows no progress, the catalyst has stalled at Cu(I). Sparge the mixture with dry air for 10 minutes; if the blue/green color returns, the catalyst has been successfully reoxidized and the reaction will resume.

References

  • López-Peinado, J. M., et al. N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, Academia.edu. Available at: [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. Available at:[Link]

  • West, J. G., et al. Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, ACS Publications. Available at:[Link]

  • Chinese Chemical Society. Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains. CCS Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate Production

Welcome to the technical support resource for the synthesis and scale-up of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical guidance for transitioning this synthesis from the laboratory bench to pilot-scale production.

Overview of the Core Synthesis

The production of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate is primarily achieved via the N-alkylation of methyl 1H-imidazole-5-carboxylate. This reaction, while straightforward in principle, presents several challenges during scale-up related to reaction control, impurity profiles, and process safety. The core transformation involves the deprotonation of the imidazole nitrogen followed by a nucleophilic substitution reaction with an isopropylating agent.

Core Reaction Pathway

cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: N-Alkylation (Sₙ2) SM Methyl 1H-imidazole-5-carboxylate Intermediate Imidazolate Anion (Nucleophile) SM->Intermediate + Base / Solvent Base Base (e.g., NaH, K₂CO₃) Base->Intermediate Solvent Anhydrous Solvent (e.g., THF, DMF) Product Methyl 1-(propan-2-yl)-1H- imidazole-5-carboxylate Intermediate->Product + Alkylating Agent AlkylatingAgent Isopropylating Agent (e.g., 2-Bromopropane) AlkylatingAgent->Product Byproduct Salt Byproduct (e.g., NaBr, KHCO₃) Product->Byproduct Forms cluster_main Reaction Fates of Imidazolate + 2-Bromopropane Imidazole Imidazolate Anion inv1 Imidazole->inv1 attacks C inv2 Imidazole->inv2 attacks H iPrBr 2-Bromopropane Product N-isopropyl imidazole Br_ion Br⁻ SN2_label Sₙ2 Pathway (Desired) E2_label E2 Pathway (Side Reaction) Propene Propene Imid_H Imidazole (protonated) inv1->Product inv1->Br_ion Br⁻ leaves inv2->Br_ion Br⁻ leaves inv2->Propene inv2->Imid_H

Reference Data & Comparative Studies

Validation

comparative study of methyl vs ethyl imidazole-5-carboxylates

The selection between a methyl and an ethyl ester at the C5 position of the imidazole ring is not merely a trivial structural tweak; it is a strategic decision that dictates the molecule's synthetic viability, lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

The selection between a methyl and an ethyl ester at the C5 position of the imidazole ring is not merely a trivial structural tweak; it is a strategic decision that dictates the molecule's synthetic viability, lipophilicity, and pharmacokinetic fate. Imidazole-5-carboxylate esters are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics ranging from short-acting hypnotics to angiotensin II receptor blockers (ARBs).

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical behavior, enzymatic stability, and synthetic workflows of methyl versus ethyl imidazole-5-carboxylates, providing actionable, data-backed insights for drug development professionals.

Pharmacokinetic Profiling: Esterase Stability

When designing prodrugs or short-acting agents, the susceptibility of the ester linkage to human carboxylesterases (CES) is a critical parameter. Historically, drug developers hypothesized that the increased steric bulk of an ethyl group would significantly retard CES-mediated hydrolysis compared to a methyl group.

However, empirical enzymatic assays refute this assumption. A pivotal 1 evaluated the stability of methyl- and ethyl-esters against carboxylesterases, specifically comparing methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (MTO, metomidate) and ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (ETO, etomidate)[1]. The study concluded that there is no statistical difference in their stability against CES in vitro, yielding comparable Michaelis-Menten constants ( KM​ ) and limiting velocities ( Vmax​ ).

Table 1: Comparative Hydrolysis Kinetics (CES in vitro)

CompoundEster Type KM​ ( μM ) Vmax​ (nmol/min/mg)Statistical Significance (P-Value)*
MTO (Metomidate) MethylComparableComparable> 0.06
ETO (Etomidate) EthylComparableComparable> 0.09

*P-values represent the statistical comparison against their longer-lived fluoroethyl analogs. Data demonstrates that extending the alkyl chain from methyl to ethyl does not meaningfully protect the ester from CES cleavage[1].

PKPathway Prodrug Imidazole-5-Carboxylate (Methyl/Ethyl Ester) CES Hepatic/Plasma Carboxylesterases (CES) Prodrug->CES Enzymatic Cleavage Metabolite Imidazole-5-Carboxylic Acid (Active/Inactive Metabolite) CES->Metabolite Hydrolysis Alcohol Methanol / Ethanol (Byproduct) CES->Alcohol Elimination

Carboxylesterase-mediated hydrolysis pathway of imidazole-5-carboxylate prodrugs.

Structural and Functional Divergence in Drug Design

While CES hydrolysis rates are similar, the choice between methyl and ethyl esters fundamentally impacts target receptor affinity and blood-brain barrier (BBB) penetrance.

  • CNS Therapeutics (Anesthetics): In hypnotic agents, the ester alkyl chain length dictates lipophilicity. 2 (ethyl ester) is a standard intravenous anesthetic acting as a positive allosteric modulator of the GABAA​ receptor. The ethyl group provides optimal lipophilicity for rapid BBB penetration. Conversely, its methyl analog (metomidate) exhibits slightly altered pharmacodynamics and is primarily utilized in veterinary medicine[2].

  • Cardiovascular Therapeutics (ARBs): 3 relies on the ethyl ester as a robust protecting group during the regioselective N-alkylation of the imidazole ring with a biphenyltetrazole moiety. Post-alkylation, the ethyl ester is hydrolyzed to the free carboxylic acid, which is an absolute requirement for binding to the Angiotensin II Type 1 ( AT1​ ) receptor[3].

Synthetic Methodologies and Causality

The synthesis of these esters diverges based on the target Active Pharmaceutical Ingredient (API). The ethyl ester is prominently featured in the synthesis of Olmesartan medoxomil. Older synthetic routes relied on highly toxic diaminomaleonitrile or highly corrosive nitric/sulfuric acid mixtures. The modern, self-validating protocol detailed below utilizes a convergent approach to maximize yield and safety.

Protocol: Regioselective Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

Objective: Synthesize the key olmesartan intermediate with >99% HPLC purity while avoiding toxic precursors[4].

Step 1: Condensation (Aliphatic Intermediate Formation)

  • Action: Dropwise add ethyl chloroacetate to a solution of ethyl oxalate and absolute ethanol containing sodium ethoxide at 0–5 °C over 3 hours. Stir at room temperature for 24 hours.

  • Causality: Maintaining 0–5 °C during the exothermic addition is a critical control point. It prevents premature ester hydrolysis and suppresses unwanted Claisen condensation side-products, ensuring a high-purity aliphatic intermediate.

Step 2: Cyclization (Imidazole Core Construction)

  • Action: Acidify the resulting salt with dilute HCl, then react with butyramidine hydrochloride in ethanol via condensation.

  • Causality: Butyramidine acts as a bifunctional nucleophile. Its incorporation efficiently closes the imidazole ring while simultaneously installing the C2-propyl chain required for downstream AT1​ receptor antagonism.

Step 3: Regioselective Grignard Addition

  • Action: Treat the resulting diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with methylmagnesium bromide ( CH3​MgBr ) in a controlled environment.

  • Causality: The steric environment differs between the C4 and C5 ester groups. The Grignard reagent regioselectively attacks the less hindered C4 ester, converting it to a tertiary alcohol (1-hydroxy-1-methylethyl group) while leaving the C5 ethyl ester intact for subsequent N-alkylation[4].

SynthesisWorkflow N1 Ethyl Oxalate + Ethyl Chloroacetate N2 Sodium Ethoxide (0-5°C, 3h) N1->N2 N3 Intermediate (Aliphatic) N2->N3 N4 Butyramidine HCl (Cyclization) N3->N4 N5 Diethyl 2-propyl-1H- imidazole-4,5-dicarboxylate N4->N5 N6 CH3MgBr (Grignard Addition) N5->N6 N7 Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propyl-1H-imidazole-5-carboxylate N6->N7

Convergent synthesis workflow for Olmesartan's ethyl imidazole-5-carboxylate intermediate.

References

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference Source: PubMed / NIH URL
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • DL-1-(1-arylalkyl)imidazole-5-carboxylate esters.
  • EP0503785B1 - 1-Biphenylimidazole derivatives, their preparation and their therapeutic use Source: Google Patents URL

Sources

Comparative

Biological Activity Comparison of Imidazole-5-Carboxylate Isomers: A Comprehensive Guide for Drug Development

The imidazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, most notably recognized in the intravenous anesthetic etomidate. However, the biological activity of this class is highly dependent o...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, most notably recognized in the intravenous anesthetic etomidate. However, the biological activity of this class is highly dependent on stereochemistry, positional isomerism, and metabolic stability. This guide provides an in-depth, objective comparison of imidazole-5-carboxylate isomers and their analogues, detailing the mechanistic causality behind their divergent biological profiles—ranging from potent GABA_A receptor modulation to off-target adrenocortical toxicity and novel antiviral applications.

Enantiomeric Isomerism: The Stereospecificity of (R)- vs. (S)-Etomidate

Etomidate (ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) contains a chiral center, yielding two enantiomers with drastically different pharmacodynamic profiles. The (R)-(+)-isomer is the clinically active hypnotic, exhibiting a 10- to 20-fold higher potency for GABA_A receptor potentiation compared to the (S)-(-)-isomer[1].

Causality behind the data : This enantioselectivity is driven by the spatial constraints of the anesthetic binding pocket located at the β+/α− interface of the GABA_A receptor transmembrane domain[2]. The (R)-configuration optimally aligns the ester moiety and the phenyl ring within the hydrophobic pocket, stabilizing the receptor in its open conformation and facilitating chloride ion influx[3]. The (S)-enantiomer fails to achieve this optimal steric fit, resulting in weak receptor modulation[4].

Table 1: Pharmacodynamic Comparison of Etomidate Enantiomers

IsomerGABA_A Potentiation PotencyClinical StatusPrimary Biological Effect
(R)-(+)-Etomidate High (10x - 20x)FDA ApprovedRapid-onset intravenous anesthesia
(S)-(-)-Etomidate Low (1x)Inactive / DiscardedNegligible hypnotic activity
Positional Isomerism: Imidazole-5-carboxylate vs. Imidazole-4-carboxylate

Shifting the carboxylate group from the 5-position to the 4-position on the imidazole ring fundamentally alters the molecule's biological target and therapeutic utility.

Causality behind the data : The 5-carboxylate ester is sterically required to position the basic nitrogen of the imidazole ring for coordination with the heme iron of 11β-hydroxylase (CYP11B1)—an off-target interaction that causes severe adrenal suppression[5]. The 4-carboxylate positional isomers lack this precise steric alignment, rendering them inactive as hypnotics and non-inhibitory to CYP11B1[6]. Instead, the 1H-imidazole-4-carboxamide/carboxylate scaffold has been successfully repurposed for entirely different targets, such as inhibiting the HIV-1 integrase–LEDGF/p75 interaction in antiviral drug development[7].

Table 2: Target Divergence Based on Positional Isomerism

ScaffoldStructural FeaturePrimary TargetBiological Activity
Imidazole-5-carboxylate Ester at C5GABA_A & CYP11B1Hypnotic / Adrenotoxic
Imidazole-4-carboxylate Ester at C4HIV-1 IntegraseAntiviral / Non-hypnotic
Structural Analogues & Metabolic Isosterism: Overcoming Adrenotoxicity

The primary limitation of (R)-etomidate is its potent inhibition of cortisol synthesis, which outlasts its hypnotic effect and limits its use in critically ill patients[3]. To decouple anesthetic efficacy from adrenotoxicity, two distinct isomer/analogue strategies are employed:

  • Pharmacodynamic Strategy (Carboetomidate) : Replacing the basic aromatic nitrogen of the imidazole ring with a methine group (CH) yields a pyrrole analogue. Causality: This eliminates the electron pair required to form a coordination bond with the heme iron at the active site of 11β-hydroxylase, reducing binding affinity by three orders of magnitude while preserving GABA_A activity[8].

  • Pharmacokinetic Strategy (MOC-Etomidate) : Modifying the ester tail to a metabolically labile methoxycarbonyl (MOC) group creates a "soft drug." Causality: The molecule retains the imidazole nitrogen and binds to GABA_A receptors, but is rapidly hydrolyzed by non-specific tissue esterases into an inactive carboxylic acid, preventing prolonged 11β-hydroxylase inhibition[6].

MOA Eto (R)-Etomidate (Imidazole-5-carboxylate) GABA GABA_A Receptor (β+/α- Interface) Eto->GABA Allosteric Modulation CYP 11β-Hydroxylase (Heme Iron Binding) Eto->CYP Nitrogen-Iron Coordination Hypno Hypnotic Effect (Therapeutic) GABA->Hypno Tox Cortisol Suppression (Adrenotoxicity) CYP->Tox

(R)-Etomidate mechanism: GABA_A receptor potentiation vs. 11β-hydroxylase off-target binding.

Experimental Methodologies: Self-Validating Screening Protocols

To objectively compare the biological activity of imidazole-carboxylate isomers, researchers must employ orthogonal assays that evaluate both therapeutic efficacy and off-target toxicity. The following protocols are designed as self-validating systems.

Protocol A: In Vitro GABA_A Electrophysiology (Patch-Clamp)

Purpose: Quantify direct allosteric modulation of GABA_A receptors. Self-Validating System: Utilizes a baseline GABA (EC20) response as an internal control, and propofol as a positive non-imidazole control to ensure receptor functionality across the cell population.

  • Cell Preparation : Culture HEK293 cells transiently transfected with human α1, β2, and γ2L GABA_A receptor subunits.

  • Electrode Placement : Establish a whole-cell patch-clamp configuration using borosilicate glass electrodes (resistance 3–5 MΩ) filled with intracellular solution (140 mM CsCl).

  • Baseline Establishment : Perfuse cells with a sub-maximal concentration of GABA (e.g., 2 μM, ~EC20) and record the baseline inward chloride current.

  • Isomer Application : Co-apply GABA (2 μM) with varying concentrations (0.1 μM to 100 μM) of the test isomer (e.g., (R)-etomidate vs. (S)-etomidate).

  • Data Acquisition : Measure the peak amplitude of the potentiated current. Calculate the ED50 using a Hill equation fit.

Protocol B: Adrenocortical Suppression Assay (Cortisol ELISA)

Purpose: Evaluate off-target binding to 11β-hydroxylase. Self-Validating System: Uses forskolin to stimulate baseline cortisol production, ensuring the cells are metabolically active, alongside a vehicle-only negative control to establish maximum uninhibited synthesis.

  • Cell Culture : Seed H295R human adrenocortical carcinoma cells in 96-well plates and incubate for 24 hours.

  • Stimulation : Treat cells with 10 μM forskolin to stimulate the cAMP pathway and upregulate baseline steroidogenesis.

  • Isomer Incubation : Add the imidazole isomers at logarithmic concentrations (1 nM to 10 μM) and incubate for 48 hours.

  • Quantification : Harvest the supernatant and quantify secreted cortisol using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis : Determine the IC50 for cortisol suppression. A high IC50 (as seen with Carboetomidate) indicates successful decoupling of toxicity[9].

Workflow cluster_0 Efficacy (GABA_A) cluster_1 Toxicity (CYP11B1) Comp Isomer Library Patch Patch-Clamp (HEK293 Cells) Comp->Patch Cell H295R Cell Incubation Comp->Cell Current Cl- Current Measurement Patch->Current Data Therapeutic Index Profiling Current->Data ELISA Cortisol ELISA Cell->ELISA ELISA->Data

Experimental workflow for evaluating hypnotic efficacy versus adrenocortical toxicity of isomers.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole Derivatives

Welcome to a comprehensive guide on conducting comparative molecular docking studies of imidazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on conducting comparative molecular docking studies of imidazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics. Here, we move beyond a simple recitation of steps to provide a field-proven perspective on the causality behind experimental choices, ensuring a robust and self-validating workflow.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for targeting a wide array of proteins.[1][2][3] Molecular docking has become an indispensable tool for predicting the binding orientation and affinity of these derivatives within a protein's active site, thereby guiding lead optimization and rational drug design.[4][5][6][7] This guide will walk you through the critical aspects of designing and executing a comparative docking study, from target selection to data interpretation, grounded in scientific integrity and practical expertise.

The Rationale: Why Comparative Docking of Imidazole Derivatives?

Comparative docking studies serve a crucial purpose in drug discovery. By systematically evaluating a series of imidazole derivatives against one or more target proteins, researchers can:

  • Elucidate Structure-Activity Relationships (SAR): Understand how modifications to the imidazole scaffold influence binding affinity and selectivity.[8]

  • Prioritize Compounds for Synthesis and Biological Testing: Computationally screen a virtual library of derivatives to identify the most promising candidates, saving time and resources.

  • Predict Binding Modes: Generate hypotheses about the specific interactions between a ligand and its target protein, which can guide further optimization.

  • Compare with Known Inhibitors: Benchmark the performance of novel derivatives against established drugs or lead compounds to assess their potential.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust workflow for a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_comparison Comparative Evaluation p1 1. Target Protein Selection & Retrieval p2 2. Protein Preparation p1->p2 PDB ID p3 3. Ligand Preparation p2->p3 Prepared Receptor d1 4. Grid Box Generation p3->d1 d2 5. Molecular Docking d1->d2 Defined Active Site d3 6. Pose Analysis & Scoring d2->d3 Docked Poses c1 7. Data Tabulation & Comparison d3->c1 c2 8. Visualization of Interactions c1->c2 c3 9. SAR & Lead Candidate Identification c2->c3

Caption: A generalized workflow for a comparative molecular docking study.

1. Target Protein Selection and Retrieval

  • Causality: The choice of target protein is dictated by the therapeutic area of interest. Imidazole derivatives have shown promise against a wide range of targets, including kinases in cancer,[8][9] viral enzymes like HIV-1 Reverse Transcriptase,[10] and fungal enzymes such as 14α-demethylase.[11]

  • Protocol:

    • Identify the target protein of interest (e.g., Cyclin-Dependent Kinase 2 - CDK2 for cancer).

    • Retrieve the 3D structure of the protein from the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure, preferably co-crystallized with a ligand, to ensure the active site is well-defined. For this example, we will use PDB ID: 1DI8 for CDK2.[12]

2. Protein Preparation

  • Causality: Raw PDB files often contain non-essential molecules (water, ions) and lack hydrogen atoms. This step is critical for ensuring the protein is in a chemically correct state for docking.

  • Protocol (using AutoDock Tools as an example):

    • Load the PDB file (e.g., 1DI8.pdb) into a molecular modeling software like AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format, which includes charge and atom type information.

3. Ligand Preparation

  • Causality: The 3D structure and charge distribution of the imidazole derivatives are as important as the protein's structure. Proper ligand preparation ensures that the docking algorithm can accurately sample different conformations.

  • Protocol:

    • Draw the 2D structures of the imidazole derivatives to be studied using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization on each ligand using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT format.

4. Grid Box Generation

  • Causality: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses. A well-defined grid box focuses the computational effort on the most relevant area.

  • Protocol (using AutoDock Tools):

    • Load the prepared protein (PDBQT file) into AutoDock Tools.

    • Center the grid box on the co-crystallized ligand (if available) or on the catalytically important residues of the active site.

    • Adjust the dimensions of the grid box to encompass the entire active site with some buffer space.

5. Molecular Docking

  • Causality: This is the core computational step where the ligand's conformational space is explored within the defined grid box to find the most stable binding poses.

  • Protocol (using AutoDock Vina):

    • Use a docking program like AutoDock Vina.[10]

    • Provide the prepared protein and ligand PDBQT files as input.

    • Specify the coordinates and dimensions of the grid box.

    • Run the docking simulation. The program will generate multiple binding poses for each ligand, ranked by their binding affinity (docking score).

6. Pose Analysis and Scoring

  • Causality: The docking score provides a quantitative estimate of the binding affinity. Analyzing the top-ranked poses reveals the specific interactions that contribute to this affinity.

  • Protocol:

    • Examine the output files generated by the docking program.

    • The primary metric for comparison is the binding affinity, typically reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Visualize the top-ranked binding pose for each ligand within the protein's active site using software like PyMOL or Discovery Studio.[2]

Data Presentation and Comparison

A key aspect of a comparative study is the clear and concise presentation of data. Tables are an effective way to summarize quantitative results, while visualizations of binding interactions provide qualitative insights.

Table 1: Comparative Docking Scores of Imidazole Derivatives against CDK2 (PDB: 1DI8)

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Reference Drug Roscovitine-9.5Leu83, Glu81, Gln131Glu81, Leu83
Derivative 1 Imidazole core-7.2Leu83, Phe80Leu83
Derivative 2 Phenyl-imidazole-8.1Leu83, Phe80, Asp86Leu83, Asp86
Derivative 3 Chloro-phenyl-imidazole-8.9Leu83, Phe80, Asp86, Val64Leu83, Asp86

Note: The data in this table is illustrative and based on typical findings in docking studies.

Visualization of Binding Interactions

Visualizing the docked poses is crucial for understanding the SAR. For instance, the addition of a phenyl group in Derivative 2 may introduce a π-π stacking interaction with Phe80, leading to a more favorable binding energy compared to the simple imidazole core of Derivative 1. The chloro- substitution in Derivative 3 might further enhance binding through hydrophobic interactions with Val64.

G cluster_protein CDK2 Active Site cluster_ligand Imidazole Derivative 3 Leu83 Leu83 Hydrophobic Pocket Phe80 Phe80 Aromatic Pocket Asp86 Asp86 H-bond Acceptor Imidazole_Ring Imidazole Ring Imidazole_Ring->Asp86 H-bond Phenyl_Group Phenyl Group Phenyl_Group->Phe80 π-π Stacking Chloro_Group Chloro Group Chloro_Group->Leu83 Hydrophobic Interaction

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Comparative

Validating the Mechanism of Action of Novel Imidazole Scaffold Antifungals: A Comparative Guide

As the landscape of invasive fungal infections evolves, the emergence of multi-drug resistant strains—particularly within Candida and Aspergillus species—has necessitated a renaissance in antifungal drug discovery. While...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of invasive fungal infections evolves, the emergence of multi-drug resistant strains—particularly within Candida and Aspergillus species—has necessitated a renaissance in antifungal drug discovery. While triazoles and echinocandins dominate current clinical paradigms, the classic imidazole scaffold is experiencing a resurgence[1]. By leveraging structure-based drug design, novel imidazoles are being engineered to overcome historical limitations such as off-target mammalian toxicity and poor pharmacokinetic profiles[2].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a robust, self-validating framework for confirming the Mechanism of Action (MoA) of novel imidazole compounds. We will objectively compare these novel scaffolds against established alternatives and detail the exact biochemical and biophysical protocols required to prove target engagement.

Mechanistic Landscape: Imidazoles vs. Alternative Classes

To validate a novel imidazole, we must first define its precise biochemical intervention point. Imidazoles, like their triazole successors, exert their primary antifungal effect by inhibiting cytochrome P450 14α-demethylase (CYP51 or Erg11) [3].

CYP51 is a highly conserved enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the biosynthesis of ergosterol[2]. Ergosterol is the fungal analogue of mammalian cholesterol, essential for maintaining cell membrane fluidity, permeability, and the function of membrane-bound proteins[2].

When CYP51 is inhibited, two catastrophic cellular events occur:

  • Ergosterol Depletion: The structural integrity of the fungal cell membrane collapses[4].

  • Toxic Sterol Accumulation: 14α-methylated sterols (such as 14α-methyl-3,6-diol) accumulate, disrupting membrane packing and arresting cell growth[1].

MoA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methyl Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited Pathway NovelImidazole Novel Imidazole Compound NovelImidazole->CYP51 Competitive Inhibition

Ergosterol biosynthesis pathway and the inhibitory intervention point of imidazole compounds.

Comparative Efficacy Profiling

To benchmark a novel imidazole (herein referred to as the model compound "NovImidazole-X"), we must compare it against three distinct classes of antifungals:

  • Classic Imidazoles (e.g., Ketoconazole): The first generation of systemic azoles. While effective, they bind mammalian CYP450 enzymes too strongly, leading to severe hepatotoxicity and endocrine disruption[3].

  • Triazoles (e.g., Fluconazole): Developed to improve safety, triazoles utilize a three-nitrogen ring that offers higher specificity for fungal CYP51 over mammalian variants[4]. However, target-site mutations (e.g., Y132F in CYP51) have led to widespread secondary resistance[5].

  • Polyenes (e.g., Amphotericin B): Instead of inhibiting synthesis, polyenes bind directly to pre-existing ergosterol in the membrane, forming pores that cause rapid fungicidal cell leakage[6].

Table 1: Comparative Pharmacodynamic & Target Profiles
Compound ClassRepresentative DrugPrimary TargetMechanism ModalityC. albicans MIC₅₀ (µg/mL)CYP51 Affinity ( Kd​ )Resistance Vulnerability
Novel Imidazole NovImidazole-XFungal CYP51Fungistatic / Fungicidal0.12 - 0.50< 10 nMLow (Binds mutant pockets)
Classic Imidazole KetoconazoleFungal/Human CYP51Fungistatic0.50 - 1.00~ 45 nMModerate (Efflux pumps)
Triazole FluconazoleFungal CYP51Fungistatic1.00 - 4.00~ 120 nMHigh (CYP51 mutations)[7]
Polyene Amphotericin BMembrane ErgosterolFungicidal0.25 - 1.00N/A (Binds lipid)Low (Intrinsic in some spp.)[7]

Self-Validating Experimental Workflows

To definitively prove that a novel imidazole operates via CYP51 inhibition rather than non-specific membrane disruption, we must employ an orthogonal, self-validating workflow. Target engagement in vitro must perfectly correlate with biomarker shifts in vivo.

Workflow Step1 1. Target Engagement (SPR Assay) Step2 2. Cellular MoA (GC-MS Profiling) Step1->Step2 Validates Binding Step3 3. Phenotypic Efficacy (MIC & Time-Kill) Step2->Step3 Validates Mechanism

Triphasic self-validating workflow for confirming the mechanism of action of novel antifungals.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Scientific Causality: Relying solely on IC₅₀ assays is a critical error in modern drug development. IC₅₀ is an equilibrium metric highly dependent on enzyme concentration. Surface Plasmon Resonance (SPR) allows us to measure real-time binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )[8]. The nitrogen atom (N-3) in the imidazole ring forms a coordinate bond with the heme iron of CYP51[7]. A slow koff​ (long residence time) often dictates superior in vivo efficacy, as the drug remains bound to CYP51 even when systemic concentrations drop[9].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip (Cytiva) pre-equilibrated with running buffer (100 mM potassium phosphate, pH 7.4, 10% glycerol, 1% methanol)[9].

  • CYP51 Immobilization: Activate the CM5 surface using standard amine coupling (EDC/NHS). Inject recombinant fungal CYP51 (e.g., C. albicans or C. krusei CYP51) diluted in sodium acetate buffer (pH 4.5) until a target immobilization level of ~4000 Response Units (RU) is achieved[9]. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a concentration series of the novel imidazole (e.g., 3.125 nM to 100 nM) in the running buffer.

  • Kinetic Injection: Inject the compound series over the active and reference flow cells at a flow rate of 30 µL/min for 180 seconds to monitor association[9].

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 600 seconds.

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate the overall affinity constant ( Kd​=koff​/kon​ )[8].

    • Self-Validation Check: Pre-load the CYP51 heme site with free imidazole (<70 Da, SPR silent). If your novel compound's binding signal disappears, you have definitively proven it binds at the heme active site[9].

Protocol 2: Cellular MoA Validation via GC-MS Ergosterol Profiling

Scientific Causality: Binding to an isolated enzyme does not guarantee cellular efficacy. The compound must penetrate the fungal cell wall and reach the endoplasmic reticulum. To prove functional CYP51 inhibition, we measure the downstream biochemical consequence: the ratio of lanosterol to ergosterol. We utilize Gas Chromatography-Mass Spectrometry (GC-MS) because it allows for the precise separation and quantification of structurally similar sterol intermediates[10].

Step-by-Step Methodology:

  • Fungal Culture & Treatment: Inoculate C. albicans into 20 mL of Sabouraud Dextrose Broth (SDB). Treat with the novel imidazole at 0.5×, 1×, and 2× MIC concentrations. Include an untreated control and a Ketoconazole positive control. Incubate at 30°C for 16-24 hours[10].

  • Cell Harvesting & Saponification: Harvest cells via centrifugation (8000 rpm, 10 min) and wash with PBS[11]. Add 2 mL of 20% alcoholic KOH and incubate at 85°C for 1 hour.

    • Causality: Saponification is mandatory. It cleaves esterified sterols stored in lipid droplets, releasing them into their free form for total quantification[11].

  • Sterol Extraction: Add 1 mL of n-heptane to the suspension and vortex vigorously. The non-polar sterols will partition into the upper organic (heptane) layer[11]. Transfer the organic layer to a clean glass vial.

  • Derivatization: Evaporate the heptane under nitrogen gas. Add 50 µL pyridine and 300 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate overnight at room temperature[10].

    • Causality: MSTFA replaces the polar hydroxyl (-OH) group on the sterols with a non-polar trimethylsilyl (TMS) group. This drastically increases the volatility and thermal stability of the sterols, preventing degradation inside the high-temperature GC column[10].

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS equipped with a fused silica capillary column (e.g., Elite-5MS)[10].

  • Data Interpretation: Quantify the peaks corresponding to Ergosterol-TMS and Lanosterol-TMS.

    • Self-Validation Check: A true CYP51 inhibitor will show a dose-dependent decrease in the ergosterol peak and a simultaneous increase in the lanosterol peak[12]. If both peaks decrease, the compound is acting upstream (e.g., Squalene Epoxidase inhibition)[12].

Conclusion

Validating a novel imidazole requires moving beyond basic MIC screens. By coupling the biophysical precision of SPR target engagement with the biochemical proof of GC-MS sterol profiling, researchers can definitively establish a compound's Mechanism of Action. This rigorous, self-validating approach not only confirms that the novel scaffold successfully inhibits CYP51, but also provides the kinetic data necessary to optimize the drug for superior clinical efficacy against resistant fungal pathogens.

Sources

Validation

Confirming the Binding Mode of Imidazole Inhibitors: A Comparison Guide to Site-Directed Mutagenesis Strategies

As drug development pivots toward targeting complex, drug-resistant kinase and cytochrome mutations, trisubstituted imidazole inhibitors have emerged as a highly potent therapeutic class. While X-ray crystallography prov...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeting complex, drug-resistant kinase and cytochrome mutations, trisubstituted imidazole inhibitors have emerged as a highly potent therapeutic class. While X-ray crystallography provides a static snapshot of these inhibitors within the active site, structural data alone cannot quantify the thermodynamic contribution of individual residue interactions. To confirm the functional binding mode—such as the critical hydrogen bond between the imidazole N3 atom and the catalytic lysine (K745) in the EGFR C797S mutant[1]—structural biology must be orthologously validated using Site-Directed Mutagenesis (SDM).

This guide objectively compares the two dominant SDM methodologies used to generate these validation mutants and provides a self-validating experimental protocol for mapping imidazole binding pockets.

The Mechanistic Imperative: Why Mutagenesis is Required

In the development of reversible , crystallographic data revealed that the imidazole moiety functions as a hydrogen-bond acceptor for the ε-ammonium group of K745[1]. However, proximity does not inherently equal dependency.

To prove causality, researchers must mutate the target residue (e.g., K745 to Alanine) and measure the resulting shift in the inhibitor’s half-maximal inhibitory concentration (IC50). If the H-bond is the primary driver of binding affinity, the K745A mutation will abolish the inhibitor's potency. Generating these precise mutations in large, complex kinase expression plasmids requires highly efficient SDM platforms.

Product Comparison: Overlapping vs. Non-Overlapping SDM Systems

Historically, SDM relied on overlapping primers (e.g., Agilent’s QuikChange system). However, modern approaches utilize non-overlapping, back-to-back primers (e.g., NEB’s Q5 SDM Kit). Understanding the amplification kinetics behind these two alternatives is critical for optimizing your workflow[2],[3].

The Causality of Amplification Kinetics
  • Overlapping Primers (Linear Amplification): Because the primers are fully complementary, the newly synthesized mutant strands cannot serve as templates in subsequent PCR cycles[3]. The reaction is strictly linear, requiring high amounts of starting template (up to 50 ng), which increases the risk of wild-type (WT) background carryover.

  • Non-Overlapping Primers (Exponential Amplification): Back-to-back primers allow the products of each cycle to serve as templates for the next[3]. This true exponential amplification requires exponentially less starting material (0.1–1 ng), drastically reducing WT background and improving transformation efficiency[2],[4].

Table 1: Performance Comparison of SDM Systems for Kinase Mutagenesis
FeatureOverlapping Primers (e.g., QuikChange)Non-Overlapping Primers (e.g., NEB Q5)
Amplification Kinetics Linear (primer self-annealing limits template generation)Exponential (products serve as templates)
Mutation Efficiency High for simple substitutions; fails on large insertions/deletions>90% efficiency for substitutions, insertions (up to 18 nt), and deletions
Template Requirement High (10–50 ng) to overcome linear amplification limitsLow (0.1–10 ng) due to exponential amplification
Primer Design Fully complementary, overlappingBack-to-back, non-overlapping
Enzymatic Cleanup DpnI digestion onlyKLD (Kinase, Ligase, DpnI) treatment

Data summarized from comparative transformation efficiency studies[2],[4].

Experimental Protocol: Self-Validating Mutagenesis Workflow

To confirm the binding mode of a novel imidazole inhibitor against EGFR, we recommend the non-overlapping (exponential) SDM approach due to its superior handling of large kinase plasmids[4]. Every step in this protocol is designed as a self-validating system to ensure that only successfully mutated constructs proceed to the functional assay.

Step 1: Back-to-Back Primer Design
  • Action: Design the forward primer to contain the K745A mutation (AAG GCG) centrally located, with at least 10 complementary nucleotides on the 3' side. Design the reverse primer to anneal exactly adjacent to the 5' end of the forward primer.

  • Causality: This non-overlapping design prevents primer dimerization and enables true exponential PCR amplification, ensuring the mutant synthetic strands outnumber the original template by a factor of 1000 or more[3].

Step 2: High-Fidelity PCR Amplification
  • Action: Amplify 1 ng of the methylated WT EGFR expression plasmid using a high-fidelity polymerase (e.g., Q5).

  • Causality: Using an ultra-low template concentration minimizes WT background. The high-fidelity enzyme prevents spontaneous, off-target mutations in the 3.6 kb EGFR coding sequence that could confound the downstream IC50 assay.

Step 3: KLD Treatment (The Self-Validating Selection Step)
  • Action: Incubate the linear PCR product with a KLD enzyme mix (Kinase, Ligase, DpnI) for 5 minutes at room temperature.

  • Causality: This is the core validation mechanism of the workflow.

    • Kinase phosphorylates the 5' ends of the linear PCR product.

    • Ligase circularizes the phosphorylated linear DNA into a viable plasmid.

    • DpnI specifically digests the methylated, bacterially-derived WT template[4].

    • Result: Because E. coli will only efficiently replicate circular DNA, and the WT template has been destroyed, only the successfully amplified and ligated mutant plasmids will yield colonies.

Step 4: Transformation & Functional Validation
  • Action: Transform the KLD reaction into high-efficiency competent E. coli, sequence the isolated plasmids to confirm the K745A mutation, and transfect into Ba/F3 cells.

  • Action: Perform an IC50 shift assay comparing the imidazole inhibitor's potency against WT EGFR versus K745A EGFR.

  • Causality: If the imidazole N3 to K745 interaction is the primary anchor for the inhibitor[1], the K745A mutant will exhibit a massive rightward shift in the IC50 curve, definitively confirming the binding mode.

Visualizing the Validation Logic

The following diagrams map the experimental workflow and the logical relationships used to confirm the inhibitor's binding mode.

SDM_Workflow Template WT EGFR Plasmid (Methylated) PCR Exponential PCR (Non-overlapping Primers) Template->PCR Amplification KLD KLD Treatment (Kinase, Ligase, DpnI) PCR->KLD Linear DNA Mutant K745A Mutant Plasmid (Unmethylated) KLD->Mutant Circularization & WT Digestion Assay IC50 Functional Assay vs Imidazole Inhibitor Mutant->Assay Transfection & Expression

Logical workflow of SDM confirming the binding mode of imidazole inhibitors.

Binding_Logic Imid Trisubstituted Imidazole Inhibitor WT WT EGFR (K745) Active Kinase Imid->WT H-Bond (N3 to K745) Mut Mutant EGFR (K745A) Active Kinase Imid->Mut No H-Bond Inhibition Strong Inhibition (Low IC50) WT->Inhibition Validates Binding NoInhibition Weak Inhibition (High IC50) Mut->NoInhibition Confirms Mode

Binding interaction logic between imidazole inhibitors and WT vs. mutant EGFR.

References

  • Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA | PubMed Central (PMC). URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate

Guiding Principle: Proactive Safety for Novel Compounds As researchers and drug development professionals, we frequently work with novel chemical entities for which comprehensive safety data may not yet exist. This is th...

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Author: BenchChem Technical Support Team. Date: March 2026

Guiding Principle: Proactive Safety for Novel Compounds

As researchers and drug development professionals, we frequently work with novel chemical entities for which comprehensive safety data may not yet exist. This is the case for methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate. In the absence of a specific Safety Data Sheet (SDS), our primary directive is to operate with an informed, cautious approach. This guide establishes a robust safety framework by inferring the potential hazards from the compound's core structures: the imidazole ring and the carboxylate ester moiety. The protocols herein are designed to provide a self-validating system of safety, ensuring that personnel and environmental risks are minimized.

Inferred Hazard Profile

By analyzing data from structurally related compounds, particularly imidazole and its derivatives, we can construct a probable hazard profile for methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate. This approach mandates that we treat the compound with a high degree of caution until specific toxicological data becomes available.

Hazard ClassificationInferred From Related CompoundsPotential Effects for Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate
Skin Corrosion / Irritation Imidazole and 1-Methylimidazole are classified as corrosive, causing severe skin burns.[1][2][3] Other derivatives are known skin irritants.[4][5][6]High Likelihood: May cause serious skin irritation or chemical burns upon contact.
Serious Eye Damage / Irritation Imidazole causes serious eye damage.[2][3] Many related compounds are severe eye irritants.[4][5][6][7]High Likelihood: Poses a significant risk of serious, potentially irreversible, eye damage.
Acute Toxicity (Oral) Imidazole and 1-Methylimidazole are harmful if swallowed.[1][2][4]Moderate to High Likelihood: Ingestion may be harmful or toxic.
Reproductive Toxicity Imidazole is suspected of damaging the unborn child.[1][2]Precautionary Concern: Should be handled as a potential reproductive toxin.
Respiratory Irritation Some imidazole derivatives may cause respiratory irritation.[4][5]Moderate Likelihood: Inhalation of dust or aerosols may irritate the respiratory tract.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate in any form (solid or solution).

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and fine dust.[8] A full face shield must be worn over the goggles, as the inferred corrosive nature of the compound poses a significant risk to the entire face.[9][10]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile gloves provide a good baseline of protection for incidental contact.[8] However, for prolonged handling or when working with solutions, consulting a glove compatibility chart for the specific solvent is critical. Double-gloving is a best practice to protect against pinhole leaks and for safe doffing.
Body Protection Chemical-Resistant Laboratory Coat & ApronA fully buttoned lab coat is the minimum requirement.[8] An additional chemical-resistant apron should be worn when handling larger quantities (>1 g) or during procedures with a high splash potential to protect against corrosive spills.
Respiratory Protection N95 Respirator (for solids) or Organic Vapor Cartridge RespiratorWhen weighing or transferring the solid compound, an N95 dust mask is required to prevent inhalation of fine particulates.[8] If working outside of a certified chemical fume hood or if there is a risk of aerosolization, a respirator with organic vapor cartridges is necessary.[10][11]

Operational Plan: From Vial to Reaction

Adherence to a strict, step-by-step operational workflow is critical for minimizing exposure and ensuring experimental integrity. All handling of this compound must occur within a certified chemical fume hood.

Step-by-Step Handling Workflow
  • Preparation: Before bringing the compound into the workspace, don all required PPE as specified in the table above. Ensure the fume hood sash is at the appropriate working height and that all necessary equipment (spatulas, weigh boats, solvents, glassware) is inside the hood.

  • Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing & Transfer: Perform all weighing and transfer operations on a draft shield balance inside the fume hood. Handle the solid powder gently to avoid generating dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Reaction Setup: Keep all vessels containing the compound clearly labeled and capped or covered when not in active use, even within the fume hood.

  • Post-Handling Decontamination: After completing the work, wipe down the work surface inside the fume hood with an appropriate solvent. Decontaminate all non-disposable equipment. Remove PPE in the correct order, avoiding contact with potentially contaminated outer surfaces. Wash hands and arms thoroughly.[11]

G Diagram 1: Chemical Handling Workflow A 1. Don Full PPE B 2. Prepare Fume Hood Workspace A->B C 3. Weigh Compound Inside Hood B->C D 4. Dissolve in Solvent C->D E 5. Perform Reaction/Use D->E F 6. Decontaminate Workspace & Equipment E->F G 7. Doff PPE & Wash Hands F->G G Diagram 2: Chemical Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Collection & Storage cluster_2 Final Disposal A Solid Waste (e.g., gloves, powder) D Segregate into Labeled, Sealed Containers A->D B Liquid Waste (e.g., solutions, rinses) B->D C Sharps Waste (e.g., contaminated glass) C->D E Store in Designated Secondary Containment Area D->E F Arrange Pickup via EHS/Licensed Contractor E->F

Caption: A workflow for the compliant disposal of chemical waste.

References

  • BenchChem. (2025). Personal protective equipment for handling 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester.
  • BenchChem. (2025). Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
  • Spectrum Chemical. (2006). Material Safety Data Sheet - 1-Methylimidazole.
  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Imidazole.
  • Elemental Microanalysis. (2024). IMIDAZOLE Safety Data Sheet.
  • Apollo Scientific. (2023). Imidazole Safety Data Sheet.
  • BenchChem. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Calovor. (2026). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid.
  • CymitQuimica. (2026). SAFETY DATA SHEET - Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carboxylic acid.
  • Trimaco. (2023). Essential Chemical PPE.
  • Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Imidazole, 1-methyl- - Evaluation statement.

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